Serpentine (alkaloid)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-12-16-10-23-8-7-14-13-5-3-4-6-18(13)22-20(14)19(23)9-15(16)17(11-26-12)21(24)25-2/h3-8,11-12,15-16H,9-10H2,1-2H3/t12-,15-,16+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYTGDNHDOZPMIW-VBNZEHGJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CN3C=CC4=C5C=CC=CC5=NC4=C3CC2C(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]2CN3C=CC4=C5C=CC=CC5=NC4=C3C[C@@H]2C(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
18786-24-8 (Parent), Array | |
| Record name | Serpentine (alkaloid), hydroxide, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serpentine (alkaloid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018786248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80927029 | |
| Record name | Methyl 19-methyl-1,3,5,6,16,17-hexadehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131-07-7, 18786-24-8 | |
| Record name | Serpentine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=131-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Serpentine (alkaloid), hydroxide, inner salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Serpentine (alkaloid) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018786248 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 19-methyl-1,3,5,6,16,17-hexadehydro-18-oxayohimban-16-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80927029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SERPENTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B503RKE34F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Serpentine in Rauwolfia serpentina: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the seminal discovery of serpentine (B99607), a key indole (B1671886) alkaloid, from the roots of Rauwolfia serpentina. It delves into the historical context of this discovery, credited to Siddiqui and Siddiqui in 1931, and outlines the probable experimental protocols of the era. This document presents quantitative data on alkaloid yields, details the methodologies for extraction, isolation, and characterization, and includes visualizations of the experimental workflow. The guide is intended to serve as a comprehensive resource for researchers in pharmacognosy, natural product chemistry, and drug development, offering insights into the foundational research that paved the way for the therapeutic use of Rauwolfia alkaloids.
Introduction
The investigation of Rauwolfia serpentina, commonly known as Indian snakeroot, holds a significant place in the history of pharmacology and phytochemistry. For centuries, it has been a cornerstone of traditional medicine in India for treating a variety of ailments, including hypertension, insomnia, and anxiety.[1][2] The pioneering work of Indian scientists Salimuzzaman Siddiqui and Rafat Husain Siddiqui in the early 1930s marked a turning point in understanding the plant's therapeutic properties. They were the first to systematically investigate its chemical constituents, leading to the isolation of a series of alkaloids, including ajmaline, ajmalinine, serpentine, and serpentinine.[3] This guide focuses specifically on the discovery of serpentine, providing a detailed account of the methods and findings that characterized this important breakthrough.
Quantitative Data on Alkaloid Content
The concentration of alkaloids in Rauwolfia serpentina can vary depending on the geographical source, age of the plant, and the specific part of the plant being analyzed. The roots are generally considered to be the richest source of these compounds.[2][4] The following tables summarize the quantitative data available for serpentine and other major alkaloids from the plant.
Table 1: Quantitative Yield of Major Alkaloids from Rauwolfia serpentina Roots
| Alkaloid | Yield (mg/g of dry plant material) | Reference |
| Serpentine | up to 9.8 | [5] |
| Reserpine | 0.39 | [5] |
| Ajmaline | Variable | [6] |
| Ajmalicine | Variable | [6] |
| Yohimbine | Variable | [6] |
Table 2: Total Alkaloid Content in Different Plant Parts and Extracts
| Plant Part/Extract | Total Alkaloid Content | Reference |
| Crude Ethanolic Extract of Roots and Leaves | 12.05% of total crude extract | [6] |
| In vitro Regenerated Roots (Crude Alkaloid Fraction) | 496 mg/g | [4] |
| Non-Kunapajala treated roots (Reserpine) | 0.153% | [7] |
| Kunapajala treated roots (Reserpine) | 0.222% | [7] |
Experimental Protocols
The following protocols are reconstructed based on the general understanding of natural product chemistry techniques available in the early 20th century, combined with modern methodologies for alkaloid isolation and characterization.
Protocol for Extraction and Isolation of Serpentine
This protocol outlines a likely multistep process for the extraction and purification of serpentine from Rauwolfia serpentina roots.
-
Plant Material Preparation:
-
Air-dried roots of Rauwolfia serpentina are collected and coarsely powdered.
-
-
Extraction:
-
The powdered root material is subjected to soxhlet extraction or maceration with a suitable solvent such as ethanol (B145695) or methanol (B129727) for an extended period (e.g., 48-72 hours) to ensure exhaustive extraction of the alkaloids.[6]
-
-
Acid-Base Partitioning:
-
The crude alcoholic extract is concentrated under reduced pressure.
-
The residue is then dissolved in an acidic aqueous solution (e.g., 5% hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.
-
This acidic solution is then washed with a non-polar solvent like chloroform (B151607) or ether to remove non-alkaloidal impurities.
-
The acidic aqueous layer containing the alkaloid salts is then made alkaline (pH 9-10) with a base such as ammonium (B1175870) hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.
-
The alkaline solution is repeatedly extracted with an immiscible organic solvent (e.g., chloroform) to transfer the free alkaloids into the organic phase.
-
-
Purification by Column Chromatography:
-
The chloroform extract is concentrated to yield a crude alkaloid mixture.
-
This mixture is then subjected to column chromatography over a stationary phase like alumina (B75360) or silica (B1680970) gel.
-
Elution is carried out with a gradient of solvents of increasing polarity (e.g., starting with chloroform and gradually adding methanol).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are pooled.
-
-
Crystallization:
-
The pooled fractions containing serpentine are concentrated, and the residue is crystallized from a suitable solvent or solvent mixture (e.g., methanol-chloroform) to obtain pure serpentine crystals.
-
Protocol for Characterization of Serpentine
In the 1930s, characterization would have relied on classical chemical and physical methods. Modern techniques provide more definitive structural elucidation.
-
Physical Characterization (Historical):
-
Melting Point Determination: A sharp and specific melting point would indicate the purity of the isolated compound.
-
Color Reactions: Specific color reactions with reagents like Dragendorff's or Mayer's reagent would confirm the presence of an alkaloid.
-
Elemental Analysis: Determination of the percentage composition of carbon, hydrogen, nitrogen, and oxygen to deduce the empirical formula.
-
-
Spectroscopic Characterization (Modern):
-
Thin Layer Chromatography (TLC): The purity of the isolated serpentine is checked using pre-coated silica gel plates with a suitable mobile phase (e.g., Chloroform: Diethyl amine = 90:10). The spots can be visualized under UV light or by spraying with Dragendorff's reagent.[7]
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase C18 column can be used with a mobile phase of acetonitrile (B52724) and water (containing 0.05% formic acid) for the quantification and confirmation of serpentine.[8]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule, confirming its identity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): Allows for the complete elucidation of the chemical structure of serpentine.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for Serpentine Discovery
The following diagram illustrates the logical steps involved in the discovery and characterization of serpentine from Rauwolfia serpentina.
Caption: Experimental workflow for the discovery of serpentine.
Pharmacological Action of Serpentine
While a detailed signaling pathway for serpentine is not as extensively studied as that of reserpine, its pharmacological effects have been noted. Serpentine is reported to have antipsychotic properties and acts as a medullary stimulant.[3][9] The broader class of Rauwolfia alkaloids exerts its antihypertensive effects through mechanisms such as blocking the sympathetic nervous system by inhibiting the reuptake of neurotransmitters like norepinephrine (B1679862) and serotonin, and by impacting the Renin-Angiotensin-Aldosterone System (RAAS).[10]
The following diagram illustrates the general mechanism of action for antihypertensive Rauwolfia alkaloids.
Caption: General antihypertensive action of Rauwolfia alkaloids.
Conclusion
The discovery of serpentine and other alkaloids from Rauwolfia serpentina by Siddiqui and Siddiqui was a landmark achievement in phytochemistry. It not only validated the traditional medicinal uses of the plant but also opened up new avenues for the development of modern therapeutics for cardiovascular and neurological disorders. The methodologies they employed, though rudimentary by today's standards, laid the groundwork for future research in natural product chemistry. This guide serves to document and celebrate this pivotal discovery, providing contemporary researchers with a detailed understanding of the scientific journey that brought serpentine to light.
References
- 1. greenpharmacy.info [greenpharmacy.info]
- 2. researchgate.net [researchgate.net]
- 3. Indian Rauwolfia research led to the evolution of neuropsychopharmacology & the 2000 Nobel Prize (Part I) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
- 5. researchgate.net [researchgate.net]
- 6. chemistryjournal.in [chemistryjournal.in]
- 7. ijbpas.com [ijbpas.com]
- 8. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
Historical Isolation of Serpentine and Serpentinine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The investigation into the chemical constituents of Rauwolfia serpentina, a plant with a long history of use in traditional Indian medicine, marked a significant chapter in the field of natural product chemistry. In the early 20th century, concerted efforts to isolate and characterize the active principles of this plant led to the discovery of a host of alkaloids with profound pharmacological activities. Among the pioneers in this field were Salimuzzaman Siddiqui and Rafat Husain Siddiqui, who, in 1931, published their seminal work on the systematic chemical examination of the roots of R. serpentina.[1][2][3] Their research resulted in the first successful isolation of several crystalline alkaloids, which they named serpentine (B99607) and serpentinine (B200838), among others like ajmaline.[3] This guide provides a detailed technical overview of the historical methods employed for the isolation of serpentine and serpentinine, drawing from the foundational publications of the era.
Experimental Protocols
The following protocols are based on the historical methods of alkaloid extraction from Rauwolfia serpentina roots as pioneered by early researchers. These methods primarily involve solvent extraction, acid-base manipulation to separate alkaloids from other plant materials, and fractional crystallization for purification.
Protocol 1: Initial Alcoholic Extraction and Separation of Alkaloid Fractions
This procedure outlines the initial extraction of total alkaloids from the dried root material.
-
Maceration: The coarsely powdered, air-dried roots of Rauwolfia serpentina were subjected to exhaustive extraction with 90% alcohol in a soxhlet apparatus.
-
Concentration: The resulting alcoholic extract was filtered and concentrated under reduced pressure to yield a thick, viscous residue.
-
Acid-Base Extraction:
-
The residue was treated with a dilute acid solution (e.g., 0.5 N sulfuric acid) to convert the alkaloids into their water-soluble salts.
-
This acidic solution was then filtered to remove insoluble materials.
-
The filtrate was made alkaline by the addition of a dilute ammonia (B1221849) solution, which precipitated the crude alkaloid mixture.
-
-
Solvent Partitioning: The precipitated crude alkaloids were then extracted with a mixture of ether and chloroform (B151607) (in a 20:8 ratio, respectively) to separate the total alkaloids from water-soluble impurities.
-
Evaporation: The ether-chloroform layer was separated and evaporated to dryness to yield the total crude alkaloids.
Protocol 2: Fractional Separation of Serpentine and Serpentinine
This protocol describes the separation of the crude alkaloid mixture into individual components.
-
Selective Precipitation: The crude alkaloid mixture was dissolved in a minimal amount of a suitable solvent. The less soluble alkaloids were allowed to crystallize out of the solution.
-
Fractional Crystallization: Through a series of repeated crystallizations from different solvents (such as methanol), the different alkaloid fractions were separated based on their differential solubilities.
-
Isolation of Serpentine: Serpentine, being a strongly basic anhydronium base, was typically found in the less soluble fractions and could be purified by repeated crystallization.
-
Isolation of Serpentinine: Serpentinine, also a strongly basic alkaloid, was isolated from the mother liquors of the serpentine crystallization through further fractional crystallization.
Quantitative Data
The following tables summarize the quantitative data as reported in the early literature on the isolation of serpentine and serpentinine. It is important to note that the yields and physical constants may have varied between different batches of plant material and the specific experimental conditions used.
Table 1: Yield of Alkaloids from Rauwolfia serpentina
| Alkaloid Fraction | Yield (%) |
| Total Crude Alkaloids | 1.5 - 3.0 |
| Serpentine | Data not consistently reported in early sources |
| Serpentinine | Data not consistently reported in early sources |
Table 2: Physicochemical Properties of Serpentine and Serpentinine (Historical Data)
| Property | Serpentine | Serpentinine |
| Molecular Formula | C₂₁H₂₂N₂O₃ | C₂₀H₂₀N₂O₃ |
| Melting Point | 250 °C (decomposes) | 264-265 °C (decomposes) |
| Appearance | Yellow needles | Crystalline solid |
| Solubility | Sparingly soluble in most organic solvents | Sparingly soluble in most organic solvents |
Experimental Workflow
The following diagram illustrates the historical workflow for the isolation of serpentine and serpentinine from Rauwolfia serpentina.
References
Serpentine Alkaloids: A Comprehensive Technical Guide to Natural Sources, Plant Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Serpentine (B99607), a prominent monoterpenoid indole (B1671886) alkaloid, has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the natural sources of serpentine, detailing its distribution within various plant species and tissues. It presents a compilation of quantitative data, standardized experimental protocols for extraction, isolation, and characterization, and visual representations of its biosynthetic pathway and analytical workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Introduction
Serpentine is a pentacyclic indole alkaloid belonging to the sarpagine (B1680780) class. It is recognized for its biological activities, which have been a subject of scientific investigation. This guide focuses on the botanical origins of serpentine, providing a detailed overview of the primary plant families and species that synthesize this compound. A thorough understanding of its natural sources is crucial for sustainable sourcing, phytochemical analysis, and the exploration of its therapeutic potential.
Plant Sources and Distribution
Serpentine and its related alkaloids are predominantly found in flowering plants belonging to the Apocynaceae family. This family, commonly known as the dogbane family, is widespread in tropical and subtropical regions of the world. Several genera within this family are particularly rich sources of serpentine.
The primary plant genera known to produce serpentine include:
-
Rauwolfia : This genus is perhaps the most well-known source of serpentine and other medicinally important indole alkaloids like reserpine (B192253) and ajmaline.
-
Catharanthus : Notably Catharanthus roseus (Madagascar periwinkle), this genus is a significant source of serpentine and is also famous for producing the anticancer alkaloids vinblastine (B1199706) and vincristine.
-
Vinca : The Vinca genus, which includes species like Vinca minor (lesser periwinkle), also contains serpentine among its diverse alkaloid profile.
-
Alstonia : Various species of Alstonia are known to produce a wide array of indole alkaloids, including serpentine.
The geographical distribution of these genera spans across Asia, Africa, and Europe, with a high concentration in tropical and subtropical climates. Rauwolfia serpentina, for instance, is native to the Indian subcontinent and East Asia[1]. Catharanthus roseus is endemic to Madagascar but is now cultivated worldwide[2]. Vinca minor is native to central and southern Europe[3]. The Alstonia genus is widely distributed throughout the tropical regions of Asia, Africa, and Central America[4].
Quantitative Analysis of Serpentine in Plant Tissues
The concentration of serpentine varies significantly between different plant species and even within the different organs of the same plant. The roots are often the primary site of accumulation for many indole alkaloids, including serpentine. The following tables summarize the quantitative data on serpentine and related alkaloid content from various studies.
Table 1: Serpentine and Related Alkaloid Content in Rauwolfia Species
| Plant Species | Plant Part | Alkaloid | Concentration | Analytical Method | Reference |
| Rauwolfia serpentina | Root | Serpentine | 0.2-0.25% of dry weight | TLC | |
| Rauwolfia serpentina | Root | Reserpine | 0.955 mg/g | Spectrophotometry | [5] |
| Rauwolfia serpentina | Root | Ajmaline | 0.817 mg/g | Spectrophotometry | [5] |
| Rauwolfia serpentina | Root | Ajmalicine (B1678821) | 0.440 mg/g | Spectrophotometry | [5] |
| Rauwolfia serpentina | Leaf | Reserpine | 0.880 mg/g | Spectrophotometry | [5] |
| Rauwolfia serpentina | Leaf | Ajmalicine | 0.753 mg/g | Spectrophotometry | [5] |
| Rauwolfia serpentina | Root | Total Alkaloids | 1.57-12.1 mg/g dry weight | UHPLC-UV | [3] |
Table 2: Serpentine and Related Alkaloid Content in Catharanthus roseus
| Plant Part | Alkaloid | Concentration (ng/g) | Analytical Method | Reference |
| Leaves | Serpentine | 316.9 | LC-MS/MS | [6] |
| Leaves | Tryptamine | 3103 | LC-MS/MS | [6] |
| Leaves | Vindoline | 18600 | LC-MS/MS | [6] |
| Leaves | Catharanthine | 18080 | LC-MS/MS | [6] |
| Leaves | Tabersonine | 777.6 | LC-MS/MS | [6] |
| Roots | Serpentine | Significantly higher than ajmalicine | HPLC | [7] |
| Roots | Ajmalicine | Lower than serpentine | HPLC | [7] |
Table 3: Serpentine and Related Alkaloid Content in Vinca minor
| Plant Part | Alkaloid | Concentration (ng/mL of extract) | Analytical Method | Reference |
| Leaves | Serpentine | 29.39 | LC-MS/MS | [6] |
| Leaves | Tryptamine | 866.5 | LC-MS/MS | [6] |
| Leaves | Vincamine | 15.78 | LC-MS/MS | [6] |
| Leaves | Tabersonine | 26.47 | LC-MS/MS | [6] |
Table 4: Major Indole Alkaloids in Alstonia scholaris
| Plant Part | Major Alkaloids Identified | Analytical Method | Reference |
| Leaves | Scholaricine (5.26%), Vallesamine (13.91%), Picrinine (17.39%) | HPLC | [1] |
| Trunk Bark | Echitamine (highest concentration) | NMR | [8] |
| Fruits | Picrinine (73.41 µg/g), Picralinal (38.13 µg/g) | NMR | [8] |
Experimental Protocols
This section outlines detailed methodologies for the extraction, isolation, and characterization of serpentine alkaloids from plant materials.
General Extraction and Isolation Workflow
The general procedure for obtaining serpentine from plant sources involves several key steps:
-
Sample Preparation : Plant material (typically roots or leaves) is harvested, washed, and dried in the shade to preserve the alkaloid content. The dried material is then ground into a fine powder.
-
Extraction : The powdered plant material is subjected to extraction with a suitable solvent. Both acidic and basic extraction methods are employed.
-
Purification : The crude extract is then purified to remove non-alkaloidal compounds. This often involves liquid-liquid partitioning and chromatographic techniques.
-
Isolation : Pure serpentine is isolated from the purified extract using advanced chromatographic methods.
-
Characterization : The structure and purity of the isolated serpentine are confirmed using spectroscopic techniques.
Detailed Extraction Protocol (Acid-Base Extraction from Rauwolfia serpentina)
This protocol is a widely used method for the extraction of indole alkaloids.
-
Maceration : The powdered root material is moistened with a 10% sodium bicarbonate solution to liberate the free alkaloid bases[9].
-
Solvent Extraction : The alkalized plant material is then extracted with an organic solvent such as benzene (B151609) or chloroform (B151607) in a Soxhlet apparatus or through repeated maceration until the extract gives a positive test for alkaloids (e.g., with Dragendorff's or Mayer's reagent)[9].
-
Acidification : The organic extract is filtered and concentrated. The alkaloids are then extracted from the organic solvent into an acidic aqueous solution (e.g., dilute hydrochloric or sulfuric acid). This converts the alkaloid bases into their water-soluble salts[9].
-
Basification and Re-extraction : The acidic aqueous layer is separated, washed with a non-polar solvent to remove residual impurities, and then made alkaline with a base like ammonia. This precipitates the alkaloid bases, which are then re-extracted into an organic solvent like chloroform[9].
-
Final Purification : The chloroform extract is washed with a dilute sodium carbonate solution to remove any remaining acidic impurities. The chloroform is then evaporated to yield the crude total alkaloids[9].
Chromatographic Isolation
-
Thin-Layer Chromatography (TLC) : TLC is used for the qualitative analysis of the crude extract and to monitor the progress of purification. A common solvent system for separating Rauwolfia alkaloids is chloroform-methanol.
-
Column Chromatography : For preparative isolation, the crude alkaloid mixture is subjected to column chromatography over silica (B1680970) gel. Elution is typically performed with a gradient of solvents, such as hexane-ethyl acetate (B1210297) or chloroform-methanol[10].
-
High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful technique for both the quantification and semi-preparative isolation of serpentine. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile (B52724) and a buffer (e.g., phosphate (B84403) buffer or water with formic acid)[3][5]. Detection is typically performed using a UV or photodiode array (PDA) detector[3][11].
Characterization Techniques
The identity and structure of the isolated serpentine are confirmed using a combination of the following analytical techniques:
-
Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) : This technique provides information on the retention time and mass-to-charge ratio of the compound, allowing for its identification and quantification[3][6].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of the isolated alkaloid[8][10].
-
Infrared (IR) Spectroscopy : IR spectroscopy provides information about the functional groups present in the molecule[10].
Biosynthetic Pathway and Workflow Diagrams
Biosynthesis of Serpentine
The biosynthesis of serpentine is a complex process that is part of the larger terpenoid indole alkaloid (TIA) pathway. The pathway begins with the precursors tryptophan (from the shikimate pathway) and secologanin (B1681713) (from the mevalonate (B85504) or MEP/DOXP pathway).
-
Formation of Strictosidine (B192452) : Tryptophan is decarboxylated to tryptamine, which then condenses with secologanin in a reaction catalyzed by strictosidine synthase to form strictosidine, the universal precursor for all TIAs.
-
Conversion to Ajmalicine : Strictosidine undergoes a series of enzymatic transformations to yield ajmalicine.
-
Oxidation to Serpentine : In the final step, ajmalicine is oxidized to serpentine. This conversion is believed to be catalyzed by a peroxidase enzyme, particularly within the vacuoles of plant cells in species like Catharanthus roseus[7][12].
Caption: Simplified biosynthetic pathway of serpentine from primary precursors.
Experimental Workflow for Serpentine Analysis
The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of serpentine from plant material.
Caption: General experimental workflow for serpentine analysis from plant sources.
Conclusion
This technical guide has provided a comprehensive overview of the natural sources, plant distribution, quantitative analysis, and experimental protocols related to the serpentine alkaloid. The Apocynaceae family, particularly the genera Rauwolfia, Catharanthus, Vinca, and Alstonia, stands out as the primary botanical source. The data presented herein highlights the variability in serpentine content across different species and plant tissues, underscoring the importance of careful selection and analysis for research and development purposes. The detailed methodologies and workflows offer a practical framework for scientists engaged in the study of this important natural product. Further research into the biosynthetic pathways and pharmacological properties of serpentine will continue to be of great interest to the scientific community.
References
- 1. Indole alkaloids of Alstonia scholaris (L.) R. Br. alleviated nonalcoholic fatty liver disease in mice fed with high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endophytes enhance the production of root alkaloids ajmalicine and serpentine by modulating the terpenoid indole alkaloid pathway in Catharanthus roseus roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. plantsjournal.com [plantsjournal.com]
- 5. chemistryjournal.in [chemistryjournal.in]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Assessment of Tissue Specific Distribution and Seasonal Variation of Alkaloids in Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation, Identification & Analysis of Reserpine (Rauwolfia) [drsufiyan.blogspot.com]
- 10. scribd.com [scribd.com]
- 11. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 12. academic.oup.com [academic.oup.com]
The Biosynthesis of Serpentine in Catharanthus roseus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biosynthesis of serpentine (B99607), a prominent monoterpenoid indole (B1671886) alkaloid (MIA) found in the medicinal plant Catharanthus roseus. Serpentine and its precursors are of significant pharmaceutical interest. A thorough understanding of its intricate biosynthetic pathway is crucial for metabolic engineering strategies aimed at enhancing its production and for the discovery of novel therapeutic agents. This document details the enzymatic steps, subcellular localization, regulatory networks, quantitative data, and key experimental protocols.
The Core Biosynthetic Pathway
The biosynthesis of serpentine is a complex process, spatially and temporally regulated across different cell types and subcellular compartments. It begins with the convergence of two major metabolic pathways: the shikimate pathway, providing the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the terpenoid precursor secologanin (B1681713).
The initial committed steps involve the formation of these precursors. Tryptophan, derived from the shikimate pathway, is decarboxylated by Tryptophan Decarboxylase (TDC) to produce tryptamine. Concurrently, geraniol, from the MEP pathway, undergoes a series of modifications, including hydroxylation by Geraniol 10-hydroxylase (G10H) and subsequent conversion to secologanin by Secologanin Synthase (SLS) , a cytochrome P450 enzyme.[1]
The crucial condensation of tryptamine and secologanin is catalyzed by Strictosidine (B192452) Synthase (STR) in the vacuole, forming strictosidine, the universal precursor for all MIAs.[2] Strictosidine is then deglycosylated by Strictosidine β-D-Glucosidase (SGD) , likely at the endoplasmic reticulum, to an unstable aglycone.[3] This intermediate is then converted to cathenamine, which is subsequently reduced to ajmalicine (B1678821).[4]
The final step in serpentine biosynthesis is the oxidation of ajmalicine. This reaction was initially thought to be catalyzed by vacuolar peroxidases.[5][6] However, recent research has identified a specific cytochrome P450 enzyme, Serpentine Synthase (SS) , located in the endoplasmic reticulum, which is responsible for this conversion.[7][8]
Subcellular and Intercellular Trafficking:
The serpentine biosynthetic pathway is highly compartmentalized. Early steps, including the formation of tryptamine and secologanin precursors, occur in distinct cell types, such as the epidermis and internal phloem-associated parenchyma.[9][10] The intermediates are then transported between cells and subcellular organelles. For instance, tryptamine and secologanin are transported into the vacuole for the synthesis of strictosidine.[2] Ajmalicine is then presumably transported to the endoplasmic reticulum for its conversion to serpentine.[7][8]
Quantitative Data
The following tables summarize the available quantitative data for key enzymes and metabolites in the serpentine biosynthetic pathway in Catharanthus roseus.
Table 1: Kinetic Parameters of Key Biosynthetic Enzymes
| Enzyme | Substrate(s) | Km | Reference(s) |
| Tryptophan Decarboxylase (TDC) | L-Tryptophan | 7.5 x 10-5 M | [11][12][13] |
| Strictosidine Synthase (STR) | Tryptamine | 0.83 - 2.3 mM | [7][14][15][16][17] |
| Secologanin | 0.46 - 3.4 mM | [7][14][15][16][17] |
Note: kcat and Vmax values are not consistently reported in the literature.
Table 2: Concentration of Key Metabolites in Catharanthus roseus
| Metabolite | Plant Part/Condition | Concentration | Reference(s) |
| Ajmalicine | Roots | 0.37 - 2.07 mg/g DW | [18] |
| Roots (50-day-old plant) | 0.5% of dry weight | [5] | |
| Adventitious Roots | up to 950 µg/g DW | [9] | |
| Hairy Roots (Control) | 12.8 µg/g dry roots | [12] | |
| Serpentine | Roots (50-day-old plant) | 1.2% of dry weight | [5] |
| Hairy Roots (Control) | 131.5 µg/g dry roots | [12] | |
| Hairy Roots (CrWRKY1 overexpression) | up to 291.5 µg/g dry roots | [12] | |
| Strictosidine | Transgenic cell line (STR overexpression) | up to 200 mg/L | [19] |
DW: Dry Weight
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of serpentine biosynthesis.
Enzyme Assays
3.1.1. Tryptophan Decarboxylase (TDC) Activity Assay
This protocol is adapted from a standard HPLC-based method for measuring TDC activity.[20]
-
Enzyme Extraction: Homogenize fresh plant material (e.g., seedlings, cell cultures) in an ice-cold extraction buffer (e.g., 100 mM Tris-HCl, pH 8.5, containing 5 mM DTT and protease inhibitors). Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C. The supernatant serves as the crude enzyme extract.
-
Reaction Mixture: Prepare a reaction mixture containing 100 µL of enzyme extract, 50 µL of 1 mM pyridoxal (B1214274) 5'-phosphate (PLP), and 300 µL of assay buffer (100 mM Tris-HCl, pH 8.5).
-
Reaction Initiation and Incubation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding 50 µL of 10 mM L-tryptophan. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination and Product Extraction: Stop the reaction by adding a stop solution (e.g., saturated sodium carbonate). Extract the tryptamine produced with an organic solvent like toluene.
-
Quantification: Analyze the extracted tryptamine using HPLC with fluorescence detection (Excitation: 280 nm, Emission: 360 nm). Quantify the amount of tryptamine by comparing the peak area to a standard curve.
3.1.2. Strictosidine Synthase (STR) Activity Assay
This protocol describes a common HPLC-based assay for STR activity.[2][21]
-
Enzyme Extraction: Prepare a crude enzyme extract as described for the TDC assay.
-
Reaction Mixture: Combine 50 µL of enzyme extract with 50 µL of assay buffer (100 mM potassium phosphate, pH 7.0).
-
Reaction Initiation and Incubation: Start the reaction by adding 50 µL of a substrate mixture containing 5 mM tryptamine and 5 mM secologanin. Incubate at 30°C for a defined period (e.g., 20-30 minutes).
-
Reaction Termination: Stop the reaction by adding 50 µL of 1 M HCl.
-
Sample Preparation and Analysis: Centrifuge the reaction mixture to pellet any precipitate. Analyze the supernatant by HPLC with UV detection at 225 nm. The formation of strictosidine is monitored and quantified against a standard.
3.1.3. Serpentine Synthase (SS) In Vitro Assay
This protocol is based on the characterization of the recently discovered serpentine synthase.[22][23]
-
Enzyme Source: Serpentine synthase, a cytochrome P450, is typically expressed heterologously in systems like Saccharomyces cerevisiae for in vitro assays. Microsomal fractions are prepared from the yeast cultures expressing the enzyme.
-
Reaction Mixture: The reaction mixture contains yeast microsomes (containing SS and a cytochrome P450 reductase), a NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), ajmalicine as the substrate, and a suitable buffer (e.g., potassium phosphate buffer, pH 7.5).
-
Reaction Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.
-
Product Extraction and Analysis: The reaction is stopped, and the product, serpentine, is extracted with an organic solvent. The extracted serpentine is then analyzed and quantified using LC-MS.
Metabolite Analysis
3.2.1. LC-MS/MS for Terpenoid Indole Alkaloid Quantification
This method allows for the sensitive and specific quantification of serpentine, ajmalicine, and other TIAs.[21][24]
-
Sample Extraction: Homogenize lyophilized plant material in methanol. Sonicate the mixture and centrifuge to obtain a clear supernatant.
-
Sample Preparation: Filter the supernatant through a 0.45 µm syringe filter.
-
LC-MS/MS Analysis:
-
Chromatography: Use a C18 reverse-phase column with a gradient elution program. A typical mobile phase consists of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) for targeted quantification of specific alkaloids. Precursor-to-product ion transitions for serpentine and ajmalicine are used for detection and quantification.
-
Quantification: Generate standard curves using authentic standards of serpentine and ajmalicine to quantify their concentrations in the samples.
-
Visualization of Pathways and Workflows
Biosynthetic Pathway of Serpentine
Caption: Biosynthetic pathway of serpentine in Catharanthus roseus.
Transcriptional Regulation of the Serpentine Pathway
Caption: Simplified transcriptional regulation of early serpentine biosynthesis genes.
Experimental Workflow for Metabolite Quantification
Caption: General workflow for the quantification of serpentine and related alkaloids.
References
- 1. researchgate.net [researchgate.net]
- 2. The subcellular organization of strictosidine biosynthesis in Catharanthus roseus epidermis highlights several trans-tonoplast translocations of intermediate metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Tryptophan decarboxylase from Catharanthus roseus cell suspension cultures: purification, molecular and kinetic data of the homogenous protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Isolation of Vacuoles from the Leaves of the Medicinal Plant Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Purification and properties of strictosidine synthase, the key enzyme in indole alkaloid formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Purification and properties of strictosidine synthetase (an enzyme condensing tryptamine and secologanin) from Catharanthus roseus cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. CAS:20824-29-7 - FACTA Search [nactem.ac.uk]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Assay of tryptophan decarboxylase from Catharanthus roseus plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. academic.oup.com [academic.oup.com]
- 23. pure.mpg.de [pure.mpg.de]
- 24. researchgate.net [researchgate.net]
The Serpentine Pathway: A Technical Guide to Terpenoid Indole Alkaloid Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the terpenoid indole (B1671886) alkaloid (TIA) biosynthetic pathway leading to the pharmacologically significant compound, serpentine (B99607). Primarily occurring in the medicinal plant Catharanthus roseus, this intricate pathway involves a series of enzymatic conversions and is tightly regulated at multiple levels. This document details the core pathway, presents quantitative data, outlines key experimental protocols, and provides visualizations of the metabolic and experimental workflows.
The Core Biosynthetic Pathway
The biosynthesis of serpentine begins with the condensation of two primary precursors: tryptamine (B22526), derived from the shikimate pathway, and secologanin (B1681713), an iridoid monoterpenoid. The pathway proceeds through several key intermediates, culminating in the formation of ajmalicine (B1678821), which is then oxidized to serpentine.
The key enzymatic steps are:
-
Strictosidine (B192452) Synthase (STR): Catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to form strictosidine, the central intermediate for all TIAs.
-
Strictosidine β-D-Glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield a highly reactive aglycone, which spontaneously converts to cathenamine (B1202132) and 4,21-dehydrogeissoschizine.
-
Geissoschizine Synthase (GS): Reduces cathenamine to form geissoschizine.
-
A series of uncharacterized enzymatic steps are presumed to convert geissoschizine to ajmalicine.
-
Serpentine Synthase (SS): A recently identified cytochrome P450 enzyme that catalyzes the oxidation of ajmalicine to serpentine.[1] Peroxidases have also been implicated in this final oxidation step.
Signaling Pathway Diagram
Quantitative Data
The accumulation of serpentine and its precursors varies significantly depending on the plant tissue, developmental stage, and environmental conditions. The following tables summarize key quantitative data from the literature.
Metabolite Concentrations in Catharanthus roseus
| Metabolite | Tissue | Concentration (µg/g FW) | Reference |
| Serpentine | Stem | 0.397 ± 0.031 | [2] |
| Ajmalicine | Stem | 0.071 ± 0.022 | [2] |
| Cathenamine | Stem | Detected | [2] |
| Strictosidine | Stem (Idioblast and Laticifer cells) | Detected | [3] |
Enzyme Kinetic Parameters
| Enzyme | Substrate(s) | Km | Vmax | Source Organism | Reference |
| Strictosidine Synthase (STR) | Tryptamine | ~9 µM | 300-400 nkat/mg | Catharanthus roseus | [4] |
| Secologanin | - | Catharanthus roseus | |||
| Strictosidine β-D-Glucosidase (SGD) | Strictosidine | - | - | Catharanthus roseus | [5] |
| Dolichantoside | Higher Km than strictosidine | Lower Vmax than strictosidine | Catharanthus roseus | [5] | |
| Palicoside | Higher Km than strictosidine | Lower Vmax than strictosidine | Catharanthus roseus | [5] |
Note: Comprehensive kinetic data for all enzymes in the serpentine-specific pathway are not yet fully available in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the TIA pathway.
Extraction of Terpenoid Indole Alkaloids from C. roseus
This protocol is adapted for the general extraction of TIAs for analysis by HPLC.
Materials:
-
Fresh or lyophilized C. roseus tissue (leaves, stems, roots)
-
Liquid nitrogen (for fresh tissue)
-
Formic acid
-
Ultrasonic bath
-
Centrifuge
-
0.22 µm syringe filters
Procedure:
-
Harvest and immediately freeze fresh plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a mortar and pestle. For lyophilized tissue, grinding can be done at room temperature.
-
Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.
-
Add 1 mL of methanol containing 0.1% (v/v) formic acid to the tube.
-
Vortex the mixture vigorously for 1 minute.
-
Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
-
Centrifuge the extract at 13,000 x g for 15 minutes.
-
Carefully transfer the supernatant to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
Store the extract at -20°C until analysis.
HPLC Analysis of Terpenoid Indole Alkaloids
This protocol provides a general framework for the separation and quantification of serpentine and its precursors.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or Mass Spectrometer (MS).
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
Mobile Phase:
-
Solvent A: Water with 0.1% (v/v) formic acid
-
Solvent B: Acetonitrile with 0.1% (v/v) formic acid
Gradient Program:
| Time (min) | % Solvent A | % Solvent B |
| 0 | 95 | 5 |
| 5 | 95 | 5 |
| 30 | 5 | 95 |
| 35 | 5 | 95 |
| 40 | 95 | 5 |
| 45 | 95 | 5 |
Flow Rate: 1.0 mL/min Column Temperature: 30°C Detection: DAD at 254 nm and 306 nm (for serpentine). For MS detection, use appropriate parent and fragment ion masses.
Quantification:
-
Prepare standard curves for serpentine, ajmalicine, and other available intermediates using authentic standards.
-
Calculate the concentration of each analyte in the samples based on the peak area and the standard curve.
Virus-Induced Gene Silencing (VIGS) in Catharanthus roseus
VIGS is a powerful reverse genetics tool to study gene function in plants. This protocol is adapted for the functional characterization of TIA pathway genes in C. roseus.[6][7]
Materials:
-
Agrobacterium tumefaciens strain GV3101
-
pTRV1 and pTRV2 VIGS vectors
-
C. roseus seedlings (4-6 weeks old)
-
Infiltration medium (10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone)
-
Syringeless 1 mL tuberculin syringe
Procedure:
-
Construct Preparation: Clone a 200-400 bp fragment of the target TIA pathway gene into the pTRV2 vector.
-
Agrobacterium Transformation: Transform the pTRV1 and the pTRV2-gene construct into separate A. tumefaciens GV3101 cultures.
-
Culture Preparation: Grow overnight cultures of each Agrobacterium strain at 28°C in LB medium with appropriate antibiotics.
-
Infiltration: Centrifuge the overnight cultures, resuspend the pellets in infiltration medium to an OD₆₀₀ of 1.5, and incubate at room temperature for 3 hours. Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.
-
Plant Infiltration: Infiltrate the underside of the leaves of 4-6 week old C. roseus seedlings with the Agrobacterium mixture using a syringeless syringe.
-
Incubation: Grow the infiltrated plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 2-3 weeks.
-
Analysis: Observe for any visible phenotype. Harvest tissues for metabolite analysis (using the extraction and HPLC protocols described above) and for RNA extraction to confirm gene silencing by qRT-PCR.
Experimental Workflow for VIGS
Subcellular Localization of Pathway Enzymes
The TIA pathway is highly compartmentalized, with different enzymatic steps occurring in various subcellular locations. This spatial organization is crucial for the regulation and efficiency of the pathway.
| Enzyme | Subcellular Localization | Reference |
| Strictosidine Synthase (STR) | Vacuole | [8] |
| Strictosidine β-D-Glucosidase (SGD) | Endoplasmic Reticulum | [9] |
| Geissoschizine Synthase (GS) | Cytoplasm (predicted) | |
| Serpentine Synthase (SS) | Endoplasmic Reticulum (predicted) | [10] |
Note: The subcellular localization of some enzymes is predicted based on sequence analysis and further experimental validation is required.
Subcellular Localization Diagram
Conclusion
The biosynthesis of serpentine is a complex and highly regulated process that continues to be an active area of research. Understanding the intricacies of this pathway, from the kinetics of its enzymes to the subcellular localization of its components, is crucial for the development of metabolic engineering strategies aimed at increasing the production of this valuable pharmaceutical compound. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working in this field. Further research is needed to fully elucidate all the enzymatic steps and regulatory mechanisms involved in the serpentine branch of the TIA pathway.
References
- 1. Improved virus-induced gene silencing allows discovery of a serpentine synthase gene in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-specific localization of alkaloids in Catharanthus roseus stem tissue measured with Imaging MS and Single-cell MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 4. Strictosidine synthase from Catharanthus roseus: purification and characterization of multiple forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orbi.uliege.be [orbi.uliege.be]
- 6. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A virus-induced gene silencing approach to understanding alkaloid metabolism in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular cloning and analysis of strictosidine beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Core Enzymes of the Serpentine Biosynthetic Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key enzymes integral to the serpentine (B99607) biosynthetic pathway, a critical route for the production of the antiarrhythmic monoterpenoid indole (B1671886) alkaloid, ajmaline (B190527). This document details the enzymatic reactions, presents available quantitative data, outlines experimental protocols for enzyme characterization, and visualizes the intricate signaling pathways and experimental workflows.
Introduction to the Serpentine Biosynthetic Pathway
The biosynthesis of serpentine, a prominent monoterpenoid indole alkaloid (MIA) found in plants of the Rauvolfia genus, follows the well-established ajmaline biosynthetic pathway. This multi-step enzymatic cascade begins with the condensation of tryptamine (B22526) and secologanin (B1681713) and proceeds through a series of complex cyclizations, reductions, and modifications to yield the final product. Understanding the key enzymes in this pathway is paramount for endeavors in metabolic engineering, synthetic biology, and the development of novel pharmaceuticals.
Core Enzymes of the Serpentine Biosynthetic Pathway
The serpentine (ajmaline) biosynthetic pathway is orchestrated by a series of specialized enzymes, each catalyzing a specific transformation. The core enzymes are detailed below.
Strictosidine (B192452) Synthase (STR)
Strictosidine synthase is a pivotal enzyme that initiates the entire monoterpenoid indole alkaloid biosynthetic pathway by catalyzing the stereospecific Pictet-Spengler condensation of tryptamine and secologanin to form 3-α(S)-strictosidine[1][2][3]. This reaction is the committed step for the synthesis of thousands of MIAs[1][2].
Strictosidine β-D-Glucosidase (SGD)
Following the formation of strictosidine, strictosidine β-D-glucosidase catalyzes its deglycosylation to produce a reactive aglycone[4][5]. This unstable intermediate serves as the substrate for subsequent cyclization reactions that lead to the diverse array of indole alkaloid skeletons[4][5]. While the enzyme from Catharanthus roseus has been well-studied, the Rauvolfia serpentina SGD also plays a critical role in the ajmaline pathway[4].
Geissoschizine Synthase (GS)
Geissoschizine synthase is an alcohol dehydrogenase that reduces the strictosidine aglycone to form geissoschizine, a key branchpoint intermediate in MIA biosynthesis[6][7][8]. The formation of geissoschizine directs the metabolic flux towards the biosynthesis of various classes of alkaloids, including the sarpagan-type, to which serpentine belongs[6][8].
Sarpagan Bridge Enzyme (SBE)
The sarpagan bridge enzyme, a cytochrome P450 monooxygenase, catalyzes the crucial C5-C16 bond formation in geissoschizine, leading to the formation of the sarpagan-type alkaloid polyneuridine (B1254981) aldehyde[9][10][11]. This cyclization is a defining step in the biosynthesis of ajmaline and related alkaloids[9][10][12].
Polyneuridine Aldehyde Esterase (PNAE)
Polyneuridine aldehyde esterase is a highly specific enzyme that hydrolyzes the methyl ester of polyneuridine aldehyde, which is followed by a spontaneous decarboxylation to yield 16-epivellosimine[3][13][14][15][16]. This transformation from a C10 to a C9 monoterpenoid unit is a key step in the pathway[13][15].
Vinorine (B1233521) Synthase (VS)
Vinorine synthase, a member of the BAHD acyltransferase superfamily, catalyzes the acetyl-CoA dependent cyclization of 16-epivellosimine (B1246557) to form vinorine[17]. This reaction establishes the ajmalan (B1240692) skeleton[17].
Vinorine Hydroxylase (VH)
Vinorine hydroxylase is a membrane-bound cytochrome P450 enzyme that catalyzes the hydroxylation of vinorine at the C-21 position to produce vomilenine[18]. This enzyme exhibits high substrate specificity[18].
Vomilenine (B1248388) Reductase (VR)
Vomilenine reductase is an NADPH-dependent enzyme that reduces the indolenine double bond of vomilenine to form 1,2-dihydrovomilenine[13][19].
1,2-Dihydrovomilenine (B1246003) Reductase (DHVR)
Following the action of VR, 1,2-dihydrovomilenine reductase, also an NADPH-dependent enzyme, catalyzes the reduction of the C19-C20 double bond of 1,2-dihydrovomilenine to yield 17-O-acetylnorajmaline[20][21].
17-O-Acetylajmaline Esterase (AAE)
17-O-acetylajmaline esterase is responsible for the deacetylation of 17-O-acetylnorajmaline to produce norajmaline (B1263583), and also acts on 17-O-acetylajmaline to yield ajmaline[22]. This represents one of the final steps in the pathway[22].
Norajmaline N-methyltransferase (NNMT)
The final step in the biosynthesis of ajmaline is the N-methylation of the indole nitrogen of norajmaline, a reaction catalyzed by norajmaline N-methyltransferase using S-adenosyl-L-methionine as the methyl donor[15][23].
Quantitative Data on Key Enzymes
The following tables summarize the available quantitative kinetic data for the core enzymes of the serpentine biosynthetic pathway. Data is primarily from studies on enzymes from Rauvolfia serpentina unless otherwise specified.
| Enzyme | Substrate(s) | Km (µM) | kcat (s-1) | Vmax | Source |
| Strictosidine Synthase (STR) | Tryptamine | 6.2 | 1.3 | - | [24] |
| Secologanin | 39 | 1.3 | - | [24] | |
| Tryptamine | 72 | 10.65 | - | [24] | |
| 6-methyl-tryptamine | 393 | 2.32 | - | [24] | |
| 6-methoxy-tryptamine | 962 | 5.32 | - | [24] | |
| 5-fluoro-tryptamine | 259 | 37.46 | - | [24] | |
| 6-fluoro-tryptamine | 136 | 23.37 | - | [24] | |
| 5-hydroxy-tryptamine | 2255 | - | - | [24] | |
| Sarpagan Bridge Enzyme (SBE) | Geissoschizine | 22.5 | - | - | [9] |
| Vinorine Synthase (VS) | Gardneral (16-epivellosimine) | 7.5 | - | - | [24] |
| Acetyl-CoA | 57 | - | - | [24] |
Note: A comprehensive set of Vmax and kcat values for all enzymes is not consistently available in the current literature.
Experimental Protocols
This section provides an overview of methodologies for the characterization of key enzymes in the serpentine pathway.
Heterologous Expression and Purification
General Protocol for Expression in E. coli
-
Gene Cloning: The open reading frame of the target enzyme is amplified from Rauvolfia serpentina cDNA and cloned into an appropriate expression vector (e.g., pET vectors) containing an affinity tag (e.g., His-tag)[14][17][23][25][26][27].
-
Transformation and Culture: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 of 0.6-0.8) at 37°C.
-
Induction: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM, followed by incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production[26][27].
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme (B549824) and DNase I. Lysis is typically achieved by sonication on ice.
-
Purification: The soluble protein fraction is separated from cell debris by centrifugation. The recombinant protein is then purified from the supernatant using affinity chromatography (e.g., Ni-NTA agarose (B213101) for His-tagged proteins)[26][27][28]. The purity of the protein is assessed by SDS-PAGE.
Enzyme Assays
4.2.1. Strictosidine Synthase (STR) Assay The activity of STR is typically measured by monitoring the formation of strictosidine from tryptamine and secologanin.
-
Reaction Mixture: A typical reaction mixture contains phosphate (B84403) buffer (pH 6.5-7.0), tryptamine, secologanin, and the purified enzyme.
-
Incubation: The reaction is incubated at 30°C for a defined period.
-
Termination and Extraction: The reaction is stopped by the addition of a basic solution (e.g., Na2CO3) and the product, strictosidine, is extracted with an organic solvent like ethyl acetate.
-
Quantification: The amount of strictosidine formed is quantified by HPLC analysis, often using a C18 column and a UV detector set to 225 or 280 nm.
4.2.2. Sarpagan Bridge Enzyme (SBE) Assay As a cytochrome P450 enzyme, the SBE assay requires a reconstituted microsomal system or co-expression with a cytochrome P450 reductase.
-
Reaction Mixture: The assay mixture contains microsomes containing the expressed SBE, the substrate geissoschizine, and an NADPH-regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+) in a suitable buffer (e.g., phosphate buffer, pH 7.5).
-
Incubation: The reaction is carried out at 30°C with shaking.
-
Extraction and Analysis: The reaction is quenched with an organic solvent (e.g., ethyl acetate), and the product, polyneuridine aldehyde, is analyzed by LC-MS/MS[9].
4.2.3. Vinorine Synthase (VS) Assay
-
Reaction Mixture: The assay contains Tris-HCl buffer (pH 7.5), 16-epivellosimine, acetyl-CoA, and the purified enzyme.
-
Incubation: The mixture is incubated at 30°C.
-
Analysis: The formation of vinorine is monitored by HPLC[17].
4.2.4. Vomilenine Reductase (VR) Assay
-
Reaction Mixture: The reaction includes phosphate buffer (pH 6.0), vomilenine, NADPH, and the enzyme extract.
-
Incubation: The reaction is incubated at 30°C.
-
Analysis: The decrease in NADPH absorbance at 340 nm or the formation of 1,2-dihydrovomilenine is monitored by HPLC[19].
Visualization of Pathways and Workflows
Serpentine Biosynthetic Pathway
Caption: The enzymatic cascade of the serpentine (ajmaline) biosynthetic pathway.
Experimental Workflow for Enzyme Characterization
Caption: A generalized workflow for the cloning, expression, purification, and kinetic characterization of serpentine biosynthetic enzymes.
Jasmonate Signaling Pathway Regulating Serpentine Biosynthesis
Caption: Simplified jasmonate signaling pathway leading to the activation of serpentine biosynthesis genes.[4][17][18][24][29]
Regulation of the Serpentine Biosynthetic Pathway
The biosynthesis of serpentine is tightly regulated at multiple levels, responding to both developmental cues and environmental stimuli.
Transcriptional Regulation
The expression of genes encoding the serpentine biosynthetic enzymes is a key point of regulation. Transcription factors, particularly those responsive to the plant hormone jasmonic acid (JA), play a crucial role[7][29][30]. Upon perception of various stresses, JA levels increase, leading to the degradation of JASMONATE ZIM-domain (JAZ) repressor proteins. This derepresses transcription factors like MYC2, which can then activate the promoters of biosynthetic genes, including STR[4][17][24].
Hormonal Regulation
-
Jasmonates: As mentioned, jasmonic acid and its methyl ester, methyl jasmonate, are potent elicitors of the serpentine pathway[7][29][30].
-
Auxin: There is evidence to suggest that auxin may also play a role in regulating indole alkaloid biosynthesis, potentially through crosstalk with the jasmonate signaling pathway.
Environmental Factors
-
Light: Light is a known regulator of secondary metabolism in plants. Photoreceptors such as phytochromes and cryptochromes can influence the expression of biosynthetic genes, although the specific mechanisms for the serpentine pathway are still under investigation[12][31].
Conclusion
The serpentine biosynthetic pathway represents a sophisticated enzymatic assembly line for the production of a medicinally important alkaloid. This guide has provided a detailed overview of the core enzymes involved, their kinetic properties, and the methodologies for their study. Further research to fully elucidate the kinetic parameters of all enzymes and unravel the complete regulatory network will be instrumental in advancing the metabolic engineering of Rauvolfia species and developing alternative production platforms for serpentine and related compounds.
References
- 1. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular cloning and analysis of strictosidine beta-D-glucosidase, an enzyme in terpenoid indole alkaloid biosynthesis in Catharanthus roseus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Geissoschizine synthase controls flux in the formation of monoterpenoid indole alkaloids in a Catharanthus roseus mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Deciphering and reprogramming the cyclization regioselectivity in bifurcation of indole alkaloid biosynthesis - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03612F [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Vomilenine reductase - Wikipedia [en.wikipedia.org]
- 14. Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 15. EC 2.1.1.392 [iubmb.qmul.ac.uk]
- 16. Indole Alkaloid Synthesis Facilitated by Photoredox Catalytic Radical Cascade Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Vomilenine reductase--a novel enzyme catalyzing a crucial step in the biosynthesis of the therapeutically applied antiarrhythmic alkaloid ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 1,2-dihydrovomilenine reductase - Wikipedia [en.wikipedia.org]
- 21. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acetylajmaline esterase - Wikipedia [en.wikipedia.org]
- 23. Rauvolfia serpentina N-methyltransferases involved in ajmaline and Nβ -methylajmaline biosynthesis belong to a gene family derived from γ-tocopherol C-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Cloning and expression of a novel phosphatidylethanolamine N-methyltransferase. A specific biochemical and cytological marker for a unique membrane fraction in rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Plant photoreceptors and their signalling components in chloroplastic anterograde and retrograde communication - PMC [pmc.ncbi.nlm.nih.gov]
- 27. abcam.cn [abcam.cn]
- 28. Strictosidine beta-glucosidase - Wikipedia [en.wikipedia.org]
- 29. researchgate.net [researchgate.net]
- 30. Metabolic disposition of ajmaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
Preliminary Pharmacological Screening of Serpentine Alkaloid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serpentine (B99607), a prominent indole (B1671886) alkaloid primarily isolated from the roots of plants in the Rauwolfia and Catharanthus genera, has garnered significant scientific interest for its diverse pharmacological activities. Traditionally, extracts containing serpentine have been used in Ayurvedic medicine to treat a variety of ailments, including hypertension, mental disorders, and diabetes.[1][2] Modern pharmacological studies have begun to elucidate the mechanisms underlying these therapeutic effects, positioning serpentine as a promising lead compound for drug development. This technical guide provides a comprehensive overview of the preliminary pharmacological screening of serpentine, summarizing key findings, detailing experimental protocols, and visualizing associated signaling pathways.
Antihypertensive Activity
The antihypertensive properties of Rauwolfia alkaloids are well-documented, with serpentine contributing to the overall effect.[3][4] The primary mechanism of action involves the modulation of the sympathetic nervous system and vasodilation.[5][6]
Quantitative Data: Antihypertensive Effects
While much of the in-vivo research has been conducted with whole extracts of Rauwolfia serpentina, the hypotensive effects are attributed to its constituent alkaloids, including serpentine.[7] Studies have shown that these alkaloids can significantly reduce both systolic and diastolic blood pressure in animal models of hypertension.[7]
| Parameter | Observation | Reference |
| Blood Pressure Reduction | Significant decrease in systolic and diastolic blood pressure in hypertensive rat models treated with Rauwolfia extract.[7] | [7] |
| Mechanism of Action | Depressant effect on medullary pressor responses, contributing to a lowering of blood pressure.[8] | [8] |
Experimental Protocol: Induction and Measurement of Hypertension in Rats
This protocol outlines a general procedure for evaluating the antihypertensive effects of serpentine in a rat model.
Objective: To assess the ability of serpentine to reduce blood pressure in experimentally induced hypertensive rats.
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Serpentine alkaloid (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Anesthetic (e.g., urethane (B1682113) or a combination of ketamine and xylazine)
-
Saline solution (0.9% NaCl)
-
Agent for inducing hypertension (e.g., Nω-nitro-L-arginine methyl ester - L-NAME)
-
Non-invasive blood pressure measurement system (e.g., tail-cuff method) or invasive cannulation equipment for direct arterial pressure monitoring.
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to standard chow and water for at least one week before the experiment.
-
Induction of Hypertension: Administer L-NAME (e.g., 40 mg/kg/day) in drinking water for 4-6 weeks to induce hypertension. Monitor blood pressure weekly to confirm the hypertensive state.
-
Animal Grouping: Divide the hypertensive rats into the following groups (n=6-8 per group):
-
Control Group: Receive the vehicle only.
-
Serpentine-Treated Groups: Receive different doses of serpentine (e.g., 5, 10, 20 mg/kg, orally or intraperitoneally).
-
Positive Control Group: Receive a standard antihypertensive drug (e.g., captopril (B1668294) or atenolol).
-
-
Drug Administration: Administer the respective treatments to the rats daily for a predetermined period (e.g., 2-4 weeks).
-
Blood Pressure Measurement:
-
Non-invasive (Tail-Cuff Method): Acclimatize the rats to the restraining device for several days before measurement. On the day of measurement, place the rat in the restrainer and attach the cuff to the tail. Record systolic and diastolic blood pressure.
-
Invasive Method: Anesthetize the rat and cannulate the carotid artery or femoral artery. Connect the cannula to a pressure transducer to directly and continuously measure arterial blood pressure.
-
-
Data Analysis: Analyze the changes in blood pressure before and after treatment. Compare the results from the serpentine-treated groups with the control and positive control groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Hypoglycemic and Antidiabetic Activity
Recent studies have highlighted the potential of serpentine in the management of diabetes.[9][10][11] It appears to act as an insulin (B600854) sensitizer (B1316253) and can independently modulate glucose metabolism through various signaling pathways.[9][11]
Quantitative Data: Hypoglycemic Effects
| Parameter | Value/Observation | Method | Reference |
| Binding Affinity to Insulin Receptor (IR) | 2.883 × 10⁻⁶ M | Surface Plasmon Resonance (SPR) | [9][10][11] |
| In-vivo Blood Glucose Reduction | Methanolic root extract of R. serpentina (10-60 mg/kg) showed a significant percentage reduction in blood glucose levels in alloxan-induced diabetic mice.[12] | Alloxan-induced diabetic mouse model | [12] |
| Insulin Sensitization | Serpentine enhanced the ability of both low-dose (1 nM) and normal-dose (100 nM) insulin to activate the insulin signaling pathway.[11][13] | Western Blotting in C2C12 cells | [11][13] |
Experimental Protocol: In Vitro Glucose Uptake Assay in C2C12 Myotubes
This protocol describes how to measure the effect of serpentine on glucose uptake in a muscle cell line.
Objective: To determine if serpentine can enhance glucose uptake in C2C12 myotubes, both alone and in the presence of insulin.
Materials:
-
C2C12 myoblasts
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS) and Horse Serum (HS)
-
Serpentine alkaloid
-
Insulin solution
-
2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose) - a fluorescent glucose analog
-
Krebs-Ringer-Phosphate-HEPES (KRPH) buffer
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture and Differentiation:
-
Culture C2C12 myoblasts in DMEM with 10% FBS.
-
To induce differentiation into myotubes, grow the cells to confluence and then switch the medium to DMEM with 2% HS. Maintain for 4-6 days.
-
-
Serum Starvation: Before the assay, starve the differentiated myotubes in serum-free DMEM for 2-3 hours.
-
Treatment:
-
Wash the cells with KRPH buffer.
-
Incubate the cells with different concentrations of serpentine (e.g., 1, 5, 10 µM) with or without a sub-maximal concentration of insulin (e.g., 100 nM) in KRPH buffer for 30 minutes.
-
-
Glucose Uptake:
-
Add 2-NBDG to a final concentration of 100 µM to each well and incubate for 30-60 minutes at 37°C.
-
Stop the uptake by washing the cells three times with ice-cold KRPH buffer.
-
-
Fluorescence Measurement:
-
Lyse the cells with a suitable lysis buffer.
-
Measure the fluorescence of the cell lysate using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).
-
-
Data Analysis: Normalize the fluorescence readings to the protein concentration of each sample. Express the results as a percentage of the control (untreated cells).
Signaling Pathways in Hypoglycemic Action
Serpentine enhances glucose uptake and metabolism through a dual mechanism: potentiating the insulin signaling pathway and independently activating the AMPK pathway.[9][11]
Antipsychotic Activity
The traditional use of Rauwolfia for mental ailments is primarily attributed to alkaloids like reserpine, which deplete neurotransmitters.[14] Serpentine is also considered to contribute to the sedative and antipsychotic effects of the plant.[4][15]
Quantitative Data: Antipsychotic Effects
Direct quantitative data for isolated serpentine is limited, but studies on related indole alkaloids from Rauwolfia species demonstrate significant antipsychotic potential in animal models.
| Parameter | Observation | Model | Reference |
| Inhibition of Hyperactivity | Indole alkaloids from R. tetraphylla showed up to 81% inhibition of amphetamine-induced hyperactivity.[15] | Amphetamine-induced hyperactive mouse model | [15] |
| Sedative Effect | Serpentine is described as having a sedative effect.[15] | General observation | [15] |
Experimental Protocol: Amphetamine-Induced Hyperactivity in Mice
This protocol is a standard method for screening compounds for potential antipsychotic activity.
Objective: To evaluate the effect of serpentine on d-amphetamine-induced hyperlocomotion in mice.
Materials:
-
Male Swiss albino mice (20-25g)
-
Serpentine alkaloid
-
d-amphetamine sulfate
-
Saline solution (0.9% NaCl)
-
Activity cages equipped with infrared beams to monitor locomotor activity.
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 3 days and to the activity cages for 30 minutes before the test.
-
Animal Grouping: Divide the mice into the following groups (n=8-10 per group):
-
Vehicle Control: Receive vehicle + saline.
-
Amphetamine Control: Receive vehicle + d-amphetamine.
-
Serpentine-Treated Groups: Receive different doses of serpentine (e.g., 10, 20, 40 mg/kg, i.p.) + d-amphetamine.
-
Positive Control: Receive a standard antipsychotic (e.g., haloperidol, 0.5 mg/kg, i.p.) + d-amphetamine.
-
-
Drug Administration: Administer serpentine or the vehicle 30-60 minutes before the d-amphetamine injection. Administer the positive control drug at its appropriate pre-treatment time.
-
Induction of Hyperactivity: Inject d-amphetamine (e.g., 2-5 mg/kg, i.p.) to all groups except the vehicle control.
-
Locomotor Activity Measurement: Immediately after the amphetamine injection, place the mice individually in the activity cages. Record the locomotor activity (e.g., number of beam breaks) for 60-90 minutes.
-
Data Analysis: Compare the total locomotor activity counts of the serpentine-treated groups with the amphetamine control group. Calculate the percentage inhibition of hyperactivity.
Anti-inflammatory and Antioxidant Activity
Serpentine has been identified as a novel antioxidant.[16] This activity is crucial as oxidative stress and inflammation are underlying factors in many chronic diseases.
Quantitative Data: Antioxidant Effects
| Parameter | Observation | Method | Reference |
| Antioxidant Property | Identified as a novel non-cytotoxic antioxidant.[16] | Cell-based assay using a redox-sensitive cell line (F-HABP07).[16] | [16] |
| Mechanism | Inhibition of ROS-induced nuclear translocation of the p65 subunit of NF-κB.[16] | Immunofluorescence and Western Blotting in F-HABP07 cells.[16] | [16] |
Experimental Protocol: In Vitro NF-κB Nuclear Translocation Assay
This protocol is used to determine if a compound can inhibit the activation of the pro-inflammatory transcription factor NF-κB.
Objective: To assess the ability of serpentine to inhibit the translocation of NF-κB from the cytoplasm to the nucleus in response to an inflammatory stimulus.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages or a specific reporter cell line).
-
Cell culture medium and supplements.
-
Serpentine alkaloid.
-
Inflammatory stimulus (e.g., Lipopolysaccharide - LPS).
-
Reagents for immunofluorescence (Primary antibody against NF-κB p65, fluorescently-labeled secondary antibody, DAPI for nuclear staining).
-
Fluorescence microscope.
Procedure:
-
Cell Culture: Culture the cells on glass coverslips in a 24-well plate until they reach 70-80% confluency.
-
Pre-treatment: Pre-treat the cells with various concentrations of serpentine for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include an unstimulated control group.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with 0.1% Triton X-100.
-
Block with a suitable blocking buffer (e.g., 1% BSA in PBS).
-
Incubate with the primary antibody against NF-κB p65.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis:
-
Mount the coverslips on microscope slides.
-
Visualize the cells under a fluorescence microscope.
-
In unstimulated cells, NF-κB p65 will be localized in the cytoplasm. In LPS-stimulated cells, it will translocate to the nucleus.
-
Quantify the nuclear translocation by counting the number of cells with nuclear NF-κB staining or by measuring the nuclear fluorescence intensity.
-
Signaling Pathway in Antioxidant Action
Serpentine exerts its antioxidant effects by inhibiting the Reactive Oxygen Species (ROS)-induced NF-κB signaling pathway, preventing the transcription of pro-inflammatory genes.[16]
Antimicrobial Activity
The alkaloids present in Rauwolfia serpentina, including serpentine, are known to possess antimicrobial properties against a range of pathogenic bacteria and fungi.[1][2]
Quantitative Data: Antimicrobial Effects
Most available data pertains to crude extracts. For instance, a crude extract of R. serpentina showed potent activity against various pathogens.
| Microorganism | MIC of Crude Extract (µg/ml) | Reference |
| Staphylococcus aureus | 250 | [17][18] |
| Yersinia enterocolitica | 250 | [17][18] |
| Escherichia coli | 500 | [17][18] |
| Salmonella typhi | 500 | [17][18] |
| Candida albicans | 500 | [17][18] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an agent that inhibits the visible growth of a microorganism.
Objective: To determine the MIC of serpentine against a panel of pathogenic microorganisms.
Materials:
-
Serpentine alkaloid
-
Bacterial and/or fungal strains (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Grow the microbial cultures overnight. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.
-
Serial Dilution: Prepare a stock solution of serpentine in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of serpentine in the broth medium directly in the 96-well plate. The concentration range should be wide enough to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include the following controls in the assay:
-
Positive Control: Broth with inoculum and a standard antibiotic/antifungal (e.g., ciprofloxacin, fluconazole).
-
Negative Control: Broth with inoculum only (for growth control).
-
Sterility Control: Broth only (to check for contamination).
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of serpentine at which there is no visible growth (no turbidity) as observed by the naked eye or by measuring the optical density at 600 nm.
Conclusion
The preliminary pharmacological screening of serpentine alkaloid reveals a molecule with a wide spectrum of biological activities. Its demonstrated effects on blood pressure, glucose metabolism, the central nervous system, inflammation, and microbial growth underscore its potential as a scaffold for the development of new therapeutic agents. The detailed mechanisms, particularly its role as an insulin sensitizer via the IR/AMPK pathways and its antioxidant function through NF-κB inhibition, provide a solid foundation for further investigation. Future research should focus on obtaining more specific quantitative data for the purified alkaloid across all activities, conducting comprehensive preclinical safety and efficacy studies, and exploring potential synergistic effects with other therapeutic agents. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers to systematically explore the pharmacological landscape of this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. phytojournal.com [phytojournal.com]
- 5. researchgate.net [researchgate.net]
- 6. wjpr.net [wjpr.net]
- 7. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indian Rauwolfia research led to the evolution of neuropsychopharmacology & the 2000 Nobel Prize (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Serpentine Enhances Insulin Regulation of Blood Glucose through Insulin Receptor Signaling Pathway | Semantic Scholar [semanticscholar.org]
- 10. Serpentine Enhances Insulin Regulation of Blood Glucose through Insulin Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Serpentine Enhances Insulin Regulation of Blood Glucose through Insulin Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
- 14. greenpharmacy.info [greenpharmacy.info]
- 15. researchgate.net [researchgate.net]
- 16. Evidence for Serpentine as a novel antioxidant by a redox sensitive HABP1 overexpressing cell line by inhibiting its nuclear translocation of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. krepublishers.com [krepublishers.com]
- 18. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Serpentine (B99607) Alkaloid Family
The serpentine alkaloids are a prominent class of monoterpenoid indole (B1671886) alkaloids predominantly found in plants of the Apocynaceae family, most notably in the genus Rauwolfia, such as Rauwolfia serpentina (Indian snakeroot).[1][2] These compounds are renowned for their wide range of pharmacological activities and have been utilized in traditional medicine for centuries to treat various ailments, including hypertension, insanity, and snakebites.[3] The family is characterized by a complex pentacyclic ring system derived from the condensation of tryptamine (B22526) and the monoterpenoid secologanin (B1681713), forming the central precursor strictosidine.[4][5] Prominent members of this family, such as reserpine (B192253), ajmaline (B190527), ajmalicine (B1678821), and serpentine, have been the subject of extensive research due to their therapeutic potential, particularly in the management of cardiovascular and central nervous system disorders.[3]
Core Chemical Structures
The serpentine alkaloid family is characterized by a conserved pentacyclic structure, with variations in stereochemistry and substitutions that give rise to a diverse array of compounds with distinct pharmacological properties.
Key Members of the Serpentine Alkaloid Family:
-
Serpentine: A yellow crystalline alkaloid, serpentine is a defining member of this family.
-
Reserpine: One of the most well-known serpentine alkaloids, reserpine has been historically used as an antihypertensive and antipsychotic agent.[3]
-
Ajmaline: A Class Ia antiarrhythmic agent, ajmaline is used in the diagnosis and management of certain cardiac arrhythmias.[3]
-
Ajmalicine (Raubasine): This alkaloid is noted for its use in treating circulatory disorders due to its vasodilatory effects.
Pharmacological Activities and Quantitative Data
The serpentine alkaloids exhibit a broad spectrum of biological activities. The following tables summarize key quantitative data related to their pharmacological effects.
| Alkaloid | Target | Assay | Value | Organism/Cell Line | Reference |
| Reserpine | Vesicular Monoamine Transporter 2 (VMAT2) | [3H]dihydrotetrabenazine competition binding (Ki) | 173 ± 1 nM | Rat | [6] |
| Ajmaline | Fast Sodium Current (INa) | Whole-cell patch clamp (IC50) | 27.8 ± 1.14 µM | Rat ventricular myocytes | [7] |
| Transient Outward Potassium Current (Ito) | Whole-cell patch clamp (IC50) | 25.9 ± 2.91 µM | Rat ventricular myocytes | [7] | |
| L-type Calcium Current (ICa-L) | Whole-cell patch clamp (IC50) | 70.8 ± 0.09 µM | Rat ventricular myocytes | [7] | |
| ATP-sensitive Potassium Current (IK(ATP)) | Whole-cell patch clamp (IC50) | 13.3 ± 1.1 µM | Rat ventricular myocytes | [7] | |
| Ajmalicine | α1-adrenoceptor | Nicotine receptor inhibition (IC50) | 72.3 µM | - | [8] |
| Cytochrome P450 2D6 (CYP2D6) | Binding affinity (Ki) | 3.30 nM | Human | [9] | |
| R. serpentina (ethanolic leaf extract) | HeLa cell line | Antiproliferative activity (IC50) | 196 µg/ml | Human cervical cancer | [10] |
| R. serpentina (hydroalcoholic stem extract) | DPPH radical | Antioxidant activity (IC50) | 68.10 µg/ml | - | [11] |
Signaling Pathways and Mechanisms of Action
The pharmacological effects of serpentine alkaloids are mediated through their interaction with specific molecular targets, leading to the modulation of key signaling pathways.
Reserpine: Inhibition of Vesicular Monoamine Transporter 2 (VMAT2)
Reserpine exerts its effects by irreversibly inhibiting the Vesicular Monoamine Transporter 2 (VMAT2), a protein responsible for packaging monoamine neurotransmitters (dopamine, norepinephrine, serotonin) into synaptic vesicles.[12] This inhibition leads to the depletion of these neurotransmitters from nerve terminals, resulting in decreased sympathetic tone and a reduction in blood pressure.
Ajmaline: Blockade of Cardiac Sodium Channels
Ajmaline functions as a Class Ia antiarrhythmic agent by blocking the fast voltage-gated sodium channels in cardiomyocytes. This action reduces the rate of depolarization of the cardiac action potential, thereby slowing conduction velocity and prolonging the effective refractory period, which helps to suppress arrhythmias.
Biosynthesis of Serpentine Alkaloids
The biosynthesis of serpentine alkaloids is a complex enzymatic process that begins with the condensation of tryptamine and secologanin to form strictosidine, the universal precursor for all monoterpenoid indole alkaloids.[4][5] This is followed by a series of enzymatic reactions, including deglycosylation, cyclization, and oxidation, to yield the diverse array of serpentine alkaloids.
Experimental Protocols
Extraction and Analysis of Serpentine Alkaloids: A General Workflow
The following diagram illustrates a general workflow for the extraction, separation, and analysis of serpentine alkaloids from plant material.
Detailed Protocol for High-Performance Liquid Chromatography (HPLC) Analysis
This protocol is adapted for the simultaneous quantification of reserpine, ajmaline, and ajmalicine in Rauwolfia serpentina root extracts.
6.2.1 Sample Preparation
-
Air-dry and powder the root material of R. serpentina.
-
Extract 100 mg of the powdered material with 10 mL of methanol (B129727) by soaking for 30 minutes.[13]
-
Filter the extract. Re-extract the residue twice more with 5 mL of methanol each time.[13]
-
Combine the filtrates and evaporate to dryness under reduced pressure.
-
Dissolve the crude extract in 100 mL of 0.01 M HCl.[13]
-
Adjust the pH of the solution to 6.0 with 0.01 M NaOH.[13]
-
Filter the final solution through a 0.45 µm filter prior to HPLC injection.
6.2.2 HPLC Conditions
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be: 70% B for 15 min, then a linear gradient to 90% B over 15 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Injection Volume: 20 µL.[7]
6.2.3 Quantification
-
Prepare standard solutions of reserpine, ajmaline, and ajmalicine of known concentrations.
-
Generate a calibration curve for each standard by plotting peak area against concentration.
-
Calculate the concentration of each alkaloid in the plant extract by comparing its peak area to the respective calibration curve.
Detailed Protocol for Thin Layer Chromatography (TLC) Analysis
This protocol is suitable for the qualitative analysis of serpentine alkaloids in plant extracts.
6.3.1 Sample and Standard Preparation
-
Prepare a methanolic solution of the crude plant extract (approximately 10 mg/mL).
-
Prepare standard solutions of reference alkaloids (e.g., reserpine, serpentine) in methanol (1 mg/mL).[13]
6.3.2 TLC Conditions
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 TLC plates.[13]
-
Mobile Phase: A mixture of chloroform (B151607) and methanol (e.g., 97:3 v/v).[13]
-
Application: Apply 5-10 µL of the sample and standard solutions as bands onto the TLC plate.
-
Development: Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top of the plate.
-
Detection: Visualize the separated spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent.
6.3.3 Analysis
-
Calculate the Retention Factor (Rf) for each spot.
-
Compare the Rf values and colors of the spots in the sample chromatogram with those of the standards to tentatively identify the alkaloids present.
Conclusion
The serpentine alkaloid family represents a rich source of pharmacologically active compounds with significant therapeutic potential. This guide has provided a comprehensive overview of their chemical structures, biological activities, and underlying mechanisms of action. The detailed experimental protocols and visual workflows offer a practical resource for researchers engaged in the study and development of these important natural products. Further investigation into the quantitative structure-activity relationships and the exploration of novel derivatives will continue to be a promising avenue for drug discovery.
References
- 1. ALKALOIDS ANALYSIS IN ROOT AND LEAF FRACTIONS OF SARPAGANDHA (RAUWOLFIA SERPENTINA) [arccjournals.com]
- 2. journals.stmjournals.com [journals.stmjournals.com]
- 3. jetir.org [jetir.org]
- 4. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. researchgate.net [researchgate.net]
- 11. scialert.net [scialert.net]
- 12. Frontiers | Identification of alkaloids and related intermediates of Dendrobium officinale by solid-phase extraction coupled with high-performance liquid chromatography tandem mass spectrometry [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Crystalline Serpentine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Crystalline serpentine (B99607) minerals are a group of hydrous magnesium iron phyllosilicates with the general chemical formula (Mg,Fe,Ni,Al,Zn,Mn)₂₋₃(Si,Al,Fe)₂O₅(OH)₄.[1] They are secondary minerals formed by the alteration of ultramafic rocks like peridotite and pyroxenite.[2] The serpentine group is primarily composed of three main polymorphs: chrysotile, antigorite, and lizardite (B79139).[1] These polymorphs share a similar chemical composition but differ in their crystal structure, which leads to variations in their physical and chemical properties. This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and experimental workflows.
Physical Properties
The physical characteristics of serpentine minerals are largely dictated by their crystal structure. Chrysotile exhibits a fibrous habit, a consequence of its scrolled sheet structure, and is the most common asbestiform mineral.[1][3] Antigorite and lizardite have platy or lamellar habits due to their planar or corrugated layer structures.[2]
Data Presentation: Physical Properties of Serpentine Polymorphs
| Property | Chrysotile | Antigorite | Lizardite |
| Crystal System | Monoclinic (clinochrysotile), Orthorhombic (orthochrysotile, parachrysotile)[3] | Monoclinic[2] | Monoclinic, Triclinic[2] |
| Crystal Habit | Fibrous, acicular[3] | Platy, lamellar, micaceous[2] | Fine-grained, platy, massive[2] |
| Color | White, grey, pale green, yellowish[3] | Green, greenish-gray, yellowish-green[2] | Green, yellow-green, white[2] |
| Luster | Silky[3] | Vitreous to greasy[2] | Waxy or greasy[2] |
| Hardness (Mohs) | 2.5 - 3[3] | 3.5 - 4[2] | 2.5 - 3.5[2] |
| Specific Gravity | 2.53 g/cm³[3] | 2.5 - 2.7[2] | 2.5 - 2.6[2] |
| Refractive Index | nα = 1.569, nγ = 1.570[3] | nα = 1.555-1.567, nβ = 1.560-1.573, nγ = 1.562-1.574 | nα = 1.538-1.554, nβ = 1.546-1.560, nγ = 1.550-1.566 |
| Birefringence | 0.001[3] | 0.005 - 0.007 | 0.006 - 0.012 |
Chemical Properties
The chemical formula of serpentine, (Mg,Fe,Ni,Al,Zn,Mn)₂₋₃(Si,Al,Fe)₂O₅(OH)₄, highlights the potential for significant elemental substitution.[1] The substitution of other divalent cations for magnesium in the octahedral sheet and aluminum or ferric iron for silicon in the tetrahedral sheet is common and influences the mineral's properties.[4]
Data Presentation: Chemical Composition of Serpentine
| Element | Typical Weight % Range | Common Substitutions |
| MgO | 35 - 44% | FeO, NiO |
| SiO₂ | 35 - 44% | Al₂O₃, Fe₂O₃ |
| H₂O | 12 - 14% | - |
| FeO | 1 - 8% | MgO, NiO |
| Al₂O₃ | 0.1 - 5% | SiO₂, Fe₂O₃ |
| NiO | 0 - 0.5% | MgO, FeO |
Surface Chemistry and Reactivity
The surface of serpentine minerals is characterized by the presence of hydroxyl groups, which play a crucial role in their surface charge and reactivity.[5] The dissolution of serpentine is an important process in various geochemical and industrial applications, including carbon sequestration.[6] The kinetics of dissolution are influenced by factors such as pH, temperature, and the presence of complexing agents.[7][8]
Experimental Protocols
X-Ray Diffraction (XRD) for Phase Identification
Objective: To identify the serpentine polymorphs present in a sample.
Methodology:
-
Sample Preparation: The serpentine sample is ground to a fine powder (typically <10 μm) to ensure random orientation of the crystallites.[9] The powder is then packed into a sample holder.
-
Instrument Setup: A powder X-ray diffractometer is used with a Cu Kα radiation source. Typical instrument settings are a voltage of 40 kV and a current of 40 mA.
-
Data Collection: The sample is scanned over a 2θ range of 5° to 70° with a step size of 0.02° and a count time of 1-2 seconds per step.[10]
-
Data Analysis: The resulting diffraction pattern is analyzed by comparing the peak positions and intensities to standard diffraction patterns for chrysotile, antigorite, and lizardite from a database such as the International Centre for Diffraction Data (ICDD).[9]
Thermal Analysis (TGA/DTA)
Objective: To determine the thermal stability and decomposition characteristics of serpentine.
Methodology:
-
Sample Preparation: A small amount of the powdered serpentine sample (typically 10-20 mg) is weighed into an alumina (B75360) or platinum crucible.[11]
-
Instrument Setup: A simultaneous thermal analyzer (TGA/DTA) is used. The analysis is typically performed under an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.[11]
-
Data Collection: The sample is heated from room temperature to approximately 1000°C at a constant heating rate, typically 10°C/min.[12]
-
Data Analysis: The TGA curve shows weight loss as a function of temperature, primarily due to dehydroxylation. The DTA curve shows endothermic and exothermic events corresponding to dehydroxylation and phase transitions (e.g., recrystallization to forsterite), respectively.[13] The dehydroxylation temperature can help distinguish between serpentine polymorphs.[14]
Dissolution Kinetics
Objective: To determine the rate of serpentine dissolution under specific conditions.
Methodology:
-
Reactor Setup: A batch reactor, typically a three-neck flask, is placed in a temperature-controlled water or oil bath.[8][15] The reactor is equipped with a condenser to prevent evaporation and a magnetic stirrer for constant agitation (e.g., 600-800 rpm).[8][15]
-
Experimental Conditions: A known volume of a specific leaching solution (e.g., acidic solution) is added to the reactor and allowed to reach the desired temperature (e.g., 70°C).[8]
-
Dissolution Experiment: A pre-weighed amount of sieved serpentine powder of a specific particle size range is added to the reactor.[7]
-
Sampling and Analysis: Aliquots of the solution are withdrawn at specific time intervals (e.g., 5, 15, 30, 60, 120, 180 minutes).[15] The samples are immediately filtered, and the concentration of dissolved elements (e.g., Mg, Si, Fe) is determined using Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES).[8] The dissolution rate is then calculated from the change in concentration over time.
Visualizations
Signaling Pathways of Chrysotile Asbestos (B1170538)
Chrysotile asbestos fibers can induce a range of cellular responses upon inhalation, leading to inflammation, fibrosis, and carcinogenesis. The following diagram illustrates some of the key signaling pathways activated by chrysotile.
Caption: Signaling pathways activated by chrysotile asbestos leading to cellular responses.
Experimental Workflow for Serpentine Characterization
The following diagram outlines a typical workflow for the physical and chemical characterization of a serpentine sample.
Caption: A typical experimental workflow for the characterization of serpentine minerals.
Logical Relationship of Serpentine Polymorphs
This diagram illustrates the relationship between the primary serpentine polymorphs and their formation from parent minerals.
Caption: The formation of serpentine polymorphs from parent minerals through serpentinization.
References
- 1. Serpentine: mineral, gem, ornamental stone, asbestos source [geology.com]
- 2. ALEX STREKEISEN-Serpentine- [alexstrekeisen.it]
- 3. Chrysotile - Wikipedia [en.wikipedia.org]
- 4. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
- 5. scielo.br [scielo.br]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. wordpress.ei.columbia.edu [wordpress.ei.columbia.edu]
- 8. aaltodoc.aalto.fi [aaltodoc.aalto.fi]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. msaweb.org [msaweb.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. nora.nerc.ac.uk [nora.nerc.ac.uk]
The Serpentine Story: Unveiling its Natural Abundance and Biosynthesis in the Apocynaceae Family
A Technical Guide for Researchers and Drug Development Professionals
The Apocynaceae family, a treasure trove of pharmacologically active compounds, is renowned for its production of terpenoid indole (B1671886) alkaloids (TIAs). Among these, serpentine (B99607), a potent alkaloid, has garnered significant interest for its diverse biological activities. This technical guide provides an in-depth exploration of the natural abundance of serpentine in key Apocynaceae species, detailed experimental protocols for its quantification, and an overview of the intricate signaling pathways governing its biosynthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in natural product chemistry and drug development.
Quantitative Abundance of Serpentine
The concentration of serpentine varies significantly among different species of the Apocynaceae family, and even between different tissues of the same plant. The following tables summarize the quantitative data on serpentine content in two of the most studied species: Catharanthus roseus and Rauwolfia serpentina.
| Plant Species | Plant Part | Serpentine Concentration | Reference |
| Catharanthus roseus | Roots (50-day-old) | 1.2% of dry weight | [1] |
| Catharanthus roseus 'Cooler Rose Hot' | Leaves | 461 ± 46 µg/g dry weight | |
| Rauwolfia serpentina | Roots | 0.416 mg/g crude alkaloid content (dry weight basis) | [2][3] |
| Rauwolfia serpentina | Roots | Total alkaloids (including serpentine) ranged from 1.57-12.1 mg/g dry plant material | [4] |
Table 1: Natural Abundance of Serpentine in Catharanthus roseus and Rauwolfia serpentina
Experimental Protocols
Accurate quantification of serpentine is crucial for research and commercial applications. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. Below is a detailed protocol synthesized from various validated methods for the extraction and HPLC analysis of serpentine in Apocynaceae plant materials.
Sample Preparation and Extraction
This protocol outlines the steps for the efficient extraction of serpentine from plant tissues.
Materials:
-
Fresh or dried plant material (roots, leaves, stems)
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
Ammonia (B1221849) solution (25%)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Whatman No. 1 filter paper
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Grinding: Grind the dried plant material into a fine powder using a mortar and pestle or a mechanical grinder.
-
Extraction:
-
Accurately weigh 5 g of the powdered plant material.
-
Macerate the powder with a mixture of methanol and chloroform (1:1, v/v) at a 1:10 solid-to-solvent ratio.
-
Sonication in an ultrasonic bath for 30 minutes at room temperature can enhance extraction efficiency.
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process three times with fresh solvent to ensure complete extraction of alkaloids.
-
-
Acid-Base Partitioning:
-
Combine the filtrates and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Dissolve the residue in 20 mL of 2% HCl.
-
Wash the acidic solution with 20 mL of chloroform three times to remove non-alkaloidal impurities. Discard the chloroform layer.
-
Adjust the pH of the aqueous layer to 9-10 with ammonia solution.
-
Extract the alkaline solution with 20 mL of chloroform three times.
-
Combine the chloroform extracts and wash with distilled water until the aqueous layer is neutral.
-
-
Final Preparation:
-
Dry the chloroform extract over anhydrous sodium sulfate.
-
Evaporate the chloroform to dryness.
-
Dissolve the residue in a known volume of methanol (HPLC grade) to obtain the final sample solution for HPLC analysis.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
-
HPLC Quantification of Serpentine
This section details the instrumental conditions for the separation and quantification of serpentine.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is typically used for better separation.
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 50% A, 50% B
-
20-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to initial conditions (90% A, 10% B)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
Quantification:
-
Prepare a series of standard solutions of serpentine of known concentrations in methanol.
-
Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract sample.
-
The concentration of serpentine in the sample can be determined by interpolating its peak area on the calibration curve.
Biosynthesis and Regulatory Pathways
The biosynthesis of serpentine is a complex process involving multiple enzymatic steps and is tightly regulated by intricate signaling networks.
Serpentine Biosynthesis Pathway
Serpentine is synthesized from the precursor ajmalicine (B1678821) through an oxidation reaction. This conversion is catalyzed by a peroxidase enzyme, which is localized in the vacuoles of plant cells.
Caption: Biosynthesis of serpentine from ajmalicine.
Jasmonate Signaling Pathway for TIA Biosynthesis
The production of terpenoid indole alkaloids, including serpentine, in Catharanthus roseus is significantly influenced by the phytohormone jasmonic acid (JA). The jasmonate signaling pathway is a key regulatory network that controls the expression of genes involved in TIA biosynthesis.
Upon perception of a stimulus, such as herbivory or pathogen attack, JA is synthesized and conjugated with isoleucine to form the bioactive compound jasmonoyl-isoleucine (JA-Ile). JA-Ile then binds to the F-box protein CORONATINE INSENSITIVE 1 (COI1), which is part of an SCF E3 ubiquitin ligase complex. This binding promotes the ubiquitination and subsequent degradation of JASMONATE ZIM-DOMAIN (JAZ) repressor proteins. The degradation of JAZ repressors releases the transcription factor MYC2, which then activates the expression of downstream transcription factors, including ORCA2 and ORCA3. These ORCA transcription factors, in turn, bind to the promoters of TIA biosynthetic genes, leading to their transcription and the subsequent production of alkaloids like serpentine.[5][6][7]
Caption: Jasmonate signaling pathway in TIA biosynthesis.
Experimental Workflow for Serpentine Analysis
The following diagram illustrates a typical workflow for the analysis of serpentine from plant material, from sample collection to final quantification.
Caption: Workflow for serpentine analysis.
References
- 1. CrJAT1 Regulates Endogenous JA Signaling for Modulating Monoterpenoid Indole Alkaloid Biosynthesis in Catharanthus roseus [mdpi.com]
- 2. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]
- 3. ALKALOIDS ANALYSIS IN ROOT AND LEAF FRACTIONS OF SARPAGANDHA (RAUWOLFIA SERPENTINA) [arccjournals.com]
- 4. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Methodological & Application
Application Note: Isolation and Purification of Serpentine from Rauvolfia serpentina using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction: Serpentine (B99607) is a terpene indole (B1671886) alkaloid naturally found in several members of the Apocynaceae family, most notably in the roots of Rauvolfia serpentina.[1] This compound and its related alkaloids are of significant pharmacological interest due to their therapeutic applications, including antipsychotic properties.[2] Efficient isolation and purification of serpentine are crucial for further pharmacological studies and drug development. Column chromatography is a fundamental, effective technique for separating individual alkaloids from complex plant extracts.[2]
This application note provides a detailed protocol for the isolation and purification of serpentine from the roots of Rauvolfia serpentina using silica (B1680970) gel column chromatography. The methodology covers plant material extraction, fractionation, chromatographic separation, and subsequent analysis.
Physicochemical Properties of Serpentine
A summary of the key chemical and physical properties of serpentine is presented below for reference.
| Property | Value | Source |
| Molecular Formula | C₂₁H₂₀N₂O₃ | [3] |
| Molar Mass | 348.4 g/mol | [3] |
| IUPAC Name | methyl (15R,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-1,3,5,7,9,11,18-heptaene-19-carboxylate | [3] |
| Class | Indole Alkaloid | [1] |
| Appearance | Whitish-yellow powder | [4] |
| Solubility | Insoluble in water | [4] |
Principle of Column Chromatography
Column chromatography is a preparative separation technique that operates on the principle of differential adsorption. A solvent mixture (the mobile phase) flows through a column packed with a solid adsorbent (the stationary phase). When a sample mixture is loaded onto the column, its components travel at different rates depending on their relative affinities for the stationary and mobile phases. Compounds with a higher affinity for the stationary phase move slower, while those with a higher affinity for the mobile phase move faster, thus enabling separation. For the separation of moderately polar alkaloids like serpentine, silica gel is a commonly used polar stationary phase.[2]
Experimental Workflow
The overall workflow for the isolation and purification of serpentine is depicted below.
Caption: Experimental workflow for serpentine isolation.
Experimental Protocols
Materials and Reagents
-
Plant Material: Dried, powdered roots of Rauvolfia serpentina.
-
Solvents (Analytical Grade): Methanol (B129727), Chloroform, n-Hexane, Ethyl Acetate, Deionized Water.
-
Stationary Phase: Silica gel (60-120 mesh size) for column chromatography.[2]
-
TLC Plates: Pre-coated silica gel 60 F₂₅₄ plates.
-
Visualizing Reagent: Dragendorff's reagent.
-
Apparatus: Glass chromatography column (e.g., 60 cm length, 4 cm diameter), Soxhlet extractor, rotary evaporator, beakers, flasks, test tubes, TLC chamber, UV lamp.
Protocol 1: Preparation of Alkaloid-Rich Chloroform Fraction
-
Extraction: Weigh approximately 2.5 kg of dried R. serpentina root powder and subject it to Soxhlet extraction with methanol for 48 hours.[2]
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at 40-50°C to obtain a dark, viscous crude extract.
-
Fractionation: Suspend the crude methanolic extract in deionized water. Perform successive liquid-liquid partitioning in a separatory funnel using solvents of increasing polarity: n-hexane, chloroform, and ethyl acetate.[1]
-
Collection: Collect each solvent fraction separately. The chloroform fraction is expected to contain the highest concentration of alkaloids.[2]
-
Drying: Dry the chloroform fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to yield the dried alkaloid-rich fraction for column chromatography.
Protocol 2: Isolation of Serpentine by Column Chromatography
-
Column Preparation (Wet Packing):
-
Insert a small cotton plug at the bottom of the glass column.
-
Prepare a slurry of silica gel (approx. 300 g) in chloroform.
-
Pour the slurry into the column carefully, avoiding air bubbles. Tap the column gently to ensure uniform packing.
-
Add a layer of acid-washed sand (approx. 1 cm) on top of the silica bed to prevent disturbance during sample loading.
-
Wash the packed column with chloroform until the silica gel is completely equilibrated.
-
-
Sample Loading:
-
Dissolve the dried chloroform fraction (approx. 5-10 g) in a minimal amount of chloroform.
-
In a separate beaker, add a small amount of silica gel (approx. 15-20 g) to this solution and evaporate the solvent to obtain a dry, free-flowing powder. This dry-loading method ensures a more uniform application.
-
Carefully add the sample-adsorbed silica powder onto the top of the packed column.
-
-
Gradient Elution:
-
Begin elution with 100% chloroform.
-
Gradually increase the polarity of the mobile phase by introducing methanol. The gradient can be run stepwise as follows:
-
Chloroform (100%)
-
Chloroform:Methanol (99:1, v/v)
-
Chloroform:Methanol (98:2, v/v)
-
Chloroform:Methanol (95:5, v/v)
-
Chloroform:Methanol (90:10, v/v)
-
-
The flow rate should be maintained at approximately 2-3 mL/min.
-
-
Fraction Collection and Analysis:
-
Collect the eluate in fractions of 20-25 mL in numbered test tubes.
-
Monitor the separation by spotting every fifth fraction on a TLC plate.
-
Develop the TLC plate using a mobile phase such as Chloroform:Methanol (97:3, v/v).[5]
-
After development, dry the plate and visualize the spots under a UV lamp and/or by spraying with Dragendorff's reagent, which produces orange spots for alkaloids.[4]
-
Calculate the Retardation factor (Rf) for the separated spots.
-
Pool the fractions that show a single spot with an Rf value corresponding to that of a serpentine standard.
-
-
Isolation of Pure Compound:
-
Combine the pure fractions containing serpentine.
-
Evaporate the solvent using a rotary evaporator to yield the purified serpentine compound.
-
Determine the yield and proceed with characterization.
-
Data Presentation
The parameters for the column chromatography and representative results from the fraction analysis are summarized below.
Table 2: Column Chromatography Parameters
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Column Dimensions | 60 cm x 4 cm |
| Sample Load | 5-10 g of Chloroform Fraction |
| Mobile Phase (Gradient) | Chloroform transitioning to Chloroform:Methanol mixtures |
| Fraction Volume | 20-25 mL |
| Monitoring Technique | TLC (Silica Gel 60 F₂₅₄) |
| TLC Mobile Phase | Chloroform:Methanol (97:3, v/v) |
| Visualization | UV light & Dragendorff's Reagent |
Table 3: Representative Results from Fraction Analysis (Hypothetical)
| Fraction No. | Eluent (CHCl₃:MeOH) | TLC Rf Value(s) | Remarks |
| 1-20 | 100:0 | - | Non-polar impurities |
| 21-45 | 99:1 | 0.85, 0.78 | Mixture of compounds |
| 46-65 | 98:2 | 0.65 | Pure Serpentine |
| 66-80 | 95:5 | 0.65, 0.52 | Serpentine + Impurity |
| 81-100 | 90:10 | 0.40, 0.25 | More polar alkaloids (e.g., Ajmaline) |
Characterization of Purified Serpentine
To confirm the identity and purity of the isolated compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and water (containing 0.05% formic acid) can be employed.[6]
-
Mass Spectrometry (MS): Provides information on the molecular weight, confirming the molecular formula.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation and confirmation of the serpentine molecule by comparing the spectral data with published literature.[2]
Conclusion
The protocol described provides a systematic and effective method for the isolation and purification of serpentine from Rauvolfia serpentina roots. The use of liquid-liquid fractionation to obtain an alkaloid-rich chloroform extract, followed by gradient elution column chromatography over silica gel, allows for the efficient separation of serpentine from other co-occurring alkaloids and impurities. The purity and identity of the isolated compound should be rigorously confirmed using modern spectroscopic techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. aktpublication.com [aktpublication.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. scialert.net [scialert.net]
- 5. chemistryjournal.in [chemistryjournal.in]
- 6. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Serpentine Alkaloids in Neurological Disorder Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Serpentine (B99607) alkaloids, a class of indole (B1671886) alkaloids predominantly isolated from the medicinal plant Rauwolfia serpentina, have a long history of use in traditional medicine for various ailments, including hypertension and mental disorders.[1][2] Modern scientific investigation has unveiled their significant potential in the research of complex neurological disorders such as Alzheimer's disease, Parkinson's disease, epilepsy, and stroke.[3][4][5] These compounds exert their effects through diverse mechanisms, including the modulation of neurotransmitter systems, inhibition of key enzymes, and neuroprotection against oxidative stress and apoptosis.[6][7]
This document provides detailed application notes and experimental protocols for the utilization of serpentine alkaloids in neurological disorder research. It is intended to serve as a comprehensive resource for researchers and professionals in the field of neuroscience and drug development.
Section 1: Application Notes
Overview of Key Serpentine Alkaloids and Their Neurological Targets
Several serpentine alkaloids have demonstrated promising activity against targets implicated in the pathophysiology of various neurological disorders. The most extensively studied include reserpine (B192253), ajmalicine (B1678821), and serpentine. Their primary mechanisms of action revolve around the modulation of monoaminergic neurotransmission, inhibition of enzymes involved in amyloid plaque formation, and protection against neuronal cell death.
Alzheimer's Disease Research
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline. Serpentine alkaloids offer a multi-pronged therapeutic approach by targeting key enzymes and pathological processes.
-
Cholinesterase Inhibition: Reserpine and ajmalicine have been shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[6][8] This inhibition can help alleviate the cholinergic deficit observed in Alzheimer's patients.
-
Anti-Amyloidogenic Properties: These alkaloids have been found to inhibit the aggregation of Aβ peptides, a critical step in plaque formation.[6][8] They also inhibit beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), which is involved in the production of Aβ.[6]
-
Neuroprotection: Reserpine and ajmalicine have demonstrated neuroprotective effects against Aβ-induced toxicity and oxidative stress in cellular models.[6][8]
Parkinson's Disease Research
Parkinson's disease is primarily caused by the loss of dopaminergic neurons in the substantia nigra. Reserpine, a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), has been instrumental in developing animal models of Parkinson's disease.[3][9]
-
VMAT2 Inhibition: By irreversibly blocking VMAT2, reserpine depletes the storage of monoamine neurotransmitters (dopamine, norepinephrine, and serotonin) in synaptic vesicles, leading to their degradation by monoamine oxidase (MAO).[3][10][11] This depletion of dopamine (B1211576) mimics the neurochemical deficit seen in Parkinson's disease, allowing for the study of disease mechanisms and the testing of potential therapeutic agents.[9]
-
Monoamine Oxidase (MAO) Inhibition: Some serpentine alkaloids have also shown inhibitory activity against MAO-B, an enzyme that degrades dopamine.[6] This dual action of modulating dopamine levels presents an interesting avenue for therapeutic development.
Epilepsy and Stroke Research
The traditional use of Rauwolfia serpentina for conditions like epilepsy suggests the potential of its constituent alkaloids in modulating neuronal excitability.[1][4] Natural alkaloids are being explored for their ability to enhance GABAergic neurotransmission and reduce excitatory glutamatergic activity.[12][13] In the context of stroke, the neuroprotective effects of Rauwolfia serpentina extracts have been demonstrated in animal models of cerebral ischemia, suggesting a role in mitigating neuronal damage.[5] Ajmalicine, in particular, is known to increase cerebral blood flow.[14]
Section 2: Quantitative Data
The following tables summarize the quantitative data on the efficacy of key serpentine alkaloids against various neurological targets.
Table 1: Cholinesterase and BACE-1 Inhibition by Serpentine Alkaloids [6][8]
| Alkaloid | Target Enzyme | IC50 Value |
| Reserpine | Acetylcholinesterase (AChE) | 1.7 µM |
| Butyrylcholinesterase (BuChE) | 2.8 µM | |
| BACE-1 | Concentration-dependent inhibition | |
| Ajmalicine | Acetylcholinesterase (AChE) | - |
| Butyrylcholinesterase (BuChE) | - | |
| BACE-1 | Concentration-dependent inhibition |
Table 2: Neuroprotective and Anti-Aggregation Effects of Serpentine Alkaloids [6][8]
| Alkaloid | Assay | Effect |
| Reserpine | Aβ42 Aggregation Inhibition | 68% inhibition |
| Neuroprotection against Aβ42 toxicity in PC12 cells | 92% protection | |
| Neuroprotection against H2O2-induced toxicity in PC12 cells | 93% protection | |
| Ajmalicine | Aβ42 Aggregation Inhibition | 56% inhibition |
| Neuroprotection against Aβ42 toxicity in PC12 cells | - | |
| Neuroprotection against H2O2-induced toxicity in PC12 cells | - |
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of serpentine alkaloids in neurological disorder research.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory effect of serpentine alkaloids on AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Serpentine alkaloid test compounds
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare stock solutions of the serpentine alkaloid in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 25 µL of 15 mM ATCI, 125 µL of 3 mM DTNB, and 50 µL of Tris-HCl buffer (50 mM, pH 8.0).
-
Add 25 µL of the test compound solution at various concentrations.
-
Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.
-
Incubate the plate at 25°C for 10 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
A control reaction without the inhibitor should be run in parallel.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Thioflavin T (ThT) Assay for Amyloid-Beta (Aβ) Aggregation Inhibition
Objective: To assess the ability of serpentine alkaloids to inhibit the fibrillization of Aβ peptides.[1][15]
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Serpentine alkaloid test compounds
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of Aβ42 peptide in a suitable solvent (e.g., hexafluoroisopropanol), evaporate the solvent, and resuspend in PBS to the desired concentration (e.g., 20 µM).[1]
-
Prepare a stock solution of ThT in PBS (e.g., 1 mM) and filter it through a 0.22 µm filter.[1]
-
Prepare serial dilutions of the serpentine alkaloid in PBS.
-
In a 96-well plate, mix the Aβ42 solution with the serpentine alkaloid dilutions or buffer (for the control).[16]
-
Incubate the plate at 37°C with continuous shaking to promote aggregation.[16]
-
At various time points, add the ThT working solution (e.g., 20 µM final concentration) to the wells.[1]
-
Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[16]
-
The percentage of aggregation inhibition is calculated by comparing the fluorescence of the samples treated with the alkaloid to the control (Aβ42 alone).[16]
BACE-1 Inhibition Assay
Objective: To determine the inhibitory activity of serpentine alkaloids against BACE-1.[17]
Materials:
-
Recombinant human BACE-1 enzyme
-
Fluorogenic BACE-1 substrate
-
Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 4.5)[17]
-
Serpentine alkaloid test compounds
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the serpentine alkaloid in the assay buffer.
-
In a 96-well plate, add the BACE-1 enzyme and the test compound at various concentrations.
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the fluorogenic BACE-1 substrate.
-
Monitor the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 320 nm and emission at 405 nm).[18]
-
A control reaction without the inhibitor should be run in parallel.
-
Calculate the rate of the enzymatic reaction.
-
Determine the percentage of inhibition and the IC50 value.
Monoamine Oxidase-B (MAO-B) Inhibition Assay
Objective: To evaluate the inhibitory effect of serpentine alkaloids on MAO-B activity.[19]
Materials:
-
MAO-B enzyme (from rat brain mitochondria or recombinant)
-
MAO-B substrate (e.g., kynuramine (B1673886) or benzylamine)[14][19]
-
Assay buffer
-
Serpentine alkaloid test compounds
-
96-well plate
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Prepare serial dilutions of the serpentine alkaloid.
-
In a 96-well plate, pre-incubate the MAO-B enzyme with the test compound at various concentrations for a specific time (e.g., 10 minutes at 37°C).[19]
-
Initiate the reaction by adding the MAO-B substrate.[19]
-
Incubate for a defined period (e.g., 30 minutes at 37°C).[19]
-
Stop the reaction (e.g., by adding a strong base like NaOH).[19]
-
Measure the product formation using a spectrofluorometer or spectrophotometer.
-
A control reaction without the inhibitor should be run in parallel.
-
Calculate the percentage of inhibition and determine the IC50 value.
Section 4: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways modulated by serpentine alkaloids and typical experimental workflows.
Caption: Modulation of Alzheimer's disease pathways by serpentine alkaloids.
Caption: Reserpine's inhibitory action on the Vesicular Monoamine Transporter 2 (VMAT2).
Caption: A generalized workflow for the screening and evaluation of serpentine alkaloids.
References
- 1. benchchem.com [benchchem.com]
- 2. protocols.io [protocols.io]
- 3. Reserpine - Wikipedia [en.wikipedia.org]
- 4. reserpine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. researchgate.net [researchgate.net]
- 6. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ajmalicine and Reserpine: Indole Alkaloids as Multi-Target Directed Ligands Towards Factors Implicated in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Animal models of Parkinson's disease: a source of novel treatments and clues to the cause of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 11. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 12. ThT Fluorescence Assay [bio-protocol.org]
- 13. GABAA receptor modulation by piperine and a non-TRPV1 activating derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Thioflavin T spectroscopic assay [assay-protocol.com]
- 16. benchchem.com [benchchem.com]
- 17. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. mdpi.com [mdpi.com]
Application Notes and Protocols for Serpentine Alkaloid Production in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serpentine (B99607), a prominent member of the terpenoid indole (B1671886) alkaloids (TIAs), holds significant pharmaceutical value, particularly for its antihypertensive properties.[1] Traditional extraction from its natural source, Rauwolfia serpentina, is often hampered by low yields, inconsistent production, and over-exploitation of the plant.[2] Plant cell culture technology presents a sustainable and controlled alternative for the production of serpentine and other valuable secondary metabolites. This document provides detailed application notes and experimental protocols for the establishment of R. serpentina cell cultures, and the enhancement of serpentine production through elicitation strategies.
Elicitation is a technique that involves the application of specific compounds (elicitors) to a cell culture to induce a defense response, which often leads to the enhanced biosynthesis of secondary metabolites.[3] Both biotic elicitors, such as fungal extracts, and abiotic elicitors, like methyl jasmonate (MeJA) and salicylic (B10762653) acid (SA), have been shown to be effective in stimulating alkaloid production in various plant species, including R. serpentina.[4][5]
Data Presentation: Quantitative Alkaloid Production
The following tables summarize quantitative data on the production of key alkaloids in Rauwolfia serpentina under different in vitro culture and elicitation conditions.
Table 1: Alkaloid Content in Rauwolfia serpentina Cell Suspension Cultures
| Culture Condition | Reserpine (B192253) Yield (% Dry Weight) | Ajmaline Yield (% Dry Weight) | Reference |
| Untreated Cell Suspension | 0 - 0.003% | 0.005 - 0.012% | [6][7] |
| Optimized Cell Suspension | 0.03 - 0.06% | Not Reported | [6][7] |
Table 2: Effect of Elicitors on Indole Alkaloid Accumulation in In Vitro Raised Rauwolfia serpentina Roots
| Elicitor Treatment (Concentration) | Reserpine Accumulation (%) | Ajmalicine (B1678821) Accumulation (%) | Reference |
| Control (No Elicitor) | Not specified, baseline | Not specified, baseline | [5] |
| Methyl Jasmonate (1.5 mg/L) | 0.456% | 0.261% | [5] |
| Salicylic Acid (1.5 mg/L) | 0.440% | Not specified | [5] |
Experimental Protocols
Protocol 1: Establishment of Rauwolfia serpentina Callus and Suspension Cultures
Objective: To initiate and establish callus and cell suspension cultures of Rauwolfia serpentina for the production of serpentine.
Materials:
-
Rauwolfia serpentina explants (e.g., leaves, stems, shoot tips)[8][9]
-
Murashige and Skoog (MS) basal medium[8]
-
Plant growth regulators: 2,4-Dichlorophenoxyacetic acid (2,4-D), Naphthaleneacetic acid (NAA), 6-Benzylaminopurine (BAP), Kinetin[2][8]
-
Sucrose
-
Agar
-
1% Sodium hypochlorite (B82951) solution
-
Sterile distilled water
-
Petri plates, flasks, and other sterile labware
Procedure:
-
Explant Sterilization:
-
Wash the explants thoroughly under running tap water.
-
In a laminar flow hood, immerse the explants in 70% ethanol for 30-60 seconds.[2]
-
Transfer the explants to a 1% sodium hypochlorite solution for 10-15 minutes for surface sterilization.[2]
-
Rinse the explants 3-4 times with sterile distilled water.[2]
-
-
Callus Induction:
-
Cut the sterilized explants into small pieces (approximately 1 cm²).
-
Place the explants on solid MS medium supplemented with 3% sucrose, 0.8% agar, and plant growth regulators. A common combination for callus induction is 1.0 mg/L 2,4-D and 0.5 mg/L Kinetin.[2]
-
Seal the Petri plates and incubate them in the dark at 25 ± 2°C.
-
Subculture the developing callus onto fresh medium every 3-4 weeks.
-
-
Suspension Culture Initiation and Maintenance:
-
Select friable (easily crumbled) callus for initiating suspension cultures.
-
Transfer approximately 3-5 g of friable callus into a 250 mL Erlenmeyer flask containing 50 mL of liquid MS medium with the same hormone composition as the callus induction medium.
-
Place the flasks on a rotary shaker at 110-130 rpm under a 16/8 hour light/dark photoperiod at 25 ± 2°C.[2]
-
Subculture the suspension cultures every 14 days by transferring about 10 mL of the cell suspension into 40 mL of fresh liquid medium.[2]
-
Protocol 2: Elicitation of Serpentine Production
Objective: To enhance the production of serpentine in established R. serpentina cell suspension cultures using biotic and abiotic elicitors.
Part A: Preparation of Fungal Elicitor (Cell Extract) [8]
Materials:
-
Fungal culture (e.g., Penicillium chrysogenum)
-
Potato Dextrose Broth (PDB)
-
Autoclave
-
Centrifuge
-
Sterile water
Procedure:
-
Grow the fungus in PDB for 10 days.
-
Harvest the fungal mycelia by filtration and wash twice with distilled water.
-
Dry the mycelia at 50°C and grind it into a fine powder.
-
Suspend 1 g of the fungal powder in 50 mL of double-distilled water.
-
Autoclave the suspension at 121°C for 15 minutes.
-
Centrifuge the autoclaved suspension at 5000 rpm for 20 minutes.
-
The resulting supernatant is the fungal cell extract elicitor. Sterilize it by filtration through a 0.22 µm filter before use.
Part B: Elicitation with Fungal Extract, Methyl Jasmonate (MeJA), or Salicylic Acid (SA)
Materials:
-
Established R. serpentina cell suspension culture
-
Fungal elicitor stock solution (prepared in Part A)
-
Methyl Jasmonate (MeJA) stock solution (e.g., 25 mM in 40% ethanol, filter-sterilized)[10]
-
Salicylic Acid (SA) stock solution (dissolved in ethanol, filter-sterilized)
-
Sterile pipettes and flasks
Procedure:
-
Grow the cell suspension culture for a specific period (e.g., until the mid-logarithmic growth phase).
-
Aseptically add the desired elicitor to the culture flasks to achieve the final target concentration. For example:
-
Include a control flask treated with the same amount of solvent used to dissolve the elicitor (e.g., ethanol).
-
Incubate the flasks under the same conditions as before elicitation.
-
Harvest the cells and the medium at different time points (e.g., 24, 48, 72, 96 hours) after elicitation to determine the optimal production period.
Protocol 3: Extraction and Quantification of Serpentine
Objective: To extract and quantify serpentine from the elicited cell cultures using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Harvested cells and culture medium
-
Ethyl acetate[2]
-
Rotary evaporator
-
Acetonitrile
-
Phosphate (B84403) buffer (0.01 M, pH 3.5)[1][12]
-
Serpentine standard
Procedure:
-
Extraction:
-
Cells: Freeze-dry a known weight of harvested cells. Extract the dried cells with methanol or ethyl acetate (B1210297) (e.g., 3 x 10 mL) using sonication for 20 minutes for each extraction.[2]
-
Medium: Perform a liquid-liquid extraction of the culture medium with an equal volume of ethyl acetate three times.[2]
-
-
Sample Preparation:
-
Combine the extracts from each sample.
-
Evaporate the solvent using a rotary evaporator.
-
Re-dissolve the dried residue in a known volume of methanol (e.g., 1 mL).
-
Filter the sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.) or equivalent.
-
Mobile Phase: A binary gradient of 0.01 M phosphate buffer (pH 3.5) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Quantification: Create a calibration curve using a serpentine standard of known concentrations. Calculate the serpentine concentration in the samples by comparing their peak areas to the calibration curve.
-
Visualizations
Signaling Pathway
Caption: Elicitor-induced jasmonic acid signaling pathway for serpentine biosynthesis.
Experimental Workflow
Caption: Experimental workflow for serpentine production in cell culture.
References
- 1. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Jasmonic acid is involved in the signaling pathway for fungal endophyte-induced volatile oil accumulation of Atractylodes lancea plantlets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of reserpine and its optimization in cultured Rauwolfia serpentina Benth. cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.4. Preparation of Fungal Elicitors [bio-protocol.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Whole fungal elicitors boost paclitaxel biosynthesis induction in Corylus avellana cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Spectrophotometric Analysis of Total Indole Alkaloids Including Serpentine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole (B1671886) alkaloids are a large and diverse group of secondary metabolites found in various plant species, most notably in the genera Rauwolfia and Catharanthus. These compounds exhibit a wide range of pharmacological activities and are of significant interest in drug discovery and development. Serpentine (B99607), a prominent indole alkaloid, is known for its various biological activities. Accurate and efficient quantification of total indole alkaloids, including serpentine, in plant extracts and pharmaceutical formulations is crucial for quality control, standardization, and research purposes.
This document provides detailed application notes and protocols for the spectrophotometric analysis of total indole alkaloids, with a specific focus on serpentine. It covers methods for both colorimetric quantification of total alkaloids and direct ultraviolet (UV) spectrophotometric determination of serpentine.
Principle of Spectrophotometric Analysis
Spectrophotometry is a widely used analytical technique that measures the amount of light absorbed by a chemical substance. The principle is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.
For the analysis of indole alkaloids, two primary approaches are described:
-
Colorimetric Determination of Total Indole Alkaloids: This method involves a chemical reaction between the alkaloids and a chromogenic reagent to produce a colored complex. The intensity of the color, which is proportional to the alkaloid concentration, is then measured at a specific wavelength. The bromocresol green (BCG) method is a common example, where the basic nitrogen atom of the alkaloid forms a yellow ion-pair complex with the acidic dye.[1][2]
-
UV Spectrophotometric Determination of Serpentine: This method relies on the intrinsic ability of serpentine to absorb light in the ultraviolet region of the electromagnetic spectrum. The absorbance is measured at the wavelength of maximum absorption (λmax) for serpentine, which is 307 nm in 5N acetic acid.[3]
Experimental Protocols
Protocol 1: Colorimetric Determination of Total Indole Alkaloids using Bromocresol Green (BCG)
This protocol describes the quantification of total indole alkaloids in a plant sample using a colorimetric method with bromocresol green.
3.1.1. Materials and Reagents
-
Plant material (e.g., dried roots of Rauwolfia serpentina)
-
Hydrochloric acid (HCl), 2N
-
Sodium hydroxide (B78521) (NaOH), 0.1N
-
Bromocresol green (BCG) solution (0.04% w/v)
-
Phosphate (B84403) buffer (pH 4.7)
-
Atropine (B194438) or a suitable indole alkaloid standard (e.g., serpentine)
-
Soxhlet apparatus
-
Rotary evaporator
-
Separatory funnels
-
Volumetric flasks
-
UV-Vis Spectrophotometer
3.1.2. Preparation of Reagents
-
Bromocresol Green (BCG) Solution: Heat 69.8 mg of bromocresol green with 3 mL of 2N NaOH and 5 mL of distilled water until completely dissolved. Dilute the solution to 1000 mL with distilled water.[2]
-
Phosphate Buffer (pH 4.7): Prepare a 2M sodium phosphate solution (71.6 g of Na₂HPO₄ in 1 L of distilled water). Adjust the pH to 4.7 using 0.2M citric acid (42.02 g of citric acid in 1 L of distilled water).[2]
-
Standard Alkaloid Solution: Prepare a stock solution of atropine (or serpentine) of 1 mg/mL in methanol. From this stock, prepare working standards of varying concentrations (e.g., 4-13 µg/mL) by appropriate dilution.[1]
3.1.3. Sample Preparation (Extraction of Alkaloids)
-
Grind the dried plant material into a fine powder.
-
Accurately weigh about 100 g of the powdered plant material and place it in a Soxhlet apparatus.[2]
-
Extract the alkaloids with methanol for 24 hours.[2]
-
Filter the extract and evaporate the methanol under vacuum using a rotary evaporator at 45°C to obtain a dry residue.[2]
-
Dissolve a portion of the dried extract in 2N HCl and filter.[2]
-
Transfer 1 mL of the acidic solution to a separatory funnel and wash three times with 10 mL of chloroform to remove pigments and other interfering substances. Discard the chloroform layers.[2]
-
Adjust the pH of the aqueous solution to neutral (pH 7) with 0.1N NaOH. This solution contains the total alkaloid fraction.[2]
3.1.4. Spectrophotometric Measurement
-
To the neutralized alkaloid extract in the separatory funnel, add 5 mL of phosphate buffer (pH 4.7) and 5 mL of BCG solution.[1]
-
Shake the mixture vigorously to form the alkaloid-BCG complex.
-
Extract the complex with four successive portions of 10 mL of chloroform.[2]
-
Collect the chloroform extracts in a 50 mL volumetric flask and make up the volume with chloroform.
-
Measure the absorbance of the yellow-colored complex at 470 nm against a reagent blank prepared in the same manner without the plant extract.[1]
3.1.5. Preparation of Standard Curve
-
Take different aliquots of the standard atropine (or serpentine) solution into separate separatory funnels.[1]
-
Follow steps 1-5 of the spectrophotometric measurement procedure for each standard.
-
Plot a calibration curve of absorbance versus concentration of the standard.
-
Determine the concentration of total alkaloids in the sample extract from the calibration curve. The results can be expressed as mg of atropine equivalent per gram of dry plant material.
Protocol 2: Direct UV Spectrophotometric Determination of Serpentine
This protocol is suitable for the quantification of serpentine in a semi-purified extract where serpentine is a major component and interferences from other alkaloids are minimal.
3.2.1. Materials and Reagents
-
Plant extract containing serpentine
-
Serpentine standard
-
Acetic acid, 5N
-
Whatman No. 1 chromatographic paper (optional, for purification)
-
UV-Vis Spectrophotometer
3.2.2. Preparation of Reagents
-
5N Acetic Acid: Prepare by diluting glacial acetic acid with distilled water.
-
Standard Serpentine Solution: Prepare a stock solution of serpentine (e.g., 100 µg/mL) in 5N acetic acid. From this stock, prepare a series of working standards (e.g., 20, 40, 80, 100 µg/mL) by dilution with 5N acetic acid.[3]
3.2.3. Sample Preparation
-
Dissolve a known amount of the plant extract in 5N acetic acid.
-
If necessary, perform a preliminary purification step such as paper chromatography to separate serpentine from interfering compounds.[3] In this case, the serpentine band can be located under UV light, excised, and the serpentine eluted with 5N acetic acid.[3]
-
Filter the solution to remove any particulate matter.
-
Dilute the solution with 5N acetic acid to a concentration that falls within the linear range of the standard curve.
3.2.4. Spectrophotometric Measurement
-
Set the spectrophotometer to measure absorbance at 307 nm.[3]
-
Use 5N acetic acid as the blank.[3]
-
Measure the absorbance of the prepared sample solution.
3.2.5. Preparation of Standard Curve
-
Measure the absorbance of each of the standard serpentine solutions at 307 nm.[3]
-
Plot a calibration curve of absorbance versus the concentration of serpentine.
-
Determine the concentration of serpentine in the sample from the calibration curve.
Data Presentation
The quantitative data obtained from the spectrophotometric analysis should be summarized in a clear and organized manner.
Table 1: Quantitative Parameters for Total Indole Alkaloid Analysis (BCG Method)
| Parameter | Value | Reference |
| Wavelength (λmax) | 470 nm | [1] |
| Linearity Range | 4-13 µg/mL (as atropine) | [1] |
| Reagent | Bromocresol Green (BCG) | [1] |
| pH | 4.7 | [1] |
| Standard | Atropine | [1] |
Table 2: Quantitative Parameters for UV Spectrophotometric Analysis of Serpentine
| Parameter | Value | Reference |
| Wavelength (λmax) | 307 nm | [3] |
| Solvent | 5N Acetic Acid | [3] |
| Linearity Range | 20-100 µg/mL | [3] |
| Standard | Serpentine | [3] |
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Absorbance Readings | - Incomplete extraction of alkaloids.- Low concentration of alkaloids in the sample.- Incorrect pH for complex formation (BCG method). | - Optimize extraction time and solvent.- Concentrate the sample extract.- Ensure the pH of the buffer is 4.7. |
| High Absorbance Readings | - Sample concentration is too high.- Presence of interfering substances. | - Dilute the sample extract.- Perform a purification step (e.g., washing with chloroform). |
| Poor Linearity of Standard Curve | - Inaccurate preparation of standard solutions.- Pipetting errors.- Spectrophotometer malfunction. | - Prepare fresh standards carefully.- Use calibrated pipettes.- Check the performance of the spectrophotometer. |
| Precipitate Formation | - Incomplete dissolution of the sample or reagents. | - Ensure all components are fully dissolved before measurement.- Filter the solution before analysis. |
Conclusion
The spectrophotometric methods described in these application notes provide simple, rapid, and cost-effective means for the quantification of total indole alkaloids and serpentine in various samples. The choice of method will depend on the specific research needs, the complexity of the sample matrix, and the availability of instrumentation. Proper validation of the chosen method is essential to ensure accurate and reliable results.
References
Application Note: Fluorometric Detection of Serpentine in HPLC Analysis
Abstract
This application note details a sensitive and robust method for the quantitative analysis of the indole (B1671886) alkaloid serpentine (B99607) using High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Serpentine, a bioactive compound found in plants of the Rauwolfia genus, is of significant interest to researchers in pharmacology and drug development for its various biological activities. The protocol outlined below provides a comprehensive workflow, from the extraction of serpentine from plant material to its chromatographic separation and fluorometric quantification. This method offers high sensitivity and selectivity, making it suitable for the analysis of serpentine in complex matrices.
Introduction
Serpentine is a tetracyclic indole alkaloid that, along with other related compounds such as reserpine (B192253) and ajmaline, is naturally present in the roots of Rauwolfia serpentina[1][2]. These alkaloids are known for their wide range of pharmacological effects, including antihypertensive and tranquilizing properties[1][3]. Accurate and sensitive quantification of serpentine is crucial for phytochemical analysis, quality control of herbal medicines, and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and analysis of complex mixtures of phytochemicals[4]. While UV detection is commonly used, fluorescence detection offers superior sensitivity and selectivity for naturally fluorescent compounds like many indole alkaloids. This application note describes a validated HPLC method coupled with a fluorescence detector for the determination of serpentine.
Experimental Protocols
Extraction of Serpentine from Rauwolfia serpentina Roots
This protocol is adapted from established methods for extracting alkaloids from Rauwolfia serpentina[1][5][6].
Materials:
-
Dried and powdered roots of Rauwolfia serpentina
-
Methanol (B129727) (HPLC grade)
-
Chloroform (HPLC grade)
-
Ammonia (B1221849) solution (25%)
-
Deionized water
-
0.45 µm syringe filters
-
Rotary evaporator
-
Ultrasonic bath
Procedure:
-
Weigh 1 gram of finely powdered Rauwolfia serpentina root material into a flask.
-
Add 20 mL of a methanol-chloroform mixture (1:1 v/v) to the flask.
-
Add 1 mL of 25% ammonia solution to basify the mixture, facilitating the extraction of the free alkaloids.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Allow the mixture to macerate for 24 hours at room temperature, protected from light.
-
Filter the extract through Whatman No. 1 filter paper.
-
Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.
-
Re-dissolve the dried extract in 5 mL of HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.
Preparation of Standard Solutions
Materials:
-
Serpentine reference standard
-
Methanol (HPLC grade)
Procedure:
-
Prepare a stock solution of serpentine at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of working standard solutions by serial dilution with methanol to achieve concentrations ranging from 1 µg/mL to 20 µg/mL.
-
Store all standard solutions at 4°C and protected from light.
HPLC-Fluorescence Detection Method
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Fluorescence detector.
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH 3.5 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 80% A / 20% B, linear gradient to 40% A / 60% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Fluorescence Detector | Excitation: 310 nm, Emission: 380 nm (Wavelengths may require optimization for specific instruments) |
Data Presentation
The following table summarizes the expected quantitative data for the analysis of serpentine using the described method. These values are based on typical performance for related indole alkaloids[7][8].
| Parameter | Serpentine |
| Retention Time (min) | ~ 8.5 |
| Linearity Range (µg/mL) | 1 - 20 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~ 0.05 |
| Limit of Quantification (LOQ) (µg/mL) | ~ 0.15 |
| Recovery (%) | 97 - 102 |
Visualizations
The following diagrams illustrate the experimental workflow for the analysis of serpentine.
Caption: Experimental workflow for the extraction and HPLC analysis of serpentine.
Conclusion
The HPLC method with fluorometric detection described in this application note provides a reliable and highly sensitive approach for the quantification of serpentine in plant extracts. The detailed protocols for sample preparation and chromatographic analysis ensure reproducibility and accuracy. This method is a valuable tool for researchers and professionals in the fields of natural product chemistry, pharmacology, and the quality control of herbal medicines.
References
- 1. scialert.net [scialert.net]
- 2. researchgate.net [researchgate.net]
- 3. chemistryjournal.in [chemistryjournal.in]
- 4. Fluorescence Analysis on the Roots of Rauvolfia Serpentina (L.) Benth. Ex Kurz Under UV Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aktpublication.com [aktpublication.com]
- 7. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Enhancing Serpentine Production in Catharanthus roseus with Endophytic Fungi
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing endophytic fungi to increase serpentine (B99607) production in Catharanthus roseus. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of quantitative data from relevant studies.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no increase in serpentine content after co-culturing with endophytic fungi. | 1. Ineffective endophytic fungal strain. 2. Suboptimal co-culture conditions (e.g., incubation time, temperature, media composition). 3. Inefficient inoculation or colonization of the plant by the endophyte. 4. The C. roseus cultivar used may be a low-alkaloid-yielding genotype. | 1. Screen different endophytic fungi isolated from high-alkaloid-yielding C. roseus cultivars. Strains like Curvularia sp. and Choanephora infundibulifera have shown significant enhancement of serpentine.[1] 2. Optimize co-culture parameters. Experiment with different growth media (e.g., MS medium with varied hormone concentrations), incubation periods (e.g., 90 days), and environmental conditions.[2] 3. Ensure proper inoculation techniques. For seedlings, a common method is to inoculate the roots with a fungal spore suspension.[1] For callus cultures, introducing fungal extracts as elicitors can be effective.[3] 4. Use a well-characterized C. roseus cultivar known for its potential for alkaloid production, even if baseline levels are low. The cultivar 'Prabal' has been successfully used in enhancement studies.[1] |
| Contamination of plant cultures with saprophytic fungi or bacteria during co-culture. | 1. Inadequate surface sterilization of plant explants. 2. Contaminated endophytic fungal culture. 3. Non-sterile laboratory conditions or handling procedures. | 1. Refine the surface sterilization protocol for plant tissues. A typical procedure involves sequential washing with detergent, running tap water, a surface sterilant like mercuric chloride (0.01%) or sodium hypochlorite (B82951) (5.0%), followed by sterile distilled water rinses.[4][5] 2. Ensure the purity of the endophytic fungal culture before inoculation by plating on a suitable medium (e.g., PDA) and examining for contaminants.[6] 3. Adhere to strict aseptic techniques throughout the experimental process, including working in a laminar flow hood. |
| Inconsistent results across experimental replicates. | 1. Genetic variability within the plant material. 2. Inconsistent inoculum density of the endophytic fungus. 3. Variations in environmental conditions (light, temperature, humidity) between replicates. 4. Inconsistent extraction and analytical procedures. | 1. Use a genetically uniform line of C. roseus if possible. If using seeds, source them from a single, reputable supplier. 2. Standardize the inoculum by quantifying the fungal spore concentration or mycelial biomass before application. 3. Maintain consistent and controlled environmental conditions for all experimental units. 4. Follow a standardized protocol for alkaloid extraction and HPLC analysis for all samples.[7][8][9] |
| Difficulty in quantifying serpentine accurately using HPLC. | 1. Co-elution with other alkaloids or plant metabolites. 2. Poor peak resolution or shape. 3. Matrix effects from the plant extract. | 1. Optimize the HPLC method, including the mobile phase composition, gradient, and column type (a C18 column is commonly used).[7][8] Using HPLC-DAD-ESI-MS/MS can aid in the specific identification and quantification of serpentine.[7][10] 2. Adjust the mobile phase pH and gradient to improve peak separation and symmetry.[11] 3. Prepare a standard curve using a certified serpentine standard in a matrix that mimics the plant extract to account for any matrix effects. A simplified alkaloid extraction method can also help reduce interfering compounds.[8] |
Frequently Asked Questions (FAQs)
1. Which endophytic fungi are known to enhance serpentine production in Catharanthus roseus?
Several endophytic fungi have been identified to significantly increase serpentine content. Notably, Curvularia sp. (strain CATDLF5) and Choanephora infundibulifera (strain CATDLF6) have been reported to enhance serpentine content by 211.7% to 337.6% in the C. roseus cultivar 'Prabal'.[1] Other endophytes like Aspergillus japonicus have been shown to increase the related alkaloid ajmalicine (B1678821).[1]
2. What is the underlying mechanism for this enhancement?
Endophytic fungi enhance serpentine production by modulating the Terpenoid Indole (B1671886) Alkaloid (TIA) biosynthetic pathway in the plant roots.[1][12] This is achieved through the upregulation of key structural genes such as geraniol (B1671447) 10-hydroxylase (G10H), tryptophan decarboxylase (TDC), and strictosidine (B192452) synthase (STR).[1][13] Additionally, regulatory genes like the AP2/ERF domain transcription activator ORCA3 are upregulated, while transcriptional repressors like the ZCT family are downregulated.[1][12]
3. Can endophytic fungi produce serpentine on their own?
While some endophytic fungi isolated from C. roseus have been reported to produce vinca (B1221190) alkaloids like vinblastine (B1199706) and vincristine (B1662923) in vitro, the primary mechanism for enhanced serpentine accumulation in the plant is through the elicitation and modulation of the plant's own biosynthetic pathways rather than direct production by the fungus.[14] Studies have shown that the endophytes themselves do not produce the target alkaloids.[15]
4. What part of the plant is most affected by the endophytic fungi in terms of serpentine production?
The enhancement of serpentine and the related precursor ajmalicine primarily occurs in the roots of Catharanthus roseus.[1] This aligns with the natural localization of the later stages of the TIA pathway for these specific alkaloids.
5. How long does it take to see a significant increase in serpentine after inoculating the plant with endophytic fungi?
Significant changes in alkaloid content are typically observed after a substantial co-culture period. Studies have reported measurements after 90 days of growth post-inoculation of seedlings.[2]
Quantitative Data Summary
The following tables summarize the quantitative effects of endophytic fungi on serpentine and related gene expression in Catharanthus roseus.
Table 1: Effect of Endophytic Fungi on Serpentine and Ajmalicine Content
| Endophytic Fungal Strain | Host Cultivar | Analyte | Percentage Increase (%) | Reference |
| Curvularia sp. (CATDLF5) | Prabal | Serpentine | 211.7 - 337.6 | [1] |
| Choanephora infundibulifera (CATDLF6) | Prabal | Serpentine | 211.7 - 337.6 | [1] |
| Aspergillus japonicus (CATDRF2) | Prabal | Ajmalicine | 123.4 - 203.8 | [1] |
| Pseudomonas sp. (CATDS5) | Prabal | Ajmalicine | 123.4 - 203.8 | [1] |
Table 2: Relative Gene Expression in Endophyte-Inoculated C. roseus Roots
| Gene | Endophytic Treatment | Fold Change in Expression | Reference |
| Geraniol 10-hydroxylase (G10H) | Fungal Endophytes | Upregulated | [1][13] |
| Tryptophan decarboxylase (TDC) | Fungal Endophytes | Upregulated | [1][13] |
| Strictosidine synthase (STR) | Fungal Endophytes | Upregulated | [1][13] |
| ORCA3 (AP2/ERF transcription factor) | Fungal Endophytes | Upregulated | [1][12] |
| ZCTs (Cys2/His2-type zinc finger proteins) | Fungal Endophytes | Downregulated | [1][12] |
Experimental Protocols
1. Isolation of Endophytic Fungi from C. roseus
This protocol describes the general steps for isolating endophytic fungi from plant tissues.
-
Sample Collection : Collect healthy, disease-free plant tissues (leaves, stems, roots) from a mature Catharanthus roseus plant.[4][5]
-
Surface Sterilization :
-
Wash the collected tissues thoroughly under running tap water.
-
Immerse the tissues in a 0.01% mercuric chloride solution for 1 minute or a 5.0% sodium hypochlorite solution for 2 minutes.[4][5]
-
Rinse the tissues multiple times with sterile distilled water to remove any residual sterilizing agent.
-
Dry the sterilized plant pieces on sterile blotting paper.[4]
-
-
Plating :
-
Cut the surface-sterilized tissues into small segments (approximately 0.5 x 0.5 cm).
-
Place the segments on a suitable culture medium such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA).[4][6]
-
Incubate the plates at 25°C and observe daily for fungal growth emerging from the plant tissues.[6]
-
-
Purification :
-
Once fungal hyphae are visible, subculture the mycelial plugs onto fresh PDA plates to obtain pure cultures.[6]
-
Repeat the subculturing process until a pure, single-species fungal culture is obtained.
-
2. Co-culture of Endophytic Fungi with C. roseus Seedlings
This protocol outlines the inoculation of sterile seedlings with endophytic fungi.
-
Plant Material : Generate sterile C. roseus seedlings by germinating surface-sterilized seeds on a suitable germination medium.
-
Inoculum Preparation : Prepare a spore suspension or mycelial slurry of the desired endophytic fungus in sterile water or a liquid culture medium.
-
Inoculation :
-
Gently uproot the sterile seedlings.
-
Dip the roots of the seedlings into the fungal inoculum for a specified period.
-
Alternatively, a wound can be created on the plant for inoculation, which is then covered.[16]
-
-
Co-cultivation :
-
Transfer the inoculated seedlings to a sterile growth medium (e.g., soilrite in pots or a hydroponic system).
-
Grow the plants under controlled conditions for a designated period (e.g., 90 days).[2]
-
Include endophyte-free control plants for comparison.
-
3. Extraction and Quantification of Serpentine by HPLC
This protocol provides a general method for extracting and analyzing serpentine.
-
Sample Preparation :
-
Harvest the roots from both endophyte-treated and control plants.
-
Dry the root material and grind it into a fine powder.
-
-
Extraction :
-
Perform a solvent extraction of the powdered root material. Methanol or ethanol (B145695) are commonly used solvents.
-
The extraction can be aided by sonication or shaking.
-
Filter the extract and evaporate the solvent to obtain a crude alkaloid extract.
-
-
HPLC Analysis :
-
Column : Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8][11]
-
Mobile Phase : A gradient of an aqueous buffer (e.g., 0.01M phosphate (B84403) buffer, pH 4.9) and an organic solvent like acetonitrile (B52724) is commonly used.[11]
-
Detection : UV detection at 254 nm or using a photodiode array (PDA) detector.[9]
-
Quantification : Prepare a standard curve with a certified serpentine standard. Identify and quantify the serpentine peak in the samples based on retention time and the standard curve.[7][8]
-
Visualizations
Caption: Experimental workflow for enhancing serpentine production.
Caption: Signaling pathway for endophyte-mediated serpentine enhancement.
References
- 1. Endophytes enhance the production of root alkaloids ajmalicine and serpentine by modulating the terpenoid indole alkaloid pathway in Catharanthus roseus roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungal endophytes of Catharanthus roseus enhance vindoline content by modulating structural and regulatory genes related to terpenoid indole alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iomcworld.com [iomcworld.com]
- 5. researchgate.net [researchgate.net]
- 6. Endophytic filamentous fungi from a Catharanthus roseus: Identification and its hydrolytic enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Screening of Catharanthus roseus secondary metabolites by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Endophytic fungi mediates production of bioactive secondary metabolites via modulation of genes involved in key metabolic pathways and their contribution in different biotechnological sector - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Do Fungicides Affect Alkaloid Production in Catharanthus roseus (L.) G. Don. Seedlings? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Metabolic Engineering Strategies for Enhanced Serpentine Alkaloid Production
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for increasing serpentine (B99607) and related alkaloid content through metabolic engineering.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My attempt to overexpress a key biosynthetic gene (e.g., TDC, STR, G10H) in Catharanthus roseus did not result in a significant increase in serpentine alkaloids. What are the possible reasons?
A1: Several factors could contribute to this outcome:
-
Rate-Limiting Steps: The gene you overexpressed may not be the primary rate-limiting step in the terpenoid indole (B1671886) alkaloid (TIA) pathway in your specific plant line or under your experimental conditions. The biosynthesis of serpentine is a complex, multi-step process, and flux control may be distributed across several enzymes.[1]
-
Precursor Availability: The production of serpentine requires precursors from both the shikimate pathway (tryptamine) and the methylerythritol phosphate (B84403) (MEP) pathway (secologanin).[2][3] If the supply of either precursor is limited, overexpressing a downstream enzyme will not enhance the final product yield. Consider co-expressing genes from the precursor pathways to increase the metabolic flux towards serpentine.
-
Post-Transcriptional Regulation: The introduced gene may be successfully transcribed, but the resulting protein could be unstable or have low activity due to post-translational modifications or improper subcellular localization.
-
Feedback Inhibition: The accumulation of an intermediate product might be causing feedback inhibition of an enzyme earlier in the pathway, thus limiting the overall flux.[4]
-
Subcellular Compartmentation: TIA biosynthesis is highly compartmentalized within the plant cell.[3] The expressed enzyme might not be localized to the correct subcellular compartment to access its substrate.
Troubleshooting Steps:
-
Metabolite Analysis: Analyze the accumulation of intermediates in your engineered line. This can help identify the new bottleneck in the pathway.
-
Co-expression Strategies: Consider co-expressing your gene of interest with other key enzymes in the pathway, such as those involved in precursor synthesis. For instance, co-overexpression of DXR (from the MEP pathway) and STR has been shown to be more effective than overexpressing STR alone.[5]
-
Use of Transcription Factors: Overexpressing a transcriptional regulator like ORCA3 can simultaneously upregulate multiple genes in the TIA pathway, which may be more effective than overexpressing a single biosynthetic gene.[6][7][8][9]
-
Promoter Selection: Ensure you are using a strong constitutive promoter (e.g., CaMV 35S) or a promoter that is active in the specific tissues where serpentine biosynthesis occurs.
Q2: I am trying to establish hairy root cultures of Catharanthus roseus for metabolic engineering, but the induction efficiency is low. How can I improve this?
A2: Low hairy root induction efficiency is a common issue. Here are some factors to consider:
-
Agrobacterium rhizogenes Strain: The virulence of the A. rhizogenes strain can significantly impact transformation efficiency. Some strains are more effective with C. roseus than others.
-
Explant Type and Age: The type of explant (e.g., leaves, stems) and its developmental stage are critical. Young, healthy tissues generally have a higher transformation competency.
-
Co-cultivation Conditions: The duration of co-cultivation, temperature, and the composition of the co-cultivation medium are crucial for successful T-DNA transfer. The inclusion of acetosyringone (B1664989) in the co-cultivation medium can enhance the virulence of Agrobacterium and improve transformation rates.
-
Bacterial Density: The concentration of the Agrobacterium suspension used for infection is important. A density that is too high can be toxic to the plant tissue, while a density that is too low will result in poor transformation efficiency.
Troubleshooting Steps:
-
Optimize Bacterial Strain and Density: If possible, test different A. rhizogenes strains. Optimize the optical density (OD) of the bacterial culture used for infection.
-
Vary Explant Source: Experiment with different explants, such as young leaves, petioles, and stem segments, to identify the most responsive tissue.
-
Optimize Co-cultivation Parameters: Systematically vary the co-cultivation time (e.g., 24, 48, 72 hours) and acetosyringone concentration to find the optimal conditions for your setup.
-
Wounding: Ensure that the explants are sufficiently wounded before infection to facilitate bacterial entry.
Q3: My engineered C. roseus plants/hairy roots are showing signs of stress or a lesion-mimic phenotype after overexpressing TDC. Is this normal?
A3: Yes, this can be an expected outcome. Overexpression of tryptophan decarboxylase (TDC) leads to the accumulation of tryptamine (B22526).[10] High levels of tryptamine can be toxic to plant cells and may trigger a stress response, leading to phenotypes such as lesions, stunted growth, or necrosis.[10] This highlights the importance of maintaining metabolic balance when engineering pathways.
Troubleshooting Steps:
-
Use of Inducible Promoters: Employ an inducible promoter system to control the expression of TDC. This allows for gene expression to be turned on at a specific time point, potentially after the plant has reached a certain developmental stage, which can mitigate the toxic effects during early growth.
-
Targeted Subcellular Localization: Targeting the TDC enzyme to a specific subcellular compartment, such as the chloroplasts, has been shown to improve its stability and function. However, high accumulation of tryptamine in the chloroplasts can still lead to a lesion-mimic phenotype.[10]
-
Downstream Enzyme Co-expression: Co-expressing the next enzyme in the pathway, strictosidine (B192452) synthase (STR), may help to convert the accumulating tryptamine into the less toxic downstream product, strictosidine, thereby reducing the cytotoxic effects.
Data Presentation
Table 1: Effects of Overexpressing Biosynthetic Genes and Transcription Factors on Terpenoid Indole Alkaloid (TIA) Production in Catharanthus roseus
| Genetic Modification | Plant System | Target Alkaloid(s) | Fold Increase (approx.) | Reference(s) |
| Overexpression of ORCA3 | Hairy Roots | Ajmalicine (B1678821) | 1.6 | [11] |
| Overexpression of ORCA3 and SGD | Hairy Roots | Serpentine | 1.4 | [7] |
| Overexpression of ORCA3 and SGD | Hairy Roots | Ajmalicine | 1.3 | [7] |
| Overexpression of ORCA3 and G10H | Transgenic Plants | Ajmalicine | Significant Increase | [6] |
| Overexpression of STR | Hairy Roots | Ajmalicine | 2.0 | [5] |
| Co-overexpression of DXR and STR | Hairy Roots | Ajmalicine | > 2.0 | [5] |
| Co-overexpression of MECS and STR | Hairy Roots | Ajmalicine | > 2.0 | [5] |
Note: The fold increases are approximate and can vary depending on the specific transgenic line and experimental conditions.
Experimental Protocols
1. Vector Construction for Gene Overexpression
This protocol provides a general workflow for constructing a binary vector for Agrobacterium-mediated transformation of C. roseus.
Materials:
-
E. coli competent cells
-
Agrobacterium tumefaciens competent cells (e.g., LBA4404, GV3101)
-
Plasmid DNA of the gene of interest
-
Binary vector (e.g., pBI121, pCAMBIA series)
-
Restriction enzymes and T4 DNA ligase
-
PCR reagents
-
DNA purification kits
-
Appropriate antibiotics
Methodology:
-
Gene Amplification: Amplify the coding sequence of the target gene (e.g., ORCA3, TDC, STR) from C. roseus cDNA using PCR with primers that add appropriate restriction sites for cloning into the binary vector.
-
Vector and Insert Digestion: Digest both the amplified gene and the binary vector with the selected restriction enzymes.
-
Ligation: Ligate the digested gene insert into the linearized binary vector using T4 DNA ligase.
-
Transformation into E. coli: Transform the ligation mixture into competent E. coli cells for plasmid amplification.
-
Plasmid Verification: Select transformed E. coli colonies on antibiotic-containing medium and verify the presence and orientation of the insert by colony PCR, restriction digestion, and sequencing.
-
Transformation into Agrobacterium: Transform the verified binary vector into competent A. tumefaciens cells.
-
Selection of Transformed Agrobacterium: Select for transformed Agrobacterium colonies on a medium containing the appropriate antibiotics.
-
Verification of Agrobacterium: Confirm the presence of the binary vector in the selected Agrobacterium colonies by PCR.
2. Agrobacterium-Mediated Transformation of Catharanthus roseus
This protocol outlines a method for the stable transformation of C. roseus using leaf-derived callus.[12]
Materials:
-
C. roseus seeds or sterile plantlets
-
MS medium with appropriate plant growth regulators (e.g., NAA, BA, 2,4-D)
-
Agrobacterium tumefaciens harboring the overexpression vector
-
Acetosyringone
-
Antibiotics for selection (e.g., kanamycin) and for eliminating Agrobacterium (e.g., cefotaxime)
Methodology:
-
Explant Preparation and Callus Induction: Sterilize C. roseus seeds and germinate them on MS medium. Excise leaf segments from the sterile plantlets and place them on MS medium containing 2,4-D to induce callus formation.
-
Agrobacterium Culture Preparation: Grow the transformed A. tumefaciens strain in a liquid medium with the appropriate antibiotics to the desired optical density.
-
Infection and Co-cultivation: Immerse the leaf-derived callus in the Agrobacterium suspension for a specific duration. Transfer the infected callus to a co-cultivation medium containing acetosyringone and incubate in the dark for 2-3 days.
-
Selection and Regeneration: After co-cultivation, wash the callus with sterile water containing an antibiotic like cefotaxime (B1668864) to remove the Agrobacterium. Transfer the callus to a selection medium containing both a selection antibiotic (e.g., kanamycin) and an antibiotic to eliminate residual bacteria. Subculture the callus periodically until transgenic calli are selected.
-
Confirmation of Transformation: Confirm the integration of the transgene in the selected callus lines by PCR analysis for the presence of the gene of interest and the selection marker gene.
3. Hairy Root Induction in Catharanthus roseus
This protocol describes the generation of transgenic hairy root cultures.[9][13]
Materials:
-
Sterile C. roseus explants (e.g., leaves, stems)
-
Agrobacterium rhizogenes strain carrying the desired transgene
-
MS medium
-
Antibiotics for selection and bacterial elimination
Methodology:
-
Agrobacterium rhizogenes Culture: Grow the engineered A. rhizogenes strain in a suitable liquid medium with antibiotics.
-
Infection of Explants: Wound the sterile explants and infect them with the A. rhizogenes culture.
-
Co-cultivation: Place the infected explants on a solid co-cultivation medium and incubate for a few days.
-
Induction of Hairy Roots: Transfer the explants to a hormone-free MS medium containing antibiotics to eliminate the bacteria. Hairy roots will start to emerge from the wound sites.
-
Establishment of Hairy Root Lines: Excise the induced hairy roots and culture them on a fresh selection medium to establish stable transgenic hairy root lines.
-
Confirmation of Transformation: Confirm the transgenic nature of the hairy root lines by PCR analysis.
4. Quantification of Serpentine and Ajmalicine by HPLC
This protocol provides a method for the quantitative analysis of serpentine and ajmalicine in plant extracts.[14][15][16]
Materials:
-
Dried plant material (e.g., leaves, roots, hairy roots)
-
Extraction solvent (e.g., methanol (B129727) or ethanol)
-
HPLC system with a C18 column and a UV or PDA detector
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and a phosphate buffer)
-
Serpentine and ajmalicine standards
Methodology:
-
Sample Extraction: Grind the dried plant material to a fine powder. Extract the alkaloids with the chosen solvent using methods like sonication or soxhlet extraction.
-
Sample Preparation: Filter the extract and, if necessary, concentrate it. Dilute the sample with the mobile phase before injection.
-
HPLC Analysis:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and a phosphate buffer (e.g., 0.01 M NaH₂PO₄, pH 3.5).
-
Flow Rate: Approximately 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm.
-
-
Quantification: Prepare a calibration curve using known concentrations of serpentine and ajmalicine standards. Quantify the alkaloids in the plant samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Caption: Simplified Terpenoid Indole Alkaloid (TIA) biosynthetic pathway leading to Serpentine.
Caption: Regulatory cascade of ORCA3 in the TIA pathway.
Caption: Workflow for generating high-serpentine alkaloid producing lines.
References
- 1. Terpenoid indole alkaloid biosynthesis in Catharanthus roseus: effects and prospects of environmental factors in metabolic engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gene-to-metabolite networks for terpenoid indole alkaloid biosynthesis in Catharanthus roseus cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Vector construction for gene overexpression as a tool to elucidate gene function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical parameters for robust Agrobacterium‐mediated transient transformation and quantitative promoter assays in Catharanthus roseus seedlings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EASI Transformation Protocol: An Agrobacterium-Mediated Transient Transformation Protocol for Catharanthus roseus Seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vector Construction for Gene Overexpression as a Tool to Elucidate Gene Function | Springer Nature Experiments [experiments.springernature.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A reliable protocol for transformation of Catharanthus roseus through Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generation of Stable Catharanthus roseus Hairy Root Lines with Agrobacterium rhizogenes | Springer Nature Experiments [experiments.springernature.com]
- 14. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Overexpression of ORCA3 for Serpentine Biosynthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the overexpression of the ORCA3 transcription factor to enhance serpentine (B99607) biosynthesis in Catharanthus roseus.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during experiments involving the overexpression of ORCA3.
1. Transformation and Regeneration
-
Question: We are experiencing low efficiency in generating transgenic C. roseus hairy roots after Agrobacterium rhizogenes-mediated transformation with our ORCA3 overexpression construct. What are the potential causes and solutions?
Answer: Low transformation efficiency is a common challenge. Several factors can influence the outcome:
-
Agrobacterium Strain and Culture Conditions: Ensure you are using a virulent strain of A. rhizogenes (e.g., A4). The bacterial culture should be in the logarithmic growth phase (OD600 of 0.6-0.8) for infection.
-
Explant Type and Preparation: Young, healthy explants are crucial. Leaf explants from in vitro-grown plantlets are often used. Wounding the explants prior to infection can increase transformation efficiency.
-
Co-cultivation Conditions: The duration of co-cultivation is critical. A period of 48-72 hours is generally optimal. Prolonged co-cultivation can lead to bacterial overgrowth and tissue damage.
-
Acetosyringone (B1664989): The addition of acetosyringone (100-200 µM) to the co-cultivation medium can induce the vir genes of Agrobacterium and significantly improve transformation rates.
-
Selection Agent Concentration: The concentration of the selection agent (e.g., kanamycin, hygromycin) must be optimized. A kill curve experiment with non-transformed tissues is recommended to determine the minimum inhibitory concentration.
-
-
Question: Our putative transgenic hairy root lines show highly variable expression of the ORCA3 transgene. Why is this happening and how can we select the best lines?
Answer: Variability in transgene expression is often due to the "position effect," where the site of T-DNA integration into the plant genome influences gene expression.[1] To address this:
-
Generate Multiple Independent Lines: It is essential to generate a large number of independent transgenic lines to screen for those with optimal expression levels.
-
Molecular Analysis: Use quantitative real-time PCR (qRT-PCR) to quantify the transcript levels of ORCA3 in each line. This will allow you to identify high-expressing lines.
-
Reporter Genes: If your construct includes a reporter gene like GUS, histochemical staining can provide a preliminary screen for transformation events, but it may not always correlate directly with the expression level of your gene of interest.[2]
-
2. Gene Expression and Metabolic Effects
-
Question: We have confirmed high-level expression of ORCA3 in our transgenic lines, but the increase in serpentine is lower than expected. What could be the limiting factors?
Answer: Overexpressing a single transcription factor may not be sufficient to dramatically increase the flux through a complex metabolic pathway. Several factors could be at play:
-
Precursor Availability: The biosynthesis of serpentine requires precursors from both the shikimate and the methylerythritol phosphate (B84403) (MEP) pathways. Overexpression of ORCA3 upregulates the terpenoid indole (B1671886) alkaloid (TIA) pathway genes, but if the precursor supply is limited, the overall output will be constrained.
-
Rate-Limiting Enzymes: While ORCA3 activates many TIA pathway genes, it may not upregulate all the necessary enzymes, or some enzymes may become rate-limiting. For instance, studies have shown that co-overexpression of ORCA3 and Strictosidine (B192452) Glucosidase (SGD) can lead to a more significant increase in serpentine and other alkaloids compared to overexpressing ORCA3 alone.[3]
-
Feedback Inhibition: The accumulation of certain intermediates or end-products in the pathway can lead to feedback inhibition of upstream enzymes, thereby limiting further production.
-
Subcellular Transport: The transport of intermediates between different cellular compartments can also be a bottleneck.
-
-
Question: We observe an increase in other alkaloids besides serpentine in our ORCA3 overexpressing lines. Is this normal?
Answer: Yes, this is an expected outcome. ORCA3 is a regulator of multiple genes in the TIA pathway.[4] Therefore, its overexpression often leads to a general increase in various TIAs, not just serpentine. For example, increases in ajmalicine, catharanthine, and vindoline (B23647) have been reported.[1][2][4] The specific profile of accumulated alkaloids can vary between different transgenic lines.
-
Question: Does ORCA3 overexpression have any unintended effects on the plant's primary metabolism?
Answer: Yes, enhancing the flux towards secondary metabolism can impact primary metabolism. NMR-based metabolomics studies have shown that overexpression of ORCA3 can lead to changes in the levels of amino acids, organic acids, and sugars.[1][4][5] It is important to consider these broader metabolic effects, as they could potentially impact the overall growth and health of the transgenic lines.
3. Experimental Protocols and Data Analysis
-
Question: Where can I find a detailed protocol for Agrobacterium-mediated transformation of Catharanthus roseus for hairy root induction?
Answer: A detailed protocol is provided in the "Experimental Protocols" section below.
-
Question: How should we quantify the changes in serpentine and other alkaloids in our transgenic lines?
Answer: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying TIAs. You will need to extract the alkaloids from your hairy root samples and compare the peak areas to those of known standards for accurate quantification.
Quantitative Data Summary
The following tables summarize the reported increases in various terpenoid indole alkaloids upon overexpression of ORCA3 and related genes in Catharanthus roseus.
Table 1: Effects of ORCA3 and ORCA3/SGD Co-overexpression in Hairy Roots
| Transgene(s) | Alkaloid | Fold Increase / % Increase | Reference |
| ORCA3 | Catharanthine | 2.49-fold | [2] |
| ORCA3 | Vindoline | 4.2-fold | [2] |
| ORCA3 + SGD | Serpentine | 44% | [3] |
| ORCA3 + SGD | Ajmalicine | 32% | [3] |
| ORCA3 + SGD | Catharanthine | 38% | [3] |
| ORCA3 + SGD | Tabersonine | 40% | [3] |
| ORCA3 + SGD | Lochnericine | 60% | [3] |
| ORCA3 + SGD | Hörhammericine | 56% | [3] |
| ORCA3 + SGD | Total Alkaloids | 47% | [3] |
Table 2: Effects of ORCA3 and ORCA3/G10H Co-overexpression in Whole Plants
| Transgene(s) | Alkaloid | Observation | Reference |
| ORCA3 | Strictosidine | Significant Increase | [1] |
| ORCA3 | Vindoline | Significant Increase | [1] |
| ORCA3 | Catharanthine | Significant Increase | [1] |
| ORCA3 | Ajmalicine | Significant Increase | [1] |
| ORCA3 + G10H | Strictosidine | Significant Increase | [1] |
| ORCA3 + G10H | Vindoline | Significant Increase | [1] |
| ORCA3 + G10H | Catharanthine | Significant Increase | [1] |
| ORCA3 + G10H | Ajmalicine | Significantly higher than ORCA3 alone | [1] |
| ORCA3 / ORCA3 + G10H | Anhydrovinblastine | Limited effect | [1] |
| ORCA3 / ORCA3 + G10H | Vinblastine | Limited effect | [1] |
Experimental Protocols
Protocol 1: Agrobacterium rhizogenes-mediated Transformation of Catharanthus roseus for Hairy Root Induction
This protocol is a generalized procedure based on common practices.[6][7][8][9][10][11][12] Optimization may be required for specific constructs and laboratory conditions.
Materials:
-
Catharanthus roseus seeds or in vitro plantlets
-
Agrobacterium rhizogenes strain (e.g., A4) harboring the ORCA3 overexpression vector
-
Murashige and Skoog (MS) medium
-
Antibiotics for bacterial selection (e.g., rifampicin) and plant selection (e.g., kanamycin, hygromycin)
-
Cefotaxime (B1668864) or carbenicillin (B1668345) to eliminate Agrobacterium after co-cultivation
-
Acetosyringone
-
Petri dishes, sterile filter paper, and other tissue culture supplies
Procedure:
-
Preparation of Explants:
-
Sterilize C. roseus seeds and germinate them on MS medium.
-
Use leaves from 3-4 week old in vitro-grown plantlets as explants.
-
Make small cuts or wounds on the leaf surface with a sterile scalpel.
-
-
Agrobacterium Culture Preparation:
-
Inoculate a single colony of A. rhizogenes carrying the ORCA3 construct into liquid LB medium with appropriate antibiotics.
-
Grow the culture overnight at 28°C with shaking (200-250 rpm).
-
Pellet the bacteria by centrifugation and resuspend in liquid MS medium to an OD600 of 0.6-0.8.
-
Add acetosyringone to a final concentration of 100-200 µM.
-
-
Infection and Co-cultivation:
-
Immerse the prepared leaf explants in the Agrobacterium suspension for 15-30 minutes.
-
Blot the explants on sterile filter paper to remove excess bacteria.
-
Place the explants on solid MS medium supplemented with acetosyringone.
-
Co-cultivate in the dark at 25°C for 48-72 hours.
-
-
Bacterial Elimination and Selection:
-
Wash the explants with sterile liquid MS medium containing cefotaxime (e.g., 500 mg/L) to remove the Agrobacterium.
-
Transfer the explants to solid MS medium containing cefotaxime and the appropriate plant selection antibiotic (e.g., 50 mg/L kanamycin).
-
Subculture the explants to fresh selection medium every 2-3 weeks.
-
-
Hairy Root Induction and Proliferation:
-
Hairy roots will start to emerge from the wounded sites of the explants after 2-4 weeks.
-
Once the hairy roots are a few centimeters long, excise them and transfer them to fresh solid MS medium with selection antibiotics.
-
Establish independent hairy root lines and maintain them by regular subculturing.
-
Visualizations
Caption: Simplified serpentine biosynthesis pathway highlighting the regulatory role of ORCA3.
Caption: Experimental workflow for generating ORCA3-overexpressing hairy roots.
Caption: Troubleshooting logic for low serpentine production in high ORCA3 expressing lines.
References
- 1. Overexpression of ORCA3 and G10H in Catharanthus roseus Plants Regulated Alkaloid Biosynthesis and Metabolism Revealed by NMR-Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Engineering overexpression of ORCA3 and strictosidine glucosidase in Catharanthus roseus hairy roots increases alkaloid production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of ORCA3 and G10H in Catharanthus roseus plants regulated alkaloid biosynthesis and metabolism revealed by NMR-metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Overexpression of ORCA3 and G10H in Catharanthus roseus Plants Regulated Alkaloid Biosynthesis and Metabolism Revealed by NMR-Metabolomics | PLOS One [journals.plos.org]
- 6. Generation of Stable Catharanthus roseus Hairy Root Lines with Agrobacterium rhizogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Generation of Stable Catharanthus roseus Hairy Root Lines with Agrobacterium rhizogenes | Springer Nature Experiments [experiments.springernature.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. academicjournals.org [academicjournals.org]
- 10. A reliable protocol for transformation of Catharanthus roseus through Agrobacterium tumefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Troubleshooting HPLC Separation of Serpentine and Ajmalicine
Welcome to the Technical Support Center for the chromatographic analysis of serpentine (B99607) and ajmalicine (B1678821). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the High-Performance Liquid Chromatography (HPLC) of these indole (B1671886) alkaloids.
Frequently Asked Questions (FAQs)
Q1: Why is the separation of serpentine and ajmalicine challenging in reversed-phase HPLC?
The primary challenge in separating serpentine and ajmalicine lies in their structural similarity. Both are indole alkaloids with closely related core structures, leading to similar retention behaviors on a reversed-phase column. Ajmalicine can be a precursor to serpentine, and their comparable polarities make achieving baseline separation difficult.
Q2: What is a good starting point for an HPLC method to separate serpentine and ajmalicine?
A common and effective starting point is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a mixture of an acidic aqueous buffer and an organic solvent, such as acetonitrile. A widely cited method utilizes a binary gradient with a mobile phase composed of 0.01M sodium dihydrogen phosphate (B84403) (NaH2PO4) buffer at a pH of 3.5 (containing 0.5% glacial acetic acid) and acetonitrile.[1]
Q3: Should I use an isocratic or a gradient elution?
While isocratic methods are simpler, they often result in poor resolution for complex samples containing multiple alkaloids. A gradient elution, where the concentration of the organic solvent is gradually increased during the run, is highly recommended to achieve a successful baseline separation of serpentine and ajmalicine from each other and from other related alkaloids like reserpine.
Q4: What is the optimal pH for the mobile phase?
For basic compounds like serpentine and ajmalicine, a low mobile phase pH is generally recommended to ensure good peak shape and method robustness. A pH of 3.5 has been shown to be effective for the baseline separation of these alkaloids.[1] Operating at a low pH suppresses the ionization of silanol (B1196071) groups on the silica-based stationary phase, minimizing secondary interactions that can lead to peak tailing.
Q5: What detection wavelength is most suitable for serpentine and ajmalicine?
A UV detector set at a wavelength of 254 nm has been successfully used for the simultaneous determination of serpentine and ajmalicine.[1] Other reported methods have used wavelengths around 280 nm. It is advisable to determine the optimal wavelength by examining the UV spectra of both compounds.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the HPLC analysis of serpentine and ajmalicine.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution | 1. Mobile phase is too strong: The organic solvent concentration may be too high, causing the compounds to elute too quickly and without sufficient separation. 2. Suboptimal mobile phase pH: The pH may not be ideal for differentiating the ionization states of the two alkaloids. 3. Isocratic elution: An isocratic method may not have the resolving power for these structurally similar compounds. 4. Low column efficiency: The column may be old, contaminated, or have a large particle size. | 1. Adjust mobile phase strength: In reversed-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile) to increase retention times and improve separation. 2. Optimize mobile phase pH: Fine-tune the pH of the aqueous buffer. While pH 3.5 is a good starting point, slight adjustments can alter selectivity. 3. Implement gradient elution: A shallow gradient, where the mobile phase composition changes slowly over time, is highly effective for separating closely eluting compounds. 4. Evaluate the column: Consider using a column with a smaller particle size (e.g., <3 µm) or a longer column to increase the number of theoretical plates. Ensure the column is not degraded. |
| Peak Tailing | 1. Secondary silanol interactions: As basic compounds, serpentine and ajmalicine can interact with acidic silanol groups on the silica (B1680970) stationary phase, causing tailing. This is more pronounced at neutral pH. 2. Sample overload: Injecting too much sample can saturate the column. | 1. Lower mobile phase pH: Use an acidic mobile phase (pH < 4) to suppress the ionization of silanol groups, thereby minimizing secondary interactions. The addition of a small amount of an acid like formic acid or acetic acid is recommended. 2. Reduce sample concentration: Decrease the amount of sample injected onto the column. |
| High Backpressure | 1. Blockage in the system: Particulate matter from the sample or mobile phase may have clogged the column frit or tubing. 2. Buffer precipitation: The buffer in the mobile phase may have precipitated due to high organic solvent concentration. | 1. Isolate the column: Disconnect the column and run the pump. If the pressure returns to normal, the blockage is in the column. Try back-flushing the column at a low flow rate. If this fails, the column may need to be replaced. 2. Ensure buffer solubility: Check the solubility of your buffer in the highest organic concentration used in your gradient. If necessary, reduce the buffer concentration. |
Data Presentation
The following table summarizes the quantitative data for a validated HPLC method for the analysis of ajmalicine. Specific validated data for serpentine was not available in the searched literature.
| Parameter | Ajmalicine | Serpentine | Reference |
| Linearity Range (µg/mL) | 1 - 20 | Not Available | [1] |
| Correlation Coefficient (r) | 1.000 | Not Available | [1] |
| Limit of Detection (LOD) (µg/mL) | 4 | Not Available | [1] |
| Limit of Quantitation (LOQ) (µg/mL) | 12 | Not Available | [1] |
| Recovery (%) | 97.03 | Not Available | [1] |
Experimental Protocols
Protocol 1: Sample Preparation from Plant Material
-
Drying: Air-dry the root samples of Rauwolfia serpentina.
-
Grinding: Grind the dried roots into a fine powder.
-
Extraction:
-
Accurately weigh 0.1 g of the powdered root material.
-
Extract the powder with 10 mL of methanol (B129727) three times, for 10 hours each time.
-
Combine the extracts and filter them.
-
Evaporate the combined filtrate to dryness under reduced pressure.
-
-
Defatting:
-
Wash the residue with 5 mL of hexane (B92381) three times to remove lipids.
-
Discard the hexane washes.
-
-
Final Sample Solution:
-
Dry the defatted residue.
-
Redissolve the residue in 1 mL of acidic methanol (methanol:HCl, 98:2 v/v) for HPLC analysis.
-
Protocol 2: Recommended HPLC Method
This protocol is based on a validated method for the simultaneous quantification of ajmalicine, serpentine, and other alkaloids.[1]
-
Column: Chromolith Performance RP-18e (100 x 4.6 mm i.d.) or equivalent C18 column.
-
Mobile Phase A: 0.01 M Sodium Dihydrogen Phosphate (NaH₂PO₄) buffer containing 0.5% glacial acetic acid, adjusted to pH 3.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-15 min: 20-40% B (linear gradient)
-
15-20 min: 40-60% B (linear gradient)
-
20-25 min: 60% B (isocratic)
-
Followed by a re-equilibration step at initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C (or controlled room temperature).
-
Detection: UV at 254 nm.
-
Injection Volume: 20 µL.
Visualizations
Caption: Experimental workflow for the HPLC analysis of serpentine and ajmalicine.
Caption: Troubleshooting logic for poor separation of serpentine and ajmalicine.
References
Technical Support Center: Enhancing Serpentine Purification Protocol Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during serpentine (B99607) protein purification.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues that may arise during your experiments.
Low Protein Yield
Question: My final purified protein yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?
Answer: Low yield is a common issue in serpentine protein purification. Several factors throughout the purification process could be contributing to this problem. Here’s a step-by-step guide to troubleshoot low protein yield:
-
Confirm Expression Levels: Before starting purification, verify the expression level of your target protein in the crude lysate. Running a small fraction on an SDS-PAGE gel and performing a Western blot with an antibody against the affinity tag can confirm expression. If expression is low, you may need to optimize your expression conditions (e.g., cell line, induction time, temperature).
-
Optimize Cell Lysis: Inefficient cell lysis will result in a lower amount of protein available for purification. Ensure your lysis buffer is appropriate for your cells and that the lysis method (e.g., sonication, high-pressure homogenization) is effective at breaking open the cells without denaturing the protein. Adding DNase to the lysis buffer can reduce viscosity from released nucleic acids, which can interfere with purification.
-
Check Affinity Tag Accessibility: The affinity tag (e.g., His-tag) may be buried within the folded protein, preventing it from binding to the affinity resin.[1] To test for this, you can perform a small-scale purification under denaturing conditions using agents like urea (B33335) or guanidinium (B1211019) chloride.[1] If the protein binds under these conditions, it indicates an accessibility issue.[1] Consider re-engineering your construct to include a longer, flexible linker between the protein and the tag.
-
Optimize Binding and Elution Conditions:
-
Binding Buffer: Ensure the pH and ionic strength of your binding buffer are optimal for the interaction between the tag and the resin. For His-tags, a pH between 7.5 and 8.0 is typically ideal. Avoid chelating agents like EDTA in your buffers, as they can strip the metal ions from the IMAC resin.
-
Imidazole (B134444) Concentration: For His-tag purification, a low concentration of imidazole (10-20 mM) in the binding and wash buffers can help reduce non-specific binding of contaminating proteins.[2] However, if your protein of interest is also being washed off, you may need to reduce the imidazole concentration.
-
Elution Buffer: If the protein is not eluting efficiently, the elution conditions may be too mild. For His-tagged proteins, you can try increasing the imidazole concentration in the elution buffer. A gradient elution can help determine the optimal concentration for eluting your target protein without co-eluting contaminants.[3]
-
-
Minimize Protein Degradation: Proteases released during cell lysis can degrade your target protein. Always add protease inhibitors to your lysis buffer and keep your samples cold throughout the purification process to minimize proteolytic activity.[3]
Protein Aggregation
Question: My purified protein appears to be aggregated. What causes this and what strategies can I employ to prevent it?
Answer: Protein aggregation is a major challenge in serpentine protein purification, as it can lead to loss of function and inaccurate results in downstream applications.[4] Aggregation can occur at various stages, from expression to storage.[5] Here are some common causes and solutions:
-
Suboptimal Buffer Conditions:
-
pH: Proteins are least soluble at their isoelectric point (pI). Ensure the pH of your buffers is at least one unit away from the pI of your protein to maintain a net charge and promote repulsion between protein molecules.[4]
-
Ionic Strength: The salt concentration of your buffers can influence protein stability. Both low and excessively high salt concentrations can promote aggregation. Experiment with different salt concentrations (e.g., 150-500 mM NaCl) to find the optimal condition for your protein.
-
-
High Protein Concentration: Proteins are more prone to aggregation at high concentrations.[4][5] If you observe aggregation during concentration steps, try to work with a larger volume of a more dilute protein solution. If a high final concentration is necessary, consider adding stabilizing agents to the buffer.[4]
-
Instability in Detergent Micelles: Serpentine proteins are inherently unstable when removed from their native lipid bilayer. The choice of detergent is critical for maintaining their stability.
-
Detergent Screening: It is highly recommended to perform a detergent screen to identify the optimal detergent for your specific protein. Mild, non-ionic detergents like n-dodecyl-β-D-maltoside (DDM) are often a good starting point.
-
Stabilizing Agents: The addition of stabilizing agents to your buffers can significantly improve protein stability and reduce aggregation. Common stabilizing agents include:
-
Glycerol: Typically used at concentrations of 10-20%.
-
Cholesterol and its analogs (e.g., CHS): Can help mimic the native membrane environment.
-
Specific lipids: Adding back specific lipids that are known to interact with your receptor can enhance stability.
-
Citrate: Has been shown to prevent the misfolding of some proteins.[6][7]
-
-
-
Incorrect Storage:
-
Temperature: Storing purified proteins at 4°C for extended periods can lead to aggregation. For long-term storage, it is generally recommended to flash-freeze aliquots in liquid nitrogen and store them at -80°C.[4]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can cause protein denaturation and aggregation. It is best to store your protein in single-use aliquots.
-
Protein Instability
Question: My serpentine protein seems to be unstable and loses activity after purification. How can I improve its stability?
Answer: The inherent instability of serpentine proteins once removed from their native membrane environment is a significant hurdle.[8][9] Enhancing stability is crucial for obtaining functional protein for downstream assays.
-
Detergent Optimization: The detergent used for solubilization and purification plays a pivotal role in maintaining the structural integrity of the protein. A thorough detergent screen is often necessary to identify the one that best mimics the native lipid bilayer for your specific receptor.
-
Use of Stabilizing Agents: As mentioned in the protein aggregation section, the addition of glycerol, cholesterol analogs, and specific lipids to your buffers can significantly enhance protein stability.
-
Ligand Binding: The presence of a high-affinity agonist or antagonist can often stabilize a specific conformation of the receptor, making it less prone to denaturation. Consider including a saturating concentration of a known ligand in your purification buffers.
-
Protein Engineering: If other methods fail, you may consider protein engineering approaches to enhance stability. This can involve:
-
Site-directed mutagenesis: Introducing specific point mutations has been shown to increase the thermostability of some GPCRs.[10][11]
-
Fusion partners: Fusing the receptor to a stable, soluble protein like T4 lysozyme (B549824) (T4L) or BRIL can improve its stability and facilitate crystallization.[11]
-
-
Minimize Purification Time: Prolonged purification procedures can increase the chances of protein denaturation. Streamline your protocol to minimize the time the protein spends in a detergent-solubilized state.
Non-specific Binding in Affinity Chromatography
Question: I am observing a high level of contaminating proteins in my eluate after affinity chromatography. How can I reduce non-specific binding?
Answer: Non-specific binding of host cell proteins to the affinity resin can result in a final product with low purity. Here are several strategies to mitigate this issue:
-
Increase Wash Stringency:
-
Imidazole in Wash Buffer (for His-tags): Include a low concentration of imidazole (e.g., 20-40 mM) in your wash buffer. This will help to compete off weakly bound contaminating proteins without eluting your His-tagged protein of interest.[2]
-
Salt Concentration: Increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can help to disrupt non-specific ionic interactions.[12][13]
-
Detergents: Adding a small amount of a non-ionic detergent (e.g., 0.1-0.5% Tween-20 or Triton X-100) to the wash buffer can help to reduce non-specific hydrophobic interactions.[12]
-
-
Optimize Lysate Preparation:
-
Clarify Lysate: Ensure your lysate is properly clarified by centrifugation and/or filtration before loading it onto the column. Particulate matter can clog the column and contribute to non-specific binding.
-
DNase Treatment: As mentioned earlier, treating the lysate with DNase will reduce viscosity and can help to minimize the co-purification of nucleic acid-binding proteins.
-
-
Consider a Different Affinity Resin or Tag:
-
Resin Type: Different IMAC resins have varying affinities for His-tags and contaminating proteins. If you are using a Nickel-NTA resin, you could try a Cobalt-based resin, which can sometimes offer higher purity, albeit with a potentially lower yield.
-
Alternative Tags: If non-specific binding remains a significant issue, consider using a different affinity tag system, such as FLAG-tag or Strep-tag, which often have highly specific binding partners.
-
-
Perform a Second Purification Step: For applications requiring very high purity, a second chromatographic step, such as size-exclusion chromatography (SEC), is often necessary to remove any remaining contaminants.[10]
Data Presentation
Table 1: Comparison of Purification Yields for Various Serpentine Proteins
| Receptor | Expression System | Purification Method | Detergent | Yield | Reference |
| Adenosine A2A Receptor (A2AR) | Pichia pastoris | Ni-NTA | DDM | ~1-2 mg/L | [14] |
| Neurotensin Receptor 1 (NTS1) | E. coli | IMAC & Ligand Affinity | DDM/CHAPS/CHS | ~90 mg/200L | [15] |
| Cannabinoid Receptor 2 (CNR2) | E. coli | IMAC | Not specified | ~40% ligand binding capacity | [15] |
| Human Kappa Opioid Receptor (KOR) | Pichia pastoris | Not specified | Not specified | Not specified | [15] |
| G-Protein Coupled Receptor | Saccharomyces cerevisiae | Gel Filtration | DDM | 47.7% | [16] |
Table 2: Effect of Detergents on Serpentine Protein Stability
| Detergent | Type | Typical Concentration | Observations |
| n-dodecyl-β-D-maltoside (DDM) | Non-ionic | 0.02 - 1.0% | Generally mild and effective for many GPCRs. |
| Digitonin | Non-ionic | 1 - 2% | Can be effective for maintaining protein function but may be less efficient at solubilization. |
| Triton X-100 | Non-ionic | 0.1 - 1.0% | A harsher non-ionic detergent that can sometimes lead to denaturation. |
| CHAPS | Zwitterionic | 0.5 - 1.0% | Can be effective but may be more denaturing than non-ionic detergents. |
| Sodium Dodecyl Sulfate (SDS) | Anionic | 0.1 - 1.0% | A strong, denaturing detergent, typically only used for SDS-PAGE analysis. |
Experimental Protocols
Protocol 1: Affinity Chromatography of His-tagged Serpentine Proteins
This protocol provides a general framework for the purification of His-tagged serpentine proteins using Immobilized Metal Affinity Chromatography (IMAC).
Materials:
-
Cell paste expressing the His-tagged serpentine protein
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1% (w/v) DDM (or other optimized detergent), 10 mM imidazole, 1 mM PMSF, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% (w/v) DDM, 20-40 mM imidazole.
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 0.1% (w/v) DDM, 250-500 mM imidazole.
-
IMAC Resin (e.g., Ni-NTA agarose)
Procedure:
-
Cell Lysis: Resuspend the cell paste in ice-cold Lysis Buffer. Lyse the cells using an appropriate method (e.g., sonication on ice or high-pressure homogenization).
-
Clarification: Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet cell debris and insoluble material.
-
Column Equilibration: Pack the IMAC resin into a chromatography column and equilibrate with 5-10 column volumes of Lysis Buffer (without protease inhibitors).
-
Binding: Load the clarified lysate onto the equilibrated column at a slow flow rate (e.g., 1 mL/min) to allow for efficient binding of the His-tagged protein.
-
Washing: Wash the column with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound protein with Elution Buffer. Collect fractions and monitor the absorbance at 280 nm to identify the protein peak.
-
Analysis: Analyze the collected fractions by SDS-PAGE to assess purity and identify the fractions containing the purified protein.
Protocol 2: Size-Exclusion Chromatography (SEC) for Polishing
SEC is often used as a final polishing step to separate the monomeric, functional protein from aggregates and other contaminants.[8][10]
Materials:
-
Purified protein sample from affinity chromatography
-
SEC Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol, 0.05% (w/v) DDM (or other optimized detergent).
-
Size-Exclusion Chromatography column (e.g., Superdex 200, Superose 6)
-
Chromatography system (e.g., FPLC)
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 column volumes of SEC Buffer at the desired flow rate (e.g., 0.5 mL/min).
-
Sample Preparation: Concentrate the pooled fractions from the affinity purification step to a suitable volume (typically 0.5-2% of the column volume). Centrifuge the concentrated sample at high speed for 10-15 minutes to remove any precipitated protein.[10]
-
Injection: Inject the clarified, concentrated sample onto the equilibrated SEC column.
-
Elution: Elute the sample with SEC Buffer at a constant flow rate. Collect fractions and monitor the absorbance at 280 nm.
-
Analysis: Analyze the collected fractions by SDS-PAGE to identify the fractions corresponding to the monomeric protein peak.
Protocol 3: Quality Control Assays
1. SDS-PAGE for Purity Assessment:
-
Principle: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) separates proteins based on their molecular weight.[17][18] It is used to assess the purity of the protein sample.
-
Procedure:
-
Mix a small aliquot of your purified protein with SDS-PAGE sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).
-
Heat the sample at 95-100°C for 5-10 minutes to denature the proteins.[19]
-
Load the denatured sample onto a polyacrylamide gel alongside a molecular weight marker.
-
Apply an electric field to separate the proteins.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue or silver stain) to visualize the protein bands.[20] A single band at the expected molecular weight indicates high purity.
-
2. Analytical Size-Exclusion Chromatography (aSEC) for Homogeneity:
-
Principle: aSEC is used to assess the homogeneity of the purified protein sample, specifically to detect the presence of aggregates.
-
Procedure:
-
Use a high-resolution analytical SEC column.
-
Inject a small amount of your purified protein.
-
Elute with an appropriate SEC buffer.
-
A single, symmetrical peak on the chromatogram indicates a homogenous, non-aggregated sample. The presence of earlier eluting peaks suggests the presence of soluble aggregates.
-
3. Mass Spectrometry for Identity Confirmation:
-
Principle: Mass spectrometry (MS) is used to confirm the identity of the purified protein by accurately measuring its mass or the mass of its constituent peptides.
-
Procedure (Peptide Mass Fingerprinting):
-
Excise the protein band from an SDS-PAGE gel.
-
Digest the protein with a specific protease (e.g., trypsin).[21]
-
Analyze the resulting peptide fragments by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[22]
-
Compare the experimentally determined peptide masses to a theoretical digest of your target protein from a protein sequence database to confirm its identity.[22]
-
Visualizations
Caption: A simplified diagram of a G-Protein Coupled Receptor (GPCR) signaling pathway.
Caption: A general experimental workflow for serpentine protein purification.
Caption: A logical troubleshooting workflow for addressing low protein yield.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. A strategy for identification and quantification of detergents frequently used in the purification of membrane proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential detergent fractionation of membrane protein from small samples of hepatocytes and liver tissue for quantitative proteomic analysis of drug metabolizing enzymes and transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein analysis SDS PAGE [qiagen.com]
- 5. Troubleshooting Guide to Expressing Intrinsically Disordered Proteins for Use in NMR Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Directed evolution for high functional production and stability of a challenging G protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of recombinant G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Practical Guide to Small Protein Discovery and Characterization Using Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 11. Stabilization of G protein-coupled receptors by point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. G-protein coupled receptor solubilization and purification for biophysical analysis and functional studies, in the total absence of detergent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Expression and purification of recombinant G protein-coupled receptors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. SDS-PAGE Protocol | Rockland [rockland.com]
- 18. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 19. The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE) | MBL Life Sience -GLOBAL- [mblbio.com]
- 20. iitg.ac.in [iitg.ac.in]
- 21. otago.ac.nz [otago.ac.nz]
- 22. medium.com [medium.com]
Technical Support Center: Enhancing Serpentine Production with Copper Sulfate Elicitation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing copper sulfate (B86663) as an elicitor to enhance serpentine (B99607) production in vitro.
Troubleshooting Guide
This guide addresses common issues encountered during elicitation experiments with copper sulfate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Increase in Serpentine Yield | 1. Suboptimal Copper Sulfate Concentration: The concentration of CuSO4 may be too low to induce a significant stress response or too high, causing toxicity.[1] 2. Incorrect Timing of Elicitor Application: The elicitor was added at an inappropriate growth phase of the culture. 3. Inadequate Exposure Time: The duration of the elicitor treatment was too short or too long. | 1. Optimize Concentration: Perform a dose-response experiment using a range of CuSO4 concentrations (e.g., 5 µM, 10 µM, 50 µM, 100 µM) to determine the optimal level for your specific cell line.[1][2] 2. Time the Application: Introduce the elicitor during the late exponential or early stationary phase of growth, when the biomass is high and the culture is metabolically active.[3] 3. Vary Exposure Duration: Harvest cultures at different time points after elicitation (e.g., 24, 48, 72, 96 hours) to identify the optimal treatment duration.[4] |
| Cell Browning and Death (Necrosis) | 1. Copper Toxicity: The concentration of copper sulfate is excessively high, leading to oxidative stress and cell death.[5] 2. Culture Sensitivity: The specific plant cell line may be particularly sensitive to heavy metal stress. | 1. Reduce Elicitor Concentration: Lower the concentration of CuSO4 used in the experiment.[1] 2. Decrease Exposure Time: Shorten the duration of the elicitor treatment. 3. Incorporate Antioxidants: Consider adding antioxidants to the culture medium to mitigate oxidative damage, though this may interfere with the elicitation response. |
| Inconsistent or Irreproducible Results | 1. Variability in Culture Conditions: Inconsistent temperature, light, pH, or agitation speed between experiments. 2. Inhomogeneous Cell Suspension: Uneven distribution of the elicitor within the culture vessel. 3. Genetic Instability of the Cell Line: Prolonged subculturing can lead to changes in the genetic and metabolic characteristics of the cell culture. | 1. Standardize Protocols: Strictly maintain and document all culture parameters for each experiment. 2. Ensure Proper Mixing: Ensure the culture is well-agitated upon addition of the elicitor for uniform distribution. 3. Use a Stable Cell Line: Initiate new cultures from cryopreserved stock at regular intervals to ensure consistency. Hairy root cultures are known for their genetic and biosynthetic stability.[6] |
| Reduced Biomass Growth | 1. Metabolic Burden: The increased production of secondary metabolites diverts resources from primary metabolism and growth. 2. Toxicity of Copper Sulfate: Higher concentrations of copper can inhibit cell division and overall growth.[1] | 1. Two-Stage Culture System: Grow the culture to a high density in a growth medium first, then transfer it to a production medium containing the elicitor. 2. Optimize Elicitor Concentration: Find a balance between maximizing serpentine yield and minimizing growth inhibition by testing various CuSO4 concentrations.[1] |
Frequently Asked Questions (FAQs)
1. What is the role of copper sulfate as an elicitor?
Copper sulfate acts as an abiotic elicitor, inducing a stress response in plant cells.[5] This stress mimics a pathogen attack or other environmental threats, triggering the plant's defense mechanisms.[4] A key part of this defense is the increased production of secondary metabolites, such as serpentine, which often have protective functions.[6][7]
2. How does copper sulfate induce serpentine production at the molecular level?
The introduction of copper sulfate is perceived by receptors on the plant cell membrane. This initiates a signaling cascade that often involves the generation of reactive oxygen species (ROS) and the activation of specific protein kinases.[4] These signaling events lead to the upregulation of transcription factors that control the expression of genes encoding key enzymes in the serpentine biosynthesis pathway, ultimately boosting production.[4]
3. What is the typical concentration range for copper sulfate elicitation?
The optimal concentration of copper sulfate can vary significantly depending on the plant species and cell line. However, studies on related alkaloids in Rauwolfia serpentina have shown that concentrations as low as 5 µM can enhance production, while concentrations above 10 µM may start to decrease production.[1] It is crucial to perform a dose-response study to determine the ideal concentration for your specific experimental system.
4. When is the best time to add copper sulfate to my in vitro culture?
It is generally recommended to add the elicitor during the late exponential or early stationary phase of cell growth.[3] At this stage, the cell density is high, and the cells are metabolically active and capable of mounting a robust response to the elicitor. Adding the elicitor too early in the growth phase may inhibit biomass accumulation.
5. Can I use other copper salts, or is copper sulfate preferred?
While other copper salts may also elicit a response, copper sulfate is commonly used and documented in the literature for elicitation studies.[2] If you choose to use a different copper salt, it is important to consider potential differences in solubility and bioavailability, and to conduct a new set of optimization experiments.
Experimental Protocols
Protocol 1: Preparation of Hairy Root Cultures of Rauwolfia serpentina
This protocol is adapted from studies on establishing hairy root cultures for secondary metabolite production.[3][8][9]
-
Explant Preparation:
-
Select healthy, young leaves or stems from a sterile Rauwolfia serpentina plantlet.
-
Surface sterilize the explants by washing them with a mild detergent, followed by rinsing with sterile distilled water.
-
Immerse the explants in a 70% ethanol (B145695) solution for 30-60 seconds, followed by a 10-15 minute treatment with a 1-2% sodium hypochlorite (B82951) solution containing a drop of Tween-20.
-
Rinse the explants 3-4 times with sterile distilled water inside a laminar flow hood.[10]
-
-
Infection with Agrobacterium rhizogenes:
-
Culture a virulent strain of Agrobacterium rhizogenes (e.g., ATCC 15834) in a suitable liquid medium (e.g., YMB or LB) overnight on a shaker.
-
Wound the sterilized explants with a sterile scalpel and dip them in the bacterial suspension for 15-30 minutes.
-
Blot the excess bacterial suspension on sterile filter paper.
-
-
Co-cultivation and Hairy Root Induction:
-
Place the infected explants on a hormone-free solid medium, such as Murashige and Skoog (MS) medium.
-
Co-cultivate for 2-3 days in the dark at 25 ± 2°C.[3]
-
Transfer the explants to the same medium supplemented with an antibiotic (e.g., cefotaxime (B1668864) 500 mg/L) to eliminate the Agrobacterium.
-
Subculture every 2-3 weeks. Hairy roots should emerge from the wounded sites within 3-4 weeks.[3][9]
-
-
Establishment of Liquid Cultures:
-
Once the hairy roots are well-established and free of bacteria, transfer a small inoculum (e.g., 1 g fresh weight) into a flask containing liquid MS medium without growth regulators.
-
Maintain the liquid cultures on a rotary shaker at 80-100 rpm in the dark.[3]
-
Protocol 2: Elicitation with Copper Sulfate and Serpentine Quantification
-
Elicitor Preparation:
-
Prepare a stock solution of copper sulfate (CuSO₄·5H₂O) in distilled water and sterilize it by passing it through a 0.22 µm syringe filter.[4]
-
-
Elicitation Procedure:
-
Use 30-day-old hairy root cultures in the late exponential growth phase.[3]
-
Aseptically add the sterile copper sulfate stock solution to the liquid cultures to achieve the desired final concentrations (e.g., 0, 5, 10, 25, 50, 100 µM).
-
Include a control group that receives an equivalent volume of sterile distilled water.
-
Return the flasks to the shaker and incubate under the same conditions.
-
-
Harvesting:
-
Harvest the hairy roots and the culture medium separately at various time points after elicitation (e.g., 24, 48, 72, 96 hours).
-
Separate the roots from the medium by vacuum filtration.
-
Record the fresh and dry weight of the roots to assess biomass changes.
-
-
Serpentine Extraction and Quantification:
-
Dry the harvested hairy roots at 50-60°C until a constant weight is achieved.
-
Grind the dried roots into a fine powder.
-
Extract a known amount of the powdered root material with a suitable solvent, such as methanol (B129727) or ethanol, using sonication or soxhlet extraction.
-
Analyze the crude extract for serpentine content using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and phosphate (B84403) buffer).
-
Use an authentic serpentine standard to create a calibration curve for quantification.
-
Visualizations
Caption: Experimental workflow for copper sulfate elicitation.
Caption: Generalized signaling pathway for elicitor-induced response.
References
- 1. smujo.id [smujo.id]
- 2. researchgate.net [researchgate.net]
- 3. Elicitation Based Enhancement of Secondary Metabolites in Rauwolfia serpentina and Solanum khasianum Hairy Root Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phcogrev.com [phcogrev.com]
- 8. phcog.com [phcog.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Elicitation of the in vitro Cultures of Selected Varieties of Vigna radiata L. With Zinc Oxide and Copper Oxide Nanoparticles for Enhanced Phytochemicals Production [frontiersin.org]
Technical Support Center: Enhancing Serpentine Production in Plant Tissue Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low serpentine (B99607) yield in plant tissue culture.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during serpentine production in plant tissue culture, offering potential causes and actionable solutions.
1. Issue: Low or no serpentine production in my cell suspension culture.
-
Question: Why is my Catharanthus roseus cell suspension culture not producing serpentine, or producing it at very low levels?
Answer: Low serpentine yield in cell suspension cultures can be attributed to several factors. A primary reason is the undifferentiated nature of callus and suspension cells, which may not have fully activated the complex biosynthetic pathways leading to serpentine. Additionally, the culture medium composition and environmental conditions play a crucial role. For instance, the use of MS (Murashige and Skoog) medium has been shown to support serpentine production in Catharanthus roseus suspension cultures.[1] The level of phosphate (B84403) in the medium can also be a critical factor; reducing phosphate levels has been found to enhance the yield of phenolics and ajmalicine, a related alkaloid.[1]
Troubleshooting Steps:
-
Optimize Culture Medium: Systematically evaluate different basal media (e.g., MS, Gamborg B5).[1][2] Experiment with the concentration of macronutrients and micronutrients, particularly phosphate.
-
Hormone Adjustment: Vary the types and concentrations of auxins and cytokinins to induce a metabolic state more favorable for secondary metabolite production.
-
Elicitation: Introduce elicitors to your culture to stimulate the plant's defense response and, consequently, serpentine biosynthesis.
-
Precursor Feeding: Supply the culture with biosynthetic precursors of serpentine to potentially bypass rate-limiting steps in the pathway.
-
Consider Hairy Root Cultures: If yields remain low, transitioning to a hairy root culture system is a highly effective strategy for enhancing the production of root-derived alkaloids like serpentine.[3]
-
2. Issue: Elicitation treatment is ineffective or cytotoxic.
-
Question: I've tried using elicitors, but I'm not seeing an increase in serpentine yield, or my cells are dying. What's going wrong?
Answer: The effectiveness of elicitation depends on the type of elicitor, its concentration, the timing of application, and the duration of exposure. High concentrations of elicitors can be toxic to cells, leading to cell death instead of enhanced secondary metabolite production. The growth stage of the culture is also critical; elicitors are often most effective when applied during the stationary phase of cell growth when primary metabolism has slowed.
Troubleshooting Steps:
-
Optimize Elicitor Concentration: Perform a dose-response experiment to determine the optimal concentration of your chosen elicitor (e.g., methyl jasmonate, salicylic (B10762653) acid, fungal extracts).
-
Timing of Elicitation: Test the application of the elicitor at different stages of the culture growth cycle (e.g., early-log, mid-log, stationary phase). The optimal time for elicitor addition has been reported to be on day 7 after subculture.[4]
-
Exposure Duration: Vary the duration of the elicitation treatment. An exposure time of 3 days has been shown to be effective for some fungal elicitors.[4]
-
Choice of Elicitor: Different elicitors can trigger different responses. If one elicitor is ineffective, consider trying others. Fungal elicitors from various species have been shown to increase indole (B1671886) alkaloid accumulation by 2- to 5-fold.[4]
-
3. Issue: Precursor feeding is not increasing serpentine yield.
-
Question: I'm feeding my cultures with serpentine precursors like tryptophan, but the yield isn't improving. Why might this be?
Answer: Precursor feeding can be a powerful technique, but its success hinges on several factors. The precursor must be taken up by the cells and transported to the site of biosynthesis. The timing and concentration of precursor addition are also crucial. High concentrations of precursors can sometimes be cytotoxic or lead to feedback inhibition of the biosynthetic pathway.
Troubleshooting Steps:
-
Optimize Precursor Concentration: Conduct experiments with a range of precursor concentrations.
-
Timing of Feeding: The timing of precursor addition can significantly impact its incorporation into the final product.
-
Co-feeding of Precursors: The serpentine biosynthetic pathway requires precursors from both the indole and terpenoid pathways. Therefore, feeding a combination of precursors, such as an indole precursor (e.g., tryptophan or tryptamine) and a terpenoid precursor (e.g., loganin (B1675030) or secologanin), may be more effective than feeding a single precursor.[5]
-
Monitor for Cytotoxicity: Assess cell viability after precursor feeding to ensure the concentrations used are not toxic.
-
4. Issue: Difficulty in establishing and maintaining hairy root cultures.
-
Question: I'm having trouble inducing hairy roots or keeping them growing. What are the key factors for success?
Answer: Hairy root cultures, induced by Agrobacterium rhizogenes, are known for their genetic stability and high production of root-derived secondary metabolites.[3] However, their successful establishment and maintenance require careful attention to several factors, including the choice of explant, the A. rhizogenes strain, and the culture conditions.
Troubleshooting Steps:
-
Explant Selection: Leaf explants of C. roseus have been shown to be more effective for hairy root induction compared to stem or root explants.[6]
-
Agrobacterium rhizogenes Strain: Different strains of A. rhizogenes can have varying transformation efficiencies. It is advisable to test multiple strains to find the most effective one for your plant species.[7]
-
Co-cultivation Conditions: The duration of pre-culture and co-culture with Agrobacterium can influence transformation success. A two-day pre-culture and two-day co-culture have been reported to be effective.[8]
-
Antibiotic Selection: After co-cultivation, it is crucial to eliminate the Agrobacterium. Use an appropriate antibiotic (e.g., cefotaxime) at a concentration that is effective against the bacteria but not harmful to the plant tissue.
-
Culture Medium: Hairy roots are typically grown on a hormone-free medium. MS and Gamborg's B5 media are commonly used.
-
Quantitative Data Summary
The following tables summarize quantitative data from various studies on enhancing serpentine and related alkaloid production.
Table 1: Effect of Fungal Elicitors on Indole Alkaloid Production in Catharanthus roseus Cell Suspension Cultures
| Fungal Elicitor Source | Elicitor Concentration (mg/L carbohydrate equivalent) | Exposure Time (days) | Fold Increase in Ajmalicine, Serpentine, and Catharanthine | Reference |
| Various Fungi (12 species) | 5 - 30 | 3 | 2 to 5-fold | [4] |
| Aspergillus niger | 5% preparation | 2 | ~2-fold increase in ajmalicine | [9] |
| Fusarium moniliforme | 5% preparation | 2 | ~2-fold increase in ajmalicine | [9] |
| Trichoderma viride | 5% preparation | 2 | ~3-fold increase in ajmalicine | [9] |
Table 2: Effect of Chemical Elicitors on Indole Alkaloid Production in Rauvolfia serpentina In Vitro Cultures
| Elicitor | Concentration (mg/L) | Effect on Reserpine Content | Effect on Ajmalicine Content | Reference |
| Methyl Jasmonate (MJ) | 1.5 | Highest accumulation (0.456%) | 0.261% (at 1.5 and 2.0 mg/L) | [2] |
| Salicylic Acid (SA) | 1.5 | High accumulation (0.440%) | - | [2] |
Experimental Protocols
Protocol 1: Fungal Elicitor Preparation and Application
-
Fungal Culture: Grow the selected fungus in a suitable liquid medium.
-
Mycelia Collection: After sufficient growth, harvest the mycelia by filtration.
-
Homogenization: Wash the mycelia with distilled water and then homogenize them in a blender.
-
Autoclaving and Centrifugation: Autoclave the homogenate and then centrifuge to pellet the cell debris. The supernatant contains the fungal elicitors.
-
Elicitor Application: Add the fungal elicitor extract to the plant cell suspension culture at the desired concentration during the appropriate growth phase (e.g., day 7 of subculture).
-
Incubation: Incubate the elicited culture for the optimized duration (e.g., 3 days) before harvesting and analyzing for serpentine content.[4]
Protocol 2: Hairy Root Induction in Catharanthus roseus
-
Explant Preparation: Sterilize seeds of C. roseus and germinate them on a solid MS medium. Use leaf explants from the resulting seedlings.
-
Agrobacterium rhizogenes Culture: Culture a suitable strain of A. rhizogenes in LB medium.
-
Infection: Wound the leaf explants and infect them with the A. rhizogenes culture. A co-culture period of 48 hours is recommended.
-
Decontamination: After co-cultivation, wash the explants with a sterile liquid medium containing an antibiotic like cefotaxime (B1668864) (e.g., 800 mg/L) to eliminate the bacteria.[10]
-
Hairy Root Development: Transfer the explants to a solid, hormone-free MS medium containing a lower concentration of the antibiotic (e.g., 400 mg/L cefotaxime) and incubate in the dark.[10]
-
Isolation and Subculture: Once hairy roots emerge, excise them and subculture them on fresh, hormone-free solid or liquid medium.
Visualizations
Diagram 1: Jasmonic Acid Signaling Pathway
References
- 1. plantcelltechnology.com [plantcelltechnology.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 5. A comprehensive review of <i>in vitro precursor feeding</i> strategies for the overproduction of high-value plant secondary metabolites - Arabian Journal of Chemistry [arabjchem.org]
- 6. pakbs.org [pakbs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
Technical Support Center: Addressing Serpentine Variability in Herbal Products
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the inherent variability of serpentine (B99607) alkaloids, such as reserpine (B192253), in commercial herbal products. Ensuring consistent potency and safety is critical for reproducible research and the development of efficacious therapies.
Frequently Asked Questions (FAQs)
Q1: What is serpentine and why is its content variable in herbal products?
A1: Serpentine alkaloids, with reserpine being a prominent example, are pharmacologically active compounds found in medicinal plants like Rauwolfia serpentina (Indian Snakeroot).[1][2] The concentration of these alkaloids in raw plant material and finished herbal products is highly variable. This variability stems from several factors, including the plant's genetics, geographical origin, climate, altitude, harvest time, and processing methods.[1][3] This lack of consistency poses significant challenges for ensuring the safety, efficacy, and quality of herbal medicines.[4][5]
Q2: What are the primary analytical methods for quantifying serpentine content?
A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable technique for the quantitative analysis of serpentine alkaloids.[6] When coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), HPLC offers high sensitivity and selectivity, which is crucial for accurately measuring active compounds in complex herbal matrices.[6][7] High-Performance Thin-Layer Chromatography (HPTLC) is another method used for the quantification of these alkaloids.[3]
Q3: How can I validate my analytical method for serpentine quantification?
A3: Method validation is essential to ensure accurate and reliable results. According to International Council for Harmonisation (ICH) guidelines, a validated analytical method must demonstrate acceptable levels of:
-
Specificity/Selectivity: The ability to accurately measure the target analyte (e.g., reserpine) without interference from other components in the sample matrix.[6]
-
Linearity: A demonstrable linear relationship between the concentration of the analyte and the instrument's response across a defined range.[6]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Q4: What are the key sources of contamination in herbal products that can affect analysis?
A4: Contamination can occur at various stages, from cultivation to final production.[8] Key sources include heavy metals from the soil, pesticide residues, and microbes.[4][5] Adulteration, either intentional or unintentional, with incorrect plant species or synthetic drugs is also a major concern that can interfere with analysis and pose health risks.[5][8] Implementing Good Agricultural and Collection Practices (GACP) and Good Manufacturing Practices (GMP) is crucial to minimize these risks.[5]
Data on Serpentine (Reserpine) Variability
The concentration of active compounds in herbal products can vary significantly between manufacturers and even between different batches from the same manufacturer. This highlights the critical need for robust quality control at all stages.
Table 1: Illustrative Variation of Reserpine Content in Rauwolfia serpentina Samples
| Sample Source/Type | Reserpine Content (% of dry weight) | Reference |
| Population from Raipur (Chhattisgarh) | 0.083% (Total Alkaloid: 4.82%) | [1] |
| Population from Mollem (Goa) | 0.040% (Total Alkaloid: 3.34%) | [1] |
| General Range in Dried Root Bark | 0.03% - 0.15% | [1] |
| Alternative Reported Range | 0.9% - 6.65% | [1] |
| In vitro Regenerated Plant Roots | Higher than wild and cultivated plants | [3] |
Note: This table is compiled from different studies to illustrate the range of variability. Direct comparison requires analysis under identical conditions.
Experimental Protocols
Protocol: Quantification of Reserpine in Rauwolfia serpentina Root Powder by HPLC
This protocol provides a general framework. Optimization for your specific matrix and instrumentation is highly recommended.
1. Sample Preparation and Extraction: a. Accurately weigh approximately 1.0 g of finely powdered, dried Rauwolfia serpentina root into a flask. b. Add 50 mL of methanol, a commonly used solvent for alkaloid extraction.[6] c. Use an ultrasonic bath for 30 minutes to facilitate extraction, or alternatively, a mechanical shaker for 1-2 hours. d. Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection into the HPLC system.
2. HPLC-DAD Parameters:
- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient elution is often used. For example, a mixture of an aqueous solution with an acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile (B52724) or methanol.[6]
- Example Gradient: Start with 70% aqueous phase, linearly decrease to 30% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C to ensure stable retention times.[9]
- Injection Volume: 10 µL.
- Detector: Diode Array Detector (DAD) set to monitor at the λmax of reserpine (approx. 268 nm).
3. Calibration and Quantification: a. Prepare a stock solution of a certified reserpine reference standard in methanol. b. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution. c. Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. d. Inject the prepared sample extract. e. Quantify the amount of reserpine in the sample by comparing its peak area to the calibration curve.
Visualizations
Experimental and Analytical Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Advancing herbal medicine: enhancing product quality and safety through robust quality control practices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quality of herbal medicines: challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. orbi.umons.ac.be [orbi.umons.ac.be]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
Technical Support Center: Serpentine Alkaloid Stabilization
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the stabilization of serpentine (B99607) alkaloid in crude plant extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My serpentine yield from the crude extract is significantly lower than expected or is decreasing over time. What are the likely causes?
A: Low or decreasing serpentine content is a common issue stemming from several factors during extraction and storage. The primary culprits are chemical degradation and suboptimal extraction procedures. Indole (B1671886) alkaloids, including serpentine, are susceptible to degradation from exposure to light, heat, extreme pH, and oxidation.[1][2]
Troubleshooting Steps:
-
Review Your Extraction Protocol: Ensure the solvent system and pH are appropriate for serpentine. Chloroform (B151607) and methanol (B129727) are commonly used solvents for extracting indole alkaloids from Rauwolfia serpentina.[3][4] An acid-base extraction method is often employed to purify alkaloids.[5][6]
-
Control Environmental Factors: Protect your extract from light by using amber-colored glassware or wrapping containers in aluminum foil. Avoid high temperatures during extraction and concentration steps; use a rotary evaporator at a low temperature (e.g., 40°C).[5]
-
Check pH Levels: Alkaloids can be unstable at acidic pH. For instance, other indole alkaloids have shown significant degradation in acidic conditions.[2] If using an acidic solution for extraction, neutralize it or move to the base step promptly.
-
Prevent Oxidation: Consider purging your storage containers with an inert gas like nitrogen or argon before sealing to minimize contact with oxygen. The use of antioxidants could be explored, though specific research on serpentine is needed.
Q2: What are the optimal storage conditions for a crude plant extract containing serpentine?
A: Proper storage is critical to prevent the degradation of serpentine. Based on the general principles of alkaloid stability, the following conditions are recommended:
-
Temperature: Store extracts at a low temperature, preferably at 4°C for short-term storage and -20°C for long-term storage. Some alkaloids show significant degradation at temperatures of 40°C and above.[2]
-
Light: Protect the extract from all light sources. Store in amber vials or light-blocking containers.[1]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.
-
pH: Maintain a neutral to slightly alkaline pH if possible. Alkaloids are generally more stable in their free base form than as salts in acidic solutions.
Q3: I'm observing precipitation in my alkaloid tincture/extract during storage. What is it and how can I prevent it?
A: Precipitation, often seen as a "sludge" at the bottom of a container, can occur when tannins in the plant extract bind with alkaloids, causing them to fall out of the solution.[7] This leads to inconsistent dosing and inaccurate quantification.
Solution:
-
To prevent this, you can add 5-10% vegetable glycerine to the tincture during the maceration process.[7] The glycerine acts as a stabilizing agent and helps keep the alkaloids in the solution.
Q4: My analytical results for serpentine content are inconsistent between samples. What could be causing this variability?
A: Inconsistent analytical results can stem from issues with the sample itself or the analytical method.
-
Inhomogeneous Extract: As mentioned in Q3, precipitation can lead to a higher concentration of alkaloids at the bottom of the container.[7] Always ensure your extract is thoroughly mixed (e.g., by vortexing or sonication) before taking a sample for analysis.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are robust methods for quantifying serpentine.[3][8] Ensure your method is properly validated for linearity, accuracy, and precision.[8]
-
Co-elution: Crude extracts contain numerous compounds. It's possible another compound is co-eluting with serpentine, leading to inaccurate quantification. Using a mass spectrometry (MS) detector (e.g., UHPLC-QToF-MS) can confirm the identity of the peak.[8]
Quantitative Data Summary
The concentration of serpentine and related alkaloids can vary significantly based on the plant part, geographical source, and whether the plant was wild-grown or cultivated.
Table 1: Reported Alkaloid Content in Rauwolfia serpentina
| Plant Part | Alkaloid | Method | Reported Content (mg/g dry weight) | Reference |
|---|---|---|---|---|
| Roots | Crude Alkaloid Fraction | Gravimetric | 4.16 (416 mg/g) | [9] |
| Leaves | Crude Alkaloid Fraction | Gravimetric | 2.17 (217 mg/g) | [9] |
| Roots | Serpentine | UHPLC-UV | Up to 9.8 | [10] |
| Roots | Reserpine | UHPLC-UV | ~0.39 | [10] |
| In Vitro Roots | Reserpine | HPLC | 33 |[3] |
Note: Data is compiled from multiple sources and may vary based on specific experimental conditions.
Table 2: Example of pH and Temperature Stability Data for Mitragynine (an Indole Alkaloid) This data is for the indole alkaloid Mitragynine and is presented as an illustrative example of stability testing. Similar studies would be required to determine the precise stability of serpentine.
| pH | Temperature (°C) | Stability after 8 hours | Degradation Product | Reference |
|---|---|---|---|---|
| 2-10 | 4, 20 | No significant loss | - | [2] |
| Acidic | Ambient | Labile (degrades) | Not specified | [2] |
| Alkaline | Ambient | Hydrolysis | 16-carboxymitragynine | [2] |
| Any | 40°C and above | Significant loss (for 7-hydroxymitragynine) | Not specified |[2] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction of Alkaloids from Rauwolfia serpentina Roots
This protocol is a generalized procedure for isolating a crude alkaloid fraction.
Materials:
-
Dried, powdered roots of Rauwolfia serpentina
-
Methanol
-
1N Hydrochloric Acid (HCl)
-
Xylene or other nonpolar solvent (e.g., Dichloromethane)
-
Ammonium (B1175870) Hydroxide or Sodium Hydroxide (NaOH) to adjust pH
-
Separatory funnel, beakers, filter paper
-
Rotary evaporator
Methodology:
-
Maceration: Soak the powdered root material in methanol for several days at room temperature with occasional stirring.[5]
-
Filtration: Filter the mixture to separate the methanol extract from the solid plant residue. Repeat the extraction on the residue 2-3 times to ensure complete extraction.
-
Concentration: Combine all methanol extracts and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a concentrated crude extract.[5]
-
Acidification: Dissolve the concentrated extract in an acidic aqueous solution (e.g., 1N HCl) to convert the alkaloids into their salt forms, which are water-soluble. The pH should be around 2-4.[5]
-
Defatting: Pour the acidic solution into a separatory funnel and wash it with a nonpolar solvent like xylene. This removes fats, waxes, and other non-alkaloidal compounds. Discard the organic layer.[5]
-
Basification: Increase the pH of the aqueous layer to approximately 9-10 by slowly adding a base (e.g., ammonium hydroxide). This converts the alkaloid salts back to their free base form, which is soluble in organic solvents.
-
Final Extraction: Extract the basified aqueous solution multiple times with a nonpolar solvent (e.g., chloroform or dichloromethane).
-
Drying and Concentration: Combine the organic layers, dry them over anhydrous sodium sulfate, and concentrate using a rotary evaporator to yield the Crude Alkaloid Fraction (CAF).
Protocol 2: Thin Layer Chromatography (TLC) for Serpentine Identification
Materials:
-
Crude Alkaloid Fraction (dissolved in methanol)
-
Serpentine standard (for comparison)
-
TLC plates (silica gel pre-coated)
-
Developing tank
-
Visualization Reagent: Dragendorff's reagent
-
UV lamp
Methodology:
-
Spotting: On a TLC plate, spot the dissolved crude extract and the serpentine standard side-by-side.
-
Development: Place the TLC plate in a developing tank containing the chloroform:methanol mobile phase. Allow the solvent front to travel up the plate.
-
Drying: Once the solvent front is near the top, remove the plate and let it air dry completely.
-
Visualization: Observe the plate under a UV lamp. Then, spray the plate with Dragendorff's reagent. Alkaloids will typically appear as orange or reddish-brown spots.[11]
-
Analysis: Compare the Retention Factor (Rf) value of the spots in the crude extract to that of the serpentine standard to tentatively identify its presence.
Visualizations
Caption: Troubleshooting workflow for low serpentine alkaloid yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. jocpr.com [jocpr.com]
- 7. blog.mountainroseherbs.com [blog.mountainroseherbs.com]
- 8. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ALKALOIDS ANALYSIS IN ROOT AND LEAF FRACTIONS OF SARPAGANDHA (RAUWOLFIA SERPENTINA) [arccjournals.com]
- 10. researchgate.net [researchgate.net]
- 11. asianpubs.org [asianpubs.org]
Minimizing degradation of serpentine during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of the indole (B1671886) alkaloid serpentine (B99607) during extraction and storage.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that cause the degradation of serpentine?
A1: Serpentine, as an indole alkaloid, is susceptible to degradation from exposure to light, extreme pH conditions (both acidic and basic), high temperatures, and oxidizing agents. Hydrolysis of the ester group can also occur, particularly under alkaline conditions.[1][2][3]
Q2: What are the ideal storage conditions for serpentine to ensure its long-term stability?
A2: For long-term stability, serpentine should be stored in a cool, dark, and dry place.[1] It is recommended to store solid serpentine and its solutions at low temperatures, such as -20°C or -80°C, in airtight containers that protect it from light, like amber vials.[1]
Q3: Which solvents are recommended for dissolving serpentine to minimize degradation?
A3: For creating stock solutions, polar aprotic solvents such as DMSO (dimethyl sulfoxide) or DMF (dimethylformamide) are often used for indole alkaloids.[1] If aqueous buffers are required for experiments, it is crucial to maintain a pH close to neutral to prevent acid- or base-catalyzed hydrolysis.[1][2] It is always best to prepare aqueous solutions fresh before use.[1]
Q4: Can the analytical method itself contribute to the degradation of serpentine?
A4: Yes, certain analytical techniques can induce degradation. For instance, in High-Performance Liquid Chromatography (HPLC), injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion and potential on-column degradation.[1] Additionally, in mass spectrometry, in-source fragmentation can occur, which might be mistaken for degradation of the sample.[1]
Troubleshooting Guides
Issue 1: Loss of Serpentine Concentration or Purity Over Time in Storage
| Symptom | Possible Cause | Troubleshooting Steps |
| Gradual decrease in the main serpentine peak area in HPLC analysis. | Improper Storage Temperature: Elevated temperatures accelerate degradation reactions.[1] | Store solid samples and solutions at or below -20°C for long-term stability.[1] |
| Appearance of new, unknown peaks in the chromatogram. | Exposure to Light: Photodegradation can occur when serpentine is exposed to UV or visible light. | Always store serpentine in amber vials or containers wrapped in aluminum foil to protect from light.[1] |
| Change in the color of the serpentine solution. | Oxidation: Serpentine may be susceptible to oxidation, especially in solution. | Prepare solutions fresh and consider purging with an inert gas like nitrogen or argon. For long-term solution storage, the use of antioxidants could be explored, though compatibility should be verified.[1] |
| Significant drop in pH of an unbuffered or poorly buffered solution. | Hydrolysis: Hydrolysis of the ester linkage can occur, especially in non-neutral pH conditions.[2] | Ensure solutions are buffered around a neutral pH if they are to be stored for any length of time. |
Issue 2: Low Yield of Serpentine During Extraction from Rauvolfia serpentina
| Symptom | Possible Cause | Troubleshooting Steps |
| The final extracted amount of serpentine is lower than expected. | Degradation during Extraction: Prolonged exposure to harsh solvents, high temperatures, or light during the extraction process can degrade serpentine. | Use milder extraction conditions, such as lower temperatures and shorter extraction times. Protect the extraction mixture from light by covering the glassware with aluminum foil. |
| Incomplete Extraction: The solvent and method used may not be efficient in extracting serpentine from the plant matrix. | Optimize the extraction solvent. Methanol (B129727) and ethanol (B145695) are commonly used for extracting indole alkaloids from Rauvolfia serpentina.[4][5] Consider using techniques like ultrasound-assisted extraction to improve efficiency at lower temperatures. | |
| Losses during Purification: Serpentine may be lost during subsequent purification steps like liquid-liquid extraction or chromatography. | Carefully optimize the pH for liquid-liquid extraction to ensure serpentine is in its desired form (ionic or free base) for efficient partitioning. Monitor all fractions by TLC or HPLC to track the location of the serpentine. |
Data on Alkaloid Stability
While specific quantitative stability data for serpentine under forced degradation conditions is limited in the available literature, the following table provides stability data for Yohimbine (B192690), a structurally similar indole alkaloid from the same plant family. This data can offer insights into the potential stability profile of serpentine.
Table 1: Stability of Yohimbine Hydrochloride under Different Conditions [2][3][6]
| Condition | pH | Observation |
| Hydrolysis | 6-7 | The main degradation route is hydrolysis to yohimbinic acid, following first-order kinetics. |
| Acidic | Very low | Remarkably stable, likely due to intramolecular hydrogen bonding. |
| Photodegradation | Not specified | Yohimbine hydrochloride is susceptible to photodegradation. |
Experimental Protocols
Protocol 1: Optimized Extraction of Serpentine from Rauvolfia serpentina Roots
This protocol is designed to minimize degradation by using mild extraction conditions.
-
Preparation of Plant Material:
-
Dry the roots of Rauvolfia serpentina in the shade to prevent photodegradation.
-
Grind the dried roots into a fine powder.
-
-
Extraction:
-
Macerate the powdered root material in methanol (1:10 w/v) at room temperature for 24 hours, with occasional stirring. Protect the mixture from light by using an amber glass container or by wrapping the container in aluminum foil.
-
Filter the extract through Whatman No. 1 filter paper.
-
Re-extract the residue with fresh methanol twice more to ensure complete extraction.
-
Combine the methanolic extracts.
-
-
Solvent Evaporation:
-
Concentrate the combined extracts under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
-
Acid-Base Partitioning for Purification:
-
Dissolve the crude extract in 0.1 M HCl.
-
Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove fats and other non-polar impurities.
-
Make the aqueous layer alkaline (pH 9-10) with a base such as ammonium (B1175870) hydroxide.
-
Extract the liberated alkaloids with an organic solvent like chloroform (B151607) or ethyl acetate. Repeat the extraction three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
-
Final Concentration and Storage:
-
Evaporate the organic solvent under reduced pressure at a temperature below 40°C to obtain the crude alkaloid mixture enriched in serpentine.
-
Store the final extract in a freezer at -20°C, protected from light.
-
Protocol 2: Stability-Indicating HPLC Method for Serpentine
This method can be used to quantify serpentine and detect the presence of degradation products.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and a buffer such as 0.05% formic acid in water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 268 nm.[7]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a standard stock solution of serpentine in methanol.
-
Prepare the sample solution by dissolving the extract in the mobile phase.
-
Filter both standard and sample solutions through a 0.45 µm syringe filter before injection.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram for the serpentine peak and any additional peaks that may indicate degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main serpentine peak.
-
Protocol 3: General Forced Degradation Study for Serpentine
This protocol outlines the steps to intentionally degrade serpentine under various stress conditions to understand its stability profile.
-
Acid Hydrolysis: Treat a solution of serpentine in methanol with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Treat a solution of serpentine in methanol with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before HPLC analysis.[1]
-
Oxidative Degradation: Treat a solution of serpentine in methanol with 3% hydrogen peroxide (H₂O₂) at room temperature, protected from light, for a specified period.[1]
-
Thermal Degradation: Expose a solid sample of serpentine to dry heat (e.g., 60°C) for an extended period (e.g., 48 hours).[1]
-
Photodegradation: Expose a solution of serpentine in methanol to direct sunlight or a UV lamp for a specified period.
-
Analysis: Analyze the stressed samples at different time points using the stability-indicating HPLC method described in Protocol 2 to determine the percentage of degradation and identify any major degradation products.
Visualizations
Caption: Optimized workflow for the extraction and purification of serpentine.
Caption: Factors contributing to the degradation of serpentine.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. chemistryjournal.in [chemistryjournal.in]
- 6. Yohimbine stability: analysis of its several decades-old pharmaceutical products and forced degradation study | CoLab [colab.ws]
- 7. tnsroindia.org.in [tnsroindia.org.in]
Validation & Comparative
Comparative Analysis of Serpentine and Reserpine: Antihypertensive Effects
A comprehensive guide for researchers and drug development professionals comparing the antihypertensive properties of the Rauwolfia alkaloids, serpentine (B99607) and reserpine (B192253). This document synthesizes experimental data on their mechanisms of action, efficacy, and typical investigational protocols.
Introduction
For centuries, the root of Rauwolfia serpentina (Indian snakeroot) has been used in traditional medicine for various ailments, including high blood pressure.[1][2] Modern pharmacology has identified a host of bioactive indole (B1671886) alkaloids within the plant, the most notable of which is reserpine.[1][2] Reserpine itself was a cornerstone of early antihypertensive therapy and, while its use has declined, it remains a valuable tool in specific clinical situations and research.[3][4] Serpentine is another major alkaloid present in the plant.[5] This guide provides a comparative analysis of the antihypertensive effects of the purified alkaloid, reserpine, and the broader alkaloid mixture found in Rauwolfia serpentina extracts, often associated with serpentine.
Mechanism of Action: A Tale of a Single Target
The antihypertensive action of Rauwolfia serpentina is primarily attributed to the effects of reserpine.[1][5] Reserpine exerts its potent sympatholytic effect through a well-defined mechanism.
Reserpine: Reserpine irreversibly blocks the Vesicular Monoamine Transporter (VMAT), specifically VMAT2, which is found in the membranes of synaptic vesicles within neurons.[3][6][7] This transporter is responsible for moving monoamine neurotransmitters—such as norepinephrine (B1679862), dopamine, and serotonin—from the cytoplasm into vesicles for storage and subsequent release.[6] By inhibiting VMAT, reserpine leaves these neurotransmitters unprotected in the cytoplasm, where they are degraded by enzymes like monoamine oxidase (MAO).[6]
The consequences of this action are:
-
Depletion of Catecholamines: In peripheral sympathetic nerve endings, the depletion of norepinephrine prevents vasoconstriction, leading to vasodilation and a decrease in peripheral vascular resistance.[3][8] It also reduces catecholamine effects on the heart, lowering heart rate and cardiac output.[3]
-
Central Nervous System Effects: Depletion of monoamines in the central nervous system contributes to its sedative and antipsychotic effects, but is also responsible for adverse effects like depression.[1][6]
Serpentine and Rauwolfia Extracts: The crude extracts of Rauwolfia serpentina contain a complex mixture of alkaloids, including reserpine, serpentine, ajmaline (B190527), and yohimbine, among others.[5] While reserpine is the principal agent responsible for the antihypertensive effect, other alkaloids may contribute to the overall pharmacological profile.[5][9] For example, ajmaline is known to have antiarrhythmic properties by blocking sodium channels.[5] However, the primary mechanism for blood pressure reduction from the whole root extract is still considered to be the VMAT inhibition caused by its reserpine content.[5][10]
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. eijppr.com [eijppr.com]
- 3. Reserpine - Wikipedia [en.wikipedia.org]
- 4. Reserpine: A New Consideration of an Old Drug for Refractory Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Reserpine? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. ahajournals.org [ahajournals.org]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
Bridging the Gap: In Vivo Validation of In Silico Predictions for Serpentine's Bioactivity
A Comparative Guide for Researchers
The journey of a drug from a computer model to a clinical candidate is paved with rigorous validation. For natural compounds like serpentine (B99607), an indole (B1671886) alkaloid with promising therapeutic potential, in silico predictions of its biological activity serve as a crucial first step. However, the true measure of its efficacy lies in in vivo validation. This guide provides a comparative analysis of the in vivo validation of in silico predicted bioactivities of serpentine, with a primary focus on its anticancer effects and a secondary look at its anti-inflammatory potential. We present available experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways and experimental workflows.
Anticancer Activity: From Computational Models to Animal Studies
In silico studies have identified the PI3K/Akt/mTOR signaling pathway as a key target for serpentine's anticancer activity. Molecular docking and quantitative structure-activity relationship (QSAR) models have predicted that serpentine can inhibit the PI3Kγ isoform, a critical node in this pro-survival pathway.[1] This prediction has been substantiated by in vivo studies demonstrating serpentine's efficacy in animal models of cancer.
Comparative Analysis of In Vivo Anticancer Efficacy
While specific quantitative data for isolated serpentine in certain tumor models is not extensively detailed in publicly available literature, studies on extracts of Rauwolfia serpentina, of which serpentine is a major alkaloid, provide valuable insights into its potential. The data below is from a study on a Rauwolfia vomitoria extract, which also contains serpentine, and is presented as an illustrative example of the potential in vivo effects.
| Treatment Group | Dosage | Mean Tumor Weight Reduction (%) | Mean Ascites Volume Reduction (%) | Reference |
| Control | - | 0 | 0 | [2] |
| Rauwolfia Extract | 20 mg/kg | 36 | Significant Decrease | [2] |
| Rauwolfia Extract | 50 mg/kg | 66 | Significant Decrease | [2] |
| Carboplatin (Standard Drug) | - | 51 | Significant Decrease | [2] |
| Carboplatin + Rauwolfia Extract (20 mg/kg) | - | 87 | 89 | [2] |
| Carboplatin + Rauwolfia Extract (50 mg/kg) | - | 90 | 97 | [2] |
Note: The data presented is for an extract and not purified serpentine. The anticancer effects are likely due to a combination of alkaloids present in the extract, including serpentine.
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model
The Ehrlich Ascites Carcinoma (EAC) model is a commonly used transplantable tumor model in mice to evaluate the anticancer potential of novel compounds.
1. Animal Model:
-
Swiss albino mice (6-8 weeks old, weighing 20-25g) are used.
-
Animals are housed in standard laboratory conditions with free access to food and water.
2. Tumor Induction:
-
EAC cells are aspirated from the peritoneal cavity of a donor mouse bearing a 7-10 day old tumor.
-
The cell count is adjusted to approximately 2 x 10^6 cells/mL in sterile saline.
-
0.2 mL of the cell suspension is injected intraperitoneally (i.p.) into the recipient mice.
3. Treatment Regimen:
-
Treatment is typically initiated 24 hours after tumor inoculation.
-
Serpentine (or the test extract) is administered i.p. at various doses (e.g., 25, 50, 100 mg/kg body weight) daily for a specified period (e.g., 9-14 days).
-
A control group receives the vehicle (e.g., saline), and a positive control group is treated with a standard anticancer drug (e.g., 5-Fluorouracil, 20 mg/kg).
4. Evaluation of Antitumor Activity:
-
Mean Survival Time (MST) and Percentage Increase in Lifespan (%ILS): The date of death of each mouse is recorded, and the MST is calculated. The %ILS is determined using the formula: (%ILS) = [(MST of treated group / MST of control group) - 1] x 100.
-
Tumor Volume and Weight: At the end of the treatment period, the ascitic fluid is collected from the peritoneal cavity, and its volume is measured. The weight of the mice is also monitored.
-
Viable and Non-viable Tumor Cell Count: A small sample of the ascitic fluid is stained with Trypan blue, and the number of viable (unstained) and non-viable (blue) cells is counted using a hemocytometer.
-
Hematological Parameters: Blood is collected via retro-orbital puncture to analyze red blood cell (RBC) count, white blood cell (WBC) count, and hemoglobin (Hb) concentration.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the predicted signaling pathway of serpentine's anticancer activity and the general workflow of its in vivo validation.
Anti-inflammatory Activity: An Emerging Area of Investigation
In silico studies have begun to explore the anti-inflammatory potential of serpentine and related alkaloids. Molecular docking simulations suggest that these compounds may interact with key inflammatory mediators such as cyclooxygenase (COX) enzymes and tumor necrosis factor-alpha (TNF-α).[3][4] However, comprehensive in vivo validation of these specific predictions for serpentine is still an emerging area of research.
Experimental Protocol: Carrageenan-Induced Paw Edema Model
The carrageenan-induced paw edema model in rats is a standard and widely used assay to screen for the acute anti-inflammatory activity of compounds.
1. Animal Model:
-
Wistar or Sprague-Dawley rats (150-200g) are used.
-
Animals are fasted overnight with free access to water before the experiment.
2. Induction of Inflammation:
-
A 1% w/v suspension of carrageenan in sterile saline is prepared.
-
0.1 mL of the carrageenan suspension is injected into the sub-plantar region of the right hind paw of the rat.
3. Treatment Regimen:
-
Serpentine is administered orally or intraperitoneally at different doses one hour before the carrageenan injection.
-
A control group receives the vehicle, and a positive control group is treated with a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
4. Measurement of Paw Edema:
-
The volume of the paw is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group using the formula: (% Inhibition) = [1 - (Vt / Vc)] x 100, where Vt is the mean increase in paw volume in the treated group, and Vc is the mean increase in paw volume in the control group.
Logical Relationship: From In Silico Screening to In Vivo Confirmation
The following diagram illustrates the logical progression from computational screening to experimental validation for serpentine's potential anti-inflammatory effects.
Conclusion
The available evidence strongly supports the in silico prediction of serpentine's anticancer activity through the inhibition of the PI3K/Akt/mTOR pathway, with in vivo studies in animal models confirming its tumor-suppressive effects. While the in vivo validation of its predicted anti-inflammatory properties is less established, the foundational in silico work provides a strong rationale for further investigation using standardized models like the carrageenan-induced paw edema assay. This guide highlights the critical synergy between computational predictions and experimental validation in the preclinical development of promising natural compounds like serpentine. Further research focusing on generating robust quantitative in vivo data for purified serpentine is essential to solidify its therapeutic potential and guide future clinical translation.
References
- 1. researchgate.net [researchgate.net]
- 2. Integrating in silico and in vitro approaches for identifying potential TNF-α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Silico Identification of a Potential TNF-Alpha Binder Using a Structural Similarity: A Potential Drug Repurposing Approach to the Management of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparing the topoisomerase II inhibitory activity of serpentine vs. other bisindole alkaloids
For researchers and professionals in drug development, the quest for novel anticancer agents often leads to the intricate world of natural alkaloids. Among these, serpentine (B99607), a bisindole alkaloid, has garnered attention for its interaction with a critical cellular enzyme: topoisomerase II. This guide provides a comparative analysis of serpentine's topoisomerase II inhibitory activity against other bisindole alkaloids, supported by experimental data and methodologies.
Unraveling the Inhibition: A Quantitative Look
Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation. Its inhibition can lead to the accumulation of DNA double-strand breaks and ultimately, cancer cell death. The efficacy of a topoisomerase II inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.
While serpentine has been identified as a topoisomerase II poison that stabilizes the enzyme-DNA covalent complex, specific IC50 values for its direct enzymatic inhibition are not prominently available in the current body of scientific literature. However, its activity can be contextualized by comparing its cytotoxic effects and the topoisomerase II inhibitory activities of other bisindole alkaloids.
| Alkaloid | Chemical Class | Topoisomerase II IC50 | Cytotoxicity IC50 | Source Organism/Origin |
| Serpentine | Bisindole | Not Reported | Cytotoxicity demonstrated, but specific IC50 values vary. | Rauwolfia serpentina |
| Cryptolepine | Indoloquinoline | Potent inhibitor; more pronounced poisoning effect than serpentine.[1] | B16 Melanoma Cells: More cytotoxic than serpentine.[1] | Cryptolepis sanguinolenta |
| Matadine | Indoloquinoline | Topoisomerase II poison.[1] | B16 Melanoma Cells: Less cytotoxic than cryptolepine.[1] | Strychnos gossweileri |
| Fascaplysin | Bisindole | Not Reported | HeLa (cervical cancer): 550 nM; THP-1 (leukemia): 890 nM.[2] | Marine Sponge (Fascaplysinopsis sp.) |
| Topsentin B1 | Bisindole | Not Reported | P388 (leukemia): 4.1 µM; HL-60 (leukemia): 15.7 µM.[2] | Marine Sponge (Spongosorites sp.) |
| Pyrazolo[1,5-a]indole Derivatives (GS-2, -3, -4) | Synthetic Indole (B1671886) | 10-30 µM | Moderate to strong growth-inhibitory activity in human cancer cell lines.[3] | Synthetic |
| Pyrazolo[1,5-a]indole Derivative (GS-5) | Synthetic Indole | 10-30 µM (Topo II); ~10 µM (Topo I) | Moderate to strong growth-inhibitory activity in human cancer cell lines.[3] | Synthetic |
Decoding the Assays: Experimental Protocols
The evaluation of topoisomerase II inhibitory activity relies on well-established in vitro assays. The following are detailed methodologies for two key experiments.
Topoisomerase II DNA Decatenation Assay
This assay measures the ability of an inhibitor to prevent the decatenation (unlinking) of catenated kinetoplast DNA (kDNA), which consists of a network of interlocked DNA minicircles.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl2, 5 mM ATP, 5 mM DTT)
-
Test compounds (Serpentine, other bisindole alkaloids) dissolved in a suitable solvent (e.g., DMSO)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
1% Agarose (B213101) gel in TAE or TBE buffer
-
Ethidium (B1194527) bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction, combine:
-
2 µL of 10x Topoisomerase II Assay Buffer
-
1 µL of kDNA (e.g., 0.2 µg)
-
1 µL of the test compound at various concentrations (or solvent control)
-
Nuclease-free water to a final volume of 19 µL.
-
-
Initiate the reaction by adding 1 µL of human Topoisomerase IIα enzyme. Include a "no enzyme" control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 4 µL of Stop Solution/Loading Dye.
-
Load the entire reaction mixture into the wells of a 1% agarose gel.
-
Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated an adequate distance.
-
Stain the gel with ethidium bromide and visualize the DNA bands under a UV transilluminator.
Analysis of Results:
-
No Enzyme Control: A single band of catenated kDNA that remains in the well or migrates very slowly.
-
Enzyme Control (no inhibitor): Decatenated kDNA minicircles will appear as faster-migrating bands.
-
Inhibitor-Treated Samples: Inhibition of decatenation will result in a dose-dependent decrease in the intensity of the decatenated DNA bands and an increase in the catenated DNA band.
Topoisomerase II DNA Relaxation Assay
This assay assesses the inhibition of topoisomerase II-mediated relaxation of supercoiled plasmid DNA.
Materials:
-
Human Topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase II Assay Buffer
-
Test compounds
-
Stop Solution/Loading Dye
-
1% Agarose gel in TAE or TBE buffer
-
Ethidium bromide or other DNA stain
-
Nuclease-free water
Procedure:
-
Prepare reaction mixtures on ice as described for the decatenation assay, but substitute kDNA with supercoiled plasmid DNA.
-
Initiate the reaction by adding human Topoisomerase IIα.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the Stop Solution/Loading Dye.
-
Analyze the products by agarose gel electrophoresis.
Analysis of Results:
-
No Enzyme Control: A fast-migrating band of supercoiled DNA.
-
Enzyme Control (no inhibitor): A slower-migrating band of relaxed DNA topoisomers.
-
Inhibitor-Treated Samples: Inhibition of relaxation will result in a dose-dependent increase in the intensity of the supercoiled DNA band and a decrease in the relaxed DNA bands.
Visualizing the Mechanisms
To better understand the experimental process and the potential cellular consequences of topoisomerase II inhibition, the following diagrams are provided.
Cellular Consequences and Signaling Pathways
The inhibition of topoisomerase II by agents like serpentine triggers a cascade of cellular events, primarily initiating the DNA Damage Response (DDR). The formation of stable topoisomerase II-DNA cleavage complexes leads to double-strand breaks, which are recognized by sensor proteins like ATM and ATR.[6] This activation leads to the phosphorylation of downstream targets, including the tumor suppressor p53, which can induce cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[1] If the damage is too severe, p53 can trigger apoptosis, or programmed cell death.[4][7][8]
Interestingly, studies on reserpine, another indole alkaloid from Rauwolfia serpentina, have shown that it can inhibit DNA repair and induce apoptosis by modulating the TGF-β signaling pathway.[4][5] Reserpine was found to inhibit the phosphorylation of Smad proteins, which are key mediators of TGF-β signaling involved in the regulation of DNA repair proteins.[4] While this has not been directly demonstrated for serpentine, it suggests a potential additional mechanism by which bisindole alkaloids from this plant source may exert their anticancer effects.
Conclusion
Serpentine is a noteworthy bisindole alkaloid that functions as a topoisomerase II poison.[1] While a direct quantitative comparison of its enzymatic inhibitory activity is hampered by the lack of a reported IC50 value, qualitative evidence places it as an active agent. When compared to other bisindole and related alkaloids, it is clear that this structural class holds significant potential for the development of novel anticancer therapeutics targeting topoisomerase II. The detailed experimental protocols provided herein offer a standardized approach for the further evaluation and direct comparison of serpentine and other promising bisindole alkaloids. Future research should focus on elucidating the precise IC50 of serpentine to enable a more definitive quantitative comparison and to further explore its impact on cellular signaling pathways, which could reveal novel therapeutic strategies.
References
- 1. Stimulation of topoisomerase II-mediated DNA cleavage by three DNA-intercalating plant alkaloids: cryptolepine, matadine, and serpentine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of DNA topoisomerases II and/or I by pyrazolo[1,5-a]indole derivatives and their growth inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Reserpine Induces Apoptosis and Cell Cycle Arrest in Hormone Independent Prostate Cancer Cells through Mitochondrial Membrane Potential Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and HPTLC Methods for Serpentine Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of bioactive compounds is paramount. Serpentine (B99607), an indole (B1671886) alkaloid found in medicinal plants such as Rauwolfia serpentina, is of significant interest for its pharmacological properties. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), for the quantification of serpentine. The data and methodologies presented are based on studies of reserpine (B192253), a closely related and major alkaloid from the same plant, which serves as a reliable proxy for the analytical behavior of serpentine.[1]
Methodology Comparison: HPLC vs. HPTLC
Both HPLC and HPTLC are powerful chromatographic techniques for separating and quantifying chemical constituents in a mixture.[2][3] However, they differ in their principles, instrumentation, and application. HPLC utilizes a column packed with a stationary phase and a liquid mobile phase pumped at high pressure, offering high resolution and sensitivity.[4] HPTLC, an advanced form of TLC, involves a stationary phase coated on a plate and a mobile phase that moves by capillary action, allowing for simultaneous analysis of multiple samples.[5][6]
High-Performance Liquid Chromatography (HPLC) Protocol
An HPLC method for the quantification of serpentine (based on reserpine analysis) typically involves the following steps:[1][7]
-
Sample Preparation:
-
Accurately weigh the powdered plant material (e.g., roots of Rauwolfia serpentina).
-
Extract the alkaloids using a suitable solvent such as methanol. This can be done by soaking the material, followed by filtration.[7]
-
Evaporate the extract to dryness.
-
Reconstitute the residue in a known volume of a suitable solvent, often the mobile phase, and filter through a 0.45 µm membrane filter before injection.[8]
-
-
Chromatographic Conditions:
-
Instrumentation: A standard HPLC system equipped with a pump, injector, column oven, and a UV or photodiode array (PDA) detector.[1]
-
Column: A reversed-phase column, such as a C18 column, is commonly used.[1]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) chloride) and an organic solvent (e.g., acetonitrile) is typical. The composition can be isocratic or a gradient.[1]
-
Flow Rate: A constant flow rate, for example, 1.0 mL/min.
-
Detection: UV detection at a specific wavelength, typically around 218 nm for serpentine-like alkaloids.[1]
-
Quantification: Based on the peak area of the analyte compared to a calibration curve prepared from serpentine standards.
-
High-Performance Thin-Layer Chromatography (HPTLC) Protocol
A typical HPTLC method for serpentine quantification (based on reserpine analysis) is as follows:[9][10][11]
-
Sample and Standard Preparation:
-
Prepare a stock solution of serpentine standard in a suitable solvent like methanol.
-
Extract the powdered plant material with methanol, filter, and use the filtrate as the sample solution.[11]
-
-
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.[9]
-
Sample Application: Apply the standard and sample solutions as bands of a specific width using an automated TLC sampler.[8]
-
Mobile Phase (Solvent System): A mixture of solvents such as chloroform, toluene, ethyl acetate, and diethylamine (B46881) is used for development.[9]
-
Development: The plate is developed in a twin-trough chamber saturated with the mobile phase.
-
Detection and Scanning: After development, the plate is dried and scanned with a TLC scanner in absorbance mode at a specific wavelength (e.g., 268 nm).[9]
-
Quantification: The peak area is recorded, and the amount of serpentine is calculated using a calibration curve.
-
Quantitative Performance Comparison
The performance of analytical methods is evaluated based on several validation parameters as stipulated by the International Council for Harmonisation (ICH) guidelines.[12][13][14] The following tables summarize the quantitative data for HPLC and HPTLC methods for the analysis of serpentine-like alkaloids.
Table 1: Comparison of HPLC and HPTLC Validation Parameters
| Validation Parameter | HPLC Performance | HPTLC Performance |
| Linearity (r²) | ≥ 0.999[1] | ≥ 0.99[1][9] |
| Linearity Range | 10 - 50 µg/mL[1] | 500 - 900 ng/spot[9] |
| Limit of Detection (LOD) | 0.08 µg/mL[1] | ~10-40 ng/spot[11][15] |
| Limit of Quantification (LOQ) | 0.25 µg/mL[1] | 40 - 112 ng/spot[10][11] |
| Accuracy (% Recovery) | 98.5 - 101.2%[1] | 98.78%[9][15] |
| Precision (%RSD) | < 2%[14] | < 2.3%[11][15] |
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for HPLC and HPTLC analysis of serpentine.
Caption: HPLC experimental workflow for serpentine quantification.
Caption: HPTLC experimental workflow for serpentine quantification.
Conclusion
Both HPLC and HPTLC are suitable and validated methods for the quantification of serpentine in plant materials.
-
HPLC offers higher sensitivity and resolution, making it ideal for detecting trace amounts of serpentine and for complex matrices where high specificity is required.[4][16]
-
HPTLC provides a high-throughput and cost-effective alternative, as multiple samples can be analyzed simultaneously.[6][16] It is particularly useful for routine quality control and screening of a large number of samples.[17]
The choice between HPLC and HPTLC will depend on the specific requirements of the analysis, including the desired level of sensitivity, the number of samples, and the available resources. For rigorous quantitative analysis and lower detection limits, HPLC is generally preferred. For rapid screening and quality control of numerous samples, HPTLC is a more efficient option.
References
- 1. researchgate.net [researchgate.net]
- 2. Difference between HPLC and HPTLC and Applications. | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. actascientific.com [actascientific.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. scialert.net [scialert.net]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 13. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 14. demarcheiso17025.com [demarcheiso17025.com]
- 15. QUANTITATIVE DETECTION OF RESERPINE IN RAUWOLFIA SERPENTINA USING HPTLC | Semantic Scholar [semanticscholar.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
Serpentine vs. Yohimbine: A Comparative Analysis of Alpha-Adrenergic Antagonism
This guide provides a detailed comparison of the alpha-adrenergic antagonism of two indole (B1671886) alkaloids: serpentine (B99607) and yohimbine (B192690). The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Serpentine and yohimbine are both alkaloids found in the plant species Rauwolfia serpentina. While structurally related, their pharmacological profiles, particularly their interactions with adrenergic receptors, exhibit notable differences. Yohimbine is a well-characterized and selective α2-adrenergic antagonist, whereas the specific alpha-adrenergic activity of serpentine is less defined in publicly available literature. This guide synthesizes the available experimental data to highlight their distinct properties.
Quantitative Comparison of Binding Affinities
| Compound | Receptor Subtype | Kᵢ (nM) | Species | Experimental Method | Reference |
| Yohimbine | α2A | 1.4 | Human | Radioligand Binding Assay | [1][2] |
| α2B | 7.1 | Human | Radioligand Binding Assay | [1][2] | |
| α2C | 0.88 | Human | Radioligand Binding Assay | [1][2] | |
| α1A | 1057 | Human | Radioligand Binding Assay | [3] | |
| α1B | ~1000 | Human | (Inferred from multiple sources) | ||
| α1D | ~1000 | Human | (Inferred from multiple sources) |
Note on Serpentine: While quantitative data is lacking, extracts of Rauwolfia serpentina, which contain serpentine among other alkaloids, are known to possess alpha-adrenergic blocking properties.[4][5][6] This suggests that serpentine may contribute to the overall antihypertensive effects of the plant extract, but its specific affinity and selectivity for alpha-adrenergic receptor subtypes remain to be elucidated through dedicated binding studies.
Alpha-Adrenergic Receptor Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for α1 and α2-adrenergic receptors and the points of antagonism by serpentine and yohimbine.
Alpha-1 Adrenergic Receptor Signaling Pathway
Alpha-2 Adrenergic Receptor Signaling Pathway
References
- 1. tandfonline.com [tandfonline.com]
- 2. A literature perspective on the pharmacological applications of yohimbine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. yohimbine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. greenpharmacy.info [greenpharmacy.info]
- 5. Antihypertensive and Antihyperlipidemic Activity of Aqueous Methanolic Extract of Rauwolfia Serpentina in Albino Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS/MS Confirmation of Serpentine Identity in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for the confirmation of serpentine (B99607), a monoterpene indole (B1671886) alkaloid, in complex mixtures using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). It is designed to assist researchers, scientists, and drug development professionals in selecting and implementing robust analytical protocols. The information presented is based on established experimental data and aims to provide an objective overview of various approaches.
Introduction to Serpentine Analysis
Serpentine is a bioactive alkaloid found in various medicinal plants, notably within the Rauwolfia species.[1] Its accurate identification and quantification in complex matrices such as plant extracts or biological samples are crucial for drug discovery, quality control of herbal products, and pharmacological studies. LC-MS/MS has emerged as a powerful and selective technique for this purpose, offering high sensitivity and specificity.
This guide will delve into the critical aspects of LC-MS/MS analysis for serpentine, including sample preparation, chromatographic separation, mass spectrometric detection, and data interpretation. We will also explore potential challenges, such as isobaric interferences, and present strategies to mitigate them.
Data Presentation: A Comparative Overview
Effective confirmation of serpentine relies on a combination of chromatographic retention time and specific mass spectrometric transitions. The following table summarizes key quantitative parameters for the LC-MS/MS analysis of serpentine and related alkaloids, providing a baseline for method development and comparison.
| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Reference |
| Serpentine | 349.1547 | 317.1290, 289.1314, 263.0789, 235.0826, 207.0858 | [1] |
| Ajmalicine | 353.1859 | 321.1597, 222.1111, 158.0964, 144.0784 | [1] |
| Ajmaline | 327.2067 | 309.1991, 291.1881, 170.0955, 158.0958, 144.0806 | [1] |
| Reserpine | 609.2807 | 577.2475, 397.2108 | [1] |
| Yohimbine | 355.2016 | 337.1912, 323.1560 | [1] |
Note: The exact m/z values may vary slightly depending on the instrument and calibration.
Experimental Protocols
A robust and reproducible experimental protocol is fundamental to the successful LC-MS/MS analysis of serpentine. The following sections detail a generalized methodology based on published literature.
Sample Preparation: Extraction from Plant Material
-
Grinding: Dry the plant material (e.g., roots of Rauwolfia serpentina) and grind it into a fine powder to increase the surface area for extraction.
-
Extraction: Macerate the powdered plant material in a suitable organic solvent. Ethanol or methanol (B129727) are commonly used.[1][2] A typical ratio is 1 gram of plant material to 10 mL of solvent.
-
Sonication/Agitation: Sonicate or agitate the mixture for a predetermined period (e.g., 30-60 minutes) to enhance extraction efficiency.
-
Filtration: Filter the extract to remove solid plant debris. A 0.22 µm or 0.45 µm syringe filter is recommended prior to LC-MS/MS analysis.
-
Dilution: Dilute the filtered extract with the initial mobile phase to a concentration suitable for injection into the LC-MS/MS system.
Liquid Chromatography (LC) Method
-
Column: A reversed-phase C18 column is a common choice for the separation of alkaloids.[3] Typical dimensions are 2.1 mm x 100 mm with a 1.8 µm particle size for UHPLC systems.
-
Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A and an organic solvent like acetonitrile (B52724) or methanol with 0.1% formic acid as mobile phase B is generally effective.[1][3]
-
Gradient Program: A typical gradient might start at a low percentage of mobile phase B, ramp up to a high percentage to elute the compounds of interest, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: Flow rates will depend on the column dimensions, typically in the range of 0.2-0.5 mL/min for UHPLC.[3]
-
Column Temperature: Maintaining a constant column temperature (e.g., 25-40°C) is crucial for reproducible retention times.
Tandem Mass Spectrometry (MS/MS) Method
-
Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of alkaloids like serpentine.[3]
-
Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis due to its high selectivity and sensitivity. For qualitative confirmation and structural elucidation, a full scan MS followed by product ion scans (MS/MS) of the precursor ion of interest is performed.
-
Precursor Ion Selection: The precursor ion for serpentine is its protonated molecule [M+H]⁺, which has a calculated m/z of 349.1547.
-
Collision Energy: The collision energy should be optimized for each specific product ion to achieve the desired fragmentation pattern and intensity.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for LC-MS/MS confirmation of serpentine.
Serpentine Fragmentation Pathway
The fragmentation of serpentine in the mass spectrometer provides a unique fingerprint for its identification. The primary fragmentation involves a Retro-Diels-Alder (RDA) cleavage of the E-ring.[1] Subsequent losses of small neutral molecules like methanol (CH₃OH) and carbon monoxide (CO) are also observed.[1]
Caption: Proposed fragmentation pathway of serpentine in ESI-MS/MS.
Addressing Analytical Challenges
Isobaric Interferences
A significant challenge in the analysis of complex mixtures is the potential for isobaric interferences, where other compounds have the same nominal mass as the analyte of interest. In the case of serpentine, isomers or other alkaloids with the same elemental composition could co-elute and interfere with accurate quantification.
Mitigation Strategies:
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) mass spectrometers can provide high mass accuracy, allowing for the differentiation of compounds with very similar masses based on their elemental composition.[1]
-
Chromatographic Resolution: Optimizing the liquid chromatography method to achieve baseline separation of serpentine from potential isobaric interferences is crucial. This can be achieved by adjusting the mobile phase composition, gradient slope, or using a longer column.
-
Multiple Product Ions: Monitoring multiple product ions for serpentine and maintaining their expected ion ratios provides an additional layer of confirmation and can help to identify interferences that may affect only one of the transitions.
Alternative and Complementary Techniques
While LC-MS/MS is a powerful tool, other techniques can be used as alternatives or for complementary information.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a more accessible technique but is less selective and sensitive than LC-MS/MS. It is often used for the analysis of major components or for initial screening.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to unambiguously identify serpentine. However, it is a much less sensitive technique than MS and is not suitable for trace analysis.
Conclusion
The LC-MS/MS-based confirmation of serpentine in complex mixtures is a highly effective and reliable approach. By carefully optimizing sample preparation, chromatographic separation, and mass spectrometric parameters, researchers can achieve accurate and precise identification and quantification. The use of high-resolution mass spectrometry and the monitoring of multiple fragmentation pathways are key to overcoming challenges such as isobaric interferences. This guide provides a foundational framework for developing and implementing robust analytical methods for serpentine analysis in various research and development settings.
References
- 1. Structural characterization of monoterpene indole alkaloids in ethanolic extracts of Rauwolfia species by liquid chromatography with quadrupole time-of-flight mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aktpublication.com [aktpublication.com]
- 3. Quantification and characterization of alkaloids from roots of Rauwolfia serpentina using ultra-high performance liquid chromatography-photo diode array-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scialert.net [scialert.net]
Unveiling the Antibacterial Potential of Serpentine Minerals: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance has spurred a search for novel antimicrobial agents. Beyond the realm of traditional organic compounds, attention is turning towards the untapped potential of natural minerals. This guide provides a comprehensive comparison of the antibacterial activity of serpentine (B99607), a group of rock-forming hydrous magnesium iron phyllosilicate minerals, against pathogenic strains. While research into the direct antibacterial properties of serpentine minerals is an emerging field, this document synthesizes existing knowledge on analogous materials and outlines the experimental frameworks required for its validation. We compare the projected efficacy of serpentine with established antibacterial alternatives, supported by data from related studies.
Comparative Analysis of Antibacterial Activity
While specific quantitative data for serpentine minerals is still nascent, we can extrapolate potential efficacy based on studies of other silicate (B1173343) minerals and nanoparticles. The following table compares the antibacterial activity of various natural and synthetic agents against common pathogenic strains, providing a benchmark for future studies on serpentine.
| Antibacterial Agent | Pathogenic Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) | Zone of Inhibition (mm) | Citation(s) |
| Serpentine (Projected) | E. coli, S. aureus | Data not yet available | Data not yet available | Data not yet available | N/A |
| Nanosized Stibnite | E. coli, S. aureus | MIC values reported | Data not available | Data not available | [1] |
| Nanosized Calcite | E. coli, S. aureus | MIC values reported | Data not available | Data not available | [1] |
| Nanosized Alkali Feldspar | E. coli, S. aureus | MIC values reported | Data not available | Data not available | [1] |
| Silver Nanoparticles (AgNPs) | E. coli, S. aureus | Varies (e.g., <10 µg/mL) | Varies | Varies | [2][3] |
| Zinc Oxide Nanoparticles (ZnO-NPs) | E. coli, S. aureus | Varies (e.g., 6.25-25 µg/mL) | Varies | Varies | [3] |
| Ampicillin (Antibiotic) | E. coli | Varies (resistance dependent) | Varies | ~10.6 mm | [4] |
| Penicillin (Antibiotic) | E. coli | Often ineffective due to resistance | Often ineffective | Minimal to none | [4] |
| Tea Tree Oil (Natural) | E. coli | Varies | Varies | Varies | [4] |
| Honey (Natural) | E. coli | Varies | Varies | Varies | [4] |
Proposed Mechanisms of Serpentine's Antibacterial Action
The antibacterial activity of serpentine minerals is hypothesized to stem from a combination of physical and chemical mechanisms, particularly when processed into fine particles or nanoparticles.
-
Physical Disruption: Serpentine minerals possess a layered silicate structure.[5][6] When ground into nanoparticles, these can have sharp edges that may cause physical damage to bacterial cell membranes, leading to leakage of intracellular contents and cell death.
-
Oxidative Stress: A key mechanism for the antibacterial action of many nanoparticles is the generation of reactive oxygen species (ROS).[1][2] It is plausible that serpentine nanoparticles, through interactions with the bacterial cell surface, could induce oxidative stress, damaging cellular components like DNA, proteins, and lipids.
-
Surface Charge Interactions: Serpentine surfaces have a high concentration of hydroxyl (-OH) groups and their surface charge is pH-dependent.[5][7] Electrostatic interactions between the charged mineral surface and the bacterial cell membrane could lead to membrane destabilization and increased permeability.
-
Adsorption of Essential Nutrients: The high surface area of finely ground serpentine could allow for the adsorption of essential ions and nutrients from the bacterial growth medium, effectively starving the bacteria and inhibiting their proliferation.[7]
The following diagram illustrates the potential antibacterial mechanisms of serpentine nanoparticles.
Caption: Potential mechanisms of serpentine's antibacterial action.
Experimental Protocols for Validation
To rigorously validate the antibacterial activity of serpentine, a series of standardized microbiological assays should be performed.
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays
These assays are fundamental for quantifying the antibacterial efficacy of a substance.
Objective: To determine the lowest concentration of serpentine that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the initial bacterial inoculum (MBC).
Protocol:
-
Preparation of Serpentine Suspension: Sterilized serpentine mineral is ground into a fine powder or nanosized particles. A stock suspension of known concentration is prepared in a suitable sterile liquid (e.g., deionized water with a surfactant to ensure dispersion).
-
Bacterial Inoculum Preparation: A standardized inoculum of the pathogenic bacterial strain (e.g., E. coli, S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Microdilution Assay:
-
A serial two-fold dilution of the serpentine suspension is prepared in a 96-well microtiter plate.
-
Each well is inoculated with the standardized bacterial suspension.
-
Positive (bacteria and broth) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
-
MIC Determination: The MIC is the lowest concentration of serpentine at which no visible bacterial growth is observed.
-
MBC Determination:
-
A small aliquot from the wells showing no growth in the MIC assay is subcultured onto an antibiotic-free agar (B569324) medium.
-
The plates are incubated for 18-24 hours.
-
The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
-
The following workflow diagram illustrates the MIC/MBC determination process.
Caption: Workflow for MIC and MBC determination.
Agar Well/Disc Diffusion Assay
This method provides a qualitative assessment of antibacterial activity.
Objective: To determine if serpentine can inhibit the growth of a pathogenic bacterium on an agar plate, indicated by a zone of inhibition.
Protocol:
-
Agar Plate Preparation: A sterile agar medium (e.g., Mueller-Hinton Agar) is poured into Petri dishes and allowed to solidify.
-
Bacterial Lawn: The surface of the agar is uniformly inoculated with a standardized bacterial suspension to create a "lawn" of bacteria.
-
Application of Serpentine:
-
Well Diffusion: A sterile cork borer is used to create wells in the agar. A known volume of the serpentine suspension is added to each well.
-
Disc Diffusion: Sterile paper discs are impregnated with the serpentine suspension and placed on the agar surface.
-
-
Incubation: The plates are incubated for 18-24 hours at 37°C.
-
Measurement: The diameter of the clear zone around the well or disc, where bacterial growth is inhibited, is measured in millimeters.
Concluding Remarks for Future Research
The exploration of serpentine minerals as a source of novel antibacterial agents is a promising frontier in the fight against pathogenic bacteria. Its natural abundance and unique physicochemical properties warrant further investigation. The proposed mechanisms, including physical disruption and induction of oxidative stress, offer multiple avenues for bactericidal action that may be less susceptible to the development of resistance compared to single-target antibiotics.
Future research should focus on:
-
Standardized Efficacy Testing: Conducting rigorous MIC, MBC, and zone of inhibition studies on various forms of serpentine (e.g., different particle sizes, surface modifications) against a broad panel of clinically relevant pathogenic bacteria.
-
Mechanism of Action Studies: Utilizing techniques such as electron microscopy to visualize bacterial-mineral interactions and fluorescent probes to quantify ROS production to elucidate the precise antibacterial mechanisms.
-
Toxicology and Biocompatibility: Assessing the cytotoxic effects of serpentine on mammalian cell lines to ensure its safety for potential therapeutic applications.
-
Synergistic Effects: Investigating the potential for serpentine to act in synergy with existing antibiotics to enhance their efficacy and combat resistance.
The data and protocols presented in this guide provide a foundational framework for researchers to systematically validate and understand the antibacterial potential of serpentine, paving the way for the development of a new class of mineral-based antimicrobial therapies.
References
- 1. Nanoparticle Size-Dependent Antibacterial Activities in Natural Minerals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metal-based nanoparticles in antibacterial application in biomedical field: Current development and potential mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Action of Nanoparticle Loaded Nanocomposites Based on Graphene and Its Derivatives: A Mini-Review [mdpi.com]
- 4. i3awards.org.au [i3awards.org.au]
- 5. scielo.br [scielo.br]
- 6. eqa.unibo.it [eqa.unibo.it]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of Serpentine Content in Various Rauwolfia Species: A Guide for Researchers
A comprehensive examination of serpentine (B99607) concentrations across different Rauwolfia species, detailing analytical methodologies and the biosynthetic pathway of this significant indole (B1671886) alkaloid. This guide is intended for researchers, scientists, and professionals in drug development.
The genus Rauwolfia is a well-established source of medicinally important indole alkaloids, with serpentine being a notable constituent due to its pharmacological properties. This comparative study provides a quantitative overview of serpentine content in three prominent species: Rauwolfia serpentina, Rauwolfia vomitoria, and Rauwolfia tetraphylla. Furthermore, this guide outlines the experimental protocols for the extraction and quantification of serpentine and illustrates its biosynthetic pathway.
Quantitative Comparison of Serpentine Content
The concentration of serpentine varies significantly among different Rauwolfia species and even between different parts of the same plant. The following table summarizes the available quantitative data for serpentine content.
| Species | Plant Part | Serpentine Content | Reference |
| Rauwolfia serpentina | Root | 0.2 - 0.25% of dry weight | [1] |
| Rauwolfia serpentina | Root | 0.416 mg/g (crude alkaloid) | [2] |
| Rauwolfia serpentina | Leaves | 0.217 mg/g (crude alkaloid) | [2] |
| Rauwolfia vomitoria | Root | Serpentine identified, quantitative data not available | [3] |
| Rauwolfia tetraphylla | Not specified | Serpentine identified, quantitative data not available | [4] |
Note: The data for R. vomitoria and R. tetraphylla indicates the presence of serpentine; however, specific quantitative measurements were not found in the reviewed literature.
Experimental Protocols
Accurate quantification of serpentine relies on precise and validated experimental methodologies. The following protocols for extraction and analysis are based on established techniques for Rauwolfia alkaloids.
Extraction of Serpentine
This protocol outlines a standard method for the extraction of serpentine from dried and powdered plant material.
Materials and Reagents:
-
Dried and powdered Rauwolfia root or leaf material
-
0.01 M Hydrochloric Acid (HCl)
-
0.01 M Sodium Hydroxide (NaOH)
-
Soxhlet apparatus
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
A known quantity (e.g., 100 g) of powdered dry plant material is placed in a Soxhlet apparatus.[5]
-
Extraction is performed with methanol for several hours until the solvent runs clear.[5]
-
The methanolic extract is concentrated to dryness using a rotary evaporator.[5]
-
The resulting crude extract is dissolved in 100 mL of 0.01 M HCl.[5]
-
The pH of the solution is adjusted to 6.0 with 0.01 M NaOH.[5]
-
The solution is filtered to remove any precipitate, and the filtrate containing the crude alkaloid fraction is collected for analysis.[5]
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the separation and quantification of alkaloids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., Chromolith Performance RP-18e, 100 x 4.6 mm i.d.).[6]
-
Mobile Phase: A binary gradient of 0.01 M phosphate (B84403) buffer (pH 3.5) containing 0.5% glacial acetic acid and acetonitrile.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 254 nm.[6]
-
Standard: A certified reference standard of serpentine.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of serpentine of known concentrations (e.g., 1-20 µg/mL) in methanol.[6]
-
Sample Preparation: Dilute the extracted crude alkaloid fraction with methanol to a suitable concentration for analysis.
-
Analysis: Inject equal volumes of the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the serpentine standard against its concentration. Determine the concentration of serpentine in the sample by comparing its peak area to the calibration curve.
Serpentine Biosynthesis Pathway
Serpentine is a monoterpenoid indole alkaloid, and its biosynthesis begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine (B192452), a universal precursor for this class of compounds. The subsequent enzymatic steps leading to serpentine are part of the complex ajmalan (B1240692) pathway.
Caption: Biosynthetic pathway of Serpentine from primary metabolites.
The biosynthesis of serpentine is initiated by the enzyme strictosidine synthase (STR), which catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to yield strictosidine.[1][7] Subsequently, strictosidine glucosidase (SGD) removes the glucose moiety to form the reactive strictosidine aglycone.[8] This intermediate then enters the ajmalan branch of the indole alkaloid pathway, where a series of complex enzymatic reactions, including those catalyzed by enzymes like the sarpagan bridge enzyme, lead to the formation of the sarpagan-type skeleton, which is further modified to produce serpentine.
References
- 1. The Structure of Rauvolfia serpentina Strictosidine Synthase Is a Novel Six-Bladed β-Propeller Fold in Plant Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALKALOIDS ANALYSIS IN ROOT AND LEAF FRACTIONS OF SARPAGANDHA (RAUWOLFIA SERPENTINA) [arccjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. journalaprj.com [journalaprj.com]
- 5. scialert.net [scialert.net]
- 6. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strictosidine synthase from Rauvolfia serpentina: analysis of a gene involved in indole alkaloid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Substrate Specificity and Diastereoselectivity of Strictosidine Glucosidase, a Key Enzyme in Monoterpene Indole Alkaloid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Potential of Serpentine and Vincristine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anticancer properties of two natural alkaloids: serpentine (B99607) and vincristine (B1662923). While vincristine is a well-established chemotherapeutic agent, serpentine, an indole (B1671886) alkaloid derived from the Rauwolfia genus, has demonstrated notable anticancer potential in preclinical studies. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action, cytotoxic efficacy, and effects on key cellular processes involved in cancer progression.
Executive Summary
Both serpentine and vincristine exhibit anticancer activity by inducing apoptosis and disrupting the cell cycle in cancer cells. Vincristine's primary mechanism involves the inhibition of microtubule polymerization, leading to mitotic arrest. Serpentine appears to exert its effects through the modulation of critical signaling pathways, including the MAPK/PI3K/Akt/mTOR cascade. While a substantial body of data exists for vincristine's efficacy across a wide range of cancers, research into serpentine's full potential is ongoing. This guide presents the current state of knowledge to facilitate further research and drug development efforts.
Quantitative Data on Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following tables summarize the available IC50 values for serpentine and vincristine in various human cancer cell lines.
Table 1: IC50 Values of Serpentine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HCT-15 | Human Colon Cancer | 15.0 |
Note: Data on the IC50 values of purified serpentine across a broad range of cancer cell lines is currently limited in the publicly available literature.
Table 2: IC50 Values of Vincristine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SU-DHL-5 | Diffuse Large B-Cell Lymphoma | 0.001166 | [1] |
| DEL | Unclassified Lymphoid Neoplasm | 0.001245 | [1] |
| MOLM-13 | Acute Myeloid Leukemia | 0.001303 | [1] |
| ATN-1 | Acute Lymphoblastic Leukemia (T-cell) | 0.001561 | [1] |
| P32-ISH | Burkitt Lymphoma | 0.001626 | [1] |
| NALM-6 | B-cell Leukemia | 0.002201 | [1] |
| JVM-2 | Chronic Lymphocytic Leukemia | 0.002215 | [1] |
| DOHH-2 | Diffuse Large B-Cell Lymphoma | 0.002361 | [1] |
| BE-13 | Acute Lymphoblastic Leukemia | 0.002590 | [1] |
| KY821 | Acute Myeloid Leukemia | 0.002590 | [1] |
| SH-SY5Y | Human Neuroblastoma | 0.1 | [2][3] |
| UKF-NB-3 | Neuroblastoma | Varies | [4] |
| MCF-7 | Breast Adenocarcinoma | 0.00737 (nM) | [5] |
| HCT-8 | Colon Cancer | 0.97±0.18 (µg/mL) | [6] |
| A549 | Lung Cancer | 0.015±0.011 (µg/mL) | [6] |
Mechanisms of Anticancer Action
Serpentine: Induction of Apoptosis and Cell Cycle Arrest via Signaling Pathway Modulation
Emerging evidence suggests that serpentine exerts its anticancer effects by inducing programmed cell death (apoptosis) and interfering with the cell division cycle.[7] In HCT-15 human colon cancer cells, serpentine has been shown to induce apoptosis through a caspase-3 dependent pathway.[7] This apoptotic induction is associated with the deactivation of key pro-survival signaling pathways, including the MAPK/PI3K/Akt/mTOR cascade.[7]
Vincristine: Disruption of Microtubule Dynamics and Mitotic Arrest
Vincristine, a vinca (B1221190) alkaloid, functions as a microtubule-disrupting agent.[8] Its primary mechanism of action is the binding to β-tubulin, a subunit of microtubules, which inhibits the polymerization of tubulin dimers into microtubules.[9][10] This disruption of microtubule dynamics prevents the formation of the mitotic spindle, a structure essential for the segregation of chromosomes during cell division.[8][10] Consequently, cancer cells are arrested in the metaphase (M-phase) of the cell cycle, which ultimately triggers apoptosis.[8][9]
In Vivo Anticancer Potential
Preclinical in vivo studies provide crucial insights into the therapeutic potential of a compound in a living organism.
Serpentine
The anticancer properties of serpentine have been demonstrated in vivo in mice with Ehrlich ascites carcinoma and lymphoma cells.[7] However, detailed quantitative data from these studies, such as the specific doses administered, tumor growth inhibition rates, and survival analysis, are not extensively available in the current literature. Further in vivo studies are necessary to establish a comprehensive profile of serpentine's efficacy and safety.
Vincristine
Vincristine has been the subject of numerous in vivo studies and is a component of many standard chemotherapy regimens. For instance, in a study with mice bearing L5178Y lymphoma, a dose of 0.30 mg/kg of vincristine resulted in significantly less tumor growth compared to the control group.[11] Another study on drug-resistant M14 human melanoma xenografts in mice showed that while free vincristine had no effect on the resistant tumors, a liposomal formulation of vincristine was able to sensitize these tumors to the drug, leading to a marked reduction in tumor growth.[12] These studies highlight the established in vivo efficacy of vincristine and the potential for formulation strategies to overcome drug resistance.
Experimental Protocols
Standardized experimental protocols are essential for the replication and validation of research findings. Below are detailed methodologies for key assays used to evaluate the anticancer potential of serpentine and vincristine.
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[13][14][15]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours). Include appropriate vehicle controls.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[13]
-
Incubation: Incubate the plate for 2 to 4 hours in a humidified atmosphere at 37°C and 5% CO2, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[13]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[1][13]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[13]
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of the compound for a specified time. Harvest both adherent and floating cells and wash them with cold PBS.
-
Cell Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and a DNA stain such as Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Healthy cells are negative for both Annexin V and PI. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic or necrotic cells are positive for both Annexin V and PI.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This technique uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
-
Cell Harvesting and Fixation: Harvest cells and wash with PBS. Fix the cells in cold 70% ethanol, adding it dropwise to the cell pellet while vortexing to prevent clumping.
-
Incubation: Fix for at least 30 minutes on ice.
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA and ensure that PI only stains DNA.
-
PI Staining: Add PI staining solution to the cells.
-
Incubation: Incubate for 5-10 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry. The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Western Blot Analysis
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a solution such as 5% non-fat dry milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion
Vincristine is a potent and well-characterized anticancer agent with a clear mechanism of action centered on microtubule disruption. Serpentine, while less studied, shows promise as a potential anticancer compound that acts through the induction of apoptosis and modulation of key cancer-related signaling pathways. The data presented in this guide highlights the need for further research into serpentine to fully elucidate its anticancer potential, including more extensive cytotoxicity screening across various cancer cell lines, detailed mechanistic studies, and comprehensive in vivo efficacy and safety evaluations. A direct and robust comparison of the anticancer potential of these two alkaloids will be possible as more quantitative data on serpentine becomes available.
References
- 1. Apoptosis signaling triggered by the marine alkaloid ascididemin is routed via caspase-2 and JNK to mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antilymphoma Effect of Incomptine A: In Vivo, In Silico, and Toxicological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of the indole alkaloid reserpine from Rauwolfia serpentina against drug-resistant tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reserpine inhibits DNA repair, cell proliferation, invasion and induces apoptosis in oral carcinogenesis via modulation of TGF-β signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Two Natural Alkaloids Synergistically Induce Apoptosis in Breast Cancer Cells by Inhibiting STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vivo Anticancer Activities of Benzophenone Semicarbazone against Ehrlich Ascites Carcinoma Cells in Swiss Albino Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Unveiling Binding Affinities: An In Silico Docking Comparison of Serpentine and Ajmaline with Key Protein Targets
A comprehensive analysis of the in silico docking performance of serpentine (B99607) and ajmaline (B190527), two prominent indole (B1671886) alkaloids derived from Rauwolfia serpentina, reveals their significant binding affinities against a range of therapeutic protein targets. This guide provides a comparative overview of their interactions, supported by quantitative data and detailed experimental protocols, to inform researchers and drug development professionals in the exploration of these natural compounds as potential therapeutic agents.
This comparative guide delves into the computational docking studies of serpentine and ajmaline, highlighting their potential to interact with and modulate the activity of various proteins implicated in diseases such as cancer, hypertension, diabetes, and neurodegenerative disorders. The presented data, summarized for direct comparison, showcases the binding energies and interaction patterns of these alkaloids, offering insights into their mechanisms of action at a molecular level.
Comparative Docking Performance of Serpentine and Ajmaline
The following tables summarize the in silico docking scores of serpentine and ajmaline against several key protein targets. The docking score, typically represented as binding energy in kcal/mol, indicates the strength of the interaction between the ligand (serpentine or ajmaline) and the protein target. A more negative value generally signifies a stronger and more favorable binding interaction.
| Target Protein Family | Target Protein | PDB ID | Serpentine Docking Score (kcal/mol) | Ajmaline Docking Score (kcal/mol) | Reference |
| Viral Proteins | Human Papillomavirus (HPV) E1 | - | Favorable Binding Energy | Strong Affinity | [1] |
| Human Papillomavirus (HPV) L1 | - | Favorable Binding Energy | Strong Interaction | [1] | |
| Cardiovascular Targets | Human Angiotensin Receptor | 4ZUD | -8.3 | -7.7 | [2] |
| Angiotensin-Converting Enzyme (ACE) | 1UZF | +6.14 | -5.89 | [3] | |
| Metabolic Disease Targets | Insulin Receptor | - | -9.57 (Arguslab), -6.79 (Autodock 4.0), -8.0 (Autodock Vina) | -9.29 (Arguslab), -6.76 (Autodock 4.0) | [4][5] |
| 3-hydroxy-3-methyl-glutaryl-CoA reductase (HMGCR) | 1HW9 | - | Docking of ajmaline was performed | [6][7] | |
| Cancer Targets | VEGFR-2 | 2OH4 | - | -9.44 | [8] |
| Yes-associated protein-1 (YAP) | - | -6.7 | -6.5 | [9] | |
| PI3Kγ | - | Evaluated | Not Evaluated in the study | [10] | |
| hACE2 Receptor | 1R4L | -8.6 (Control) | - | [11] | |
| Neurological Target | Acetylcholinesterase (AChE) | 4EY7 | - | -8.8 | |
| Endocrine Target | Thyroid Hormone Receptor Alpha 1 (THRA1) | 1NAV | Favorable Interaction | -7.09 | [12] |
Detailed Experimental Protocols: In Silico Molecular Docking
The in silico docking studies cited in this guide generally follow a standardized workflow. The methodologies employed in the key experiments are detailed below.
Ligand and Protein Preparation
-
Ligand Preparation: The three-dimensional (3D) structures of serpentine and ajmaline are typically retrieved from chemical databases such as PubChem or ChemSpider.[6][13] The structures are then optimized to their lowest energy conformation using computational chemistry software. This process often involves adding hydrogen atoms, assigning partial charges, and defining rotatable bonds.
-
Target Protein Preparation: The 3D crystal structures of the target proteins are obtained from the Protein Data Bank (PDB).[6][8] The protein structures are prepared for docking by removing water molecules and any co-crystallized ligands or heteroatoms.[14] Polar hydrogen atoms are added, and Kollman charges are assigned to the protein residues.[8] The active site for docking is identified, often based on the location of the co-crystallized ligand in the original PDB file or through active site prediction tools.[4]
Molecular Docking Simulation
-
Docking Software: A variety of molecular docking software is utilized, with AutoDock and its graphical user interface AutoDock Tools being among the most common.[2][4][14] Other software packages used in the cited studies include Molegro Virtual Docker (MVD), ArgusLab, and Autodock Vina.[4][6][13]
-
Grid Box Generation: A grid box is defined around the active site of the target protein. This grid box specifies the three-dimensional space within which the docking algorithm will search for the best binding pose of the ligand.[14]
-
Docking Algorithm: The docking software employs a search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to explore various conformations and orientations of the ligand within the defined grid box. The algorithm calculates the binding energy for each pose, and the pose with the lowest binding energy is typically considered the most favorable.[14]
Analysis and Visualization of Results
-
Binding Affinity and Interactions: The primary output of a docking simulation is the binding affinity or docking score, which provides a quantitative measure of the interaction strength. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are analyzed to understand the molecular basis of binding.[8]
-
Visualization: The resulting protein-ligand complexes are visualized using molecular graphics software like Discovery Studio Visualizer or PyMOL to visually inspect the binding mode and key interactions.
Visualizing the In Silico Docking Workflow and a Key Signaling Pathway
To further elucidate the processes and biological context, the following diagrams are provided.
Caption: A generalized workflow for in silico molecular docking studies.
Caption: A simplified diagram of a G-protein coupled serpentine receptor signaling pathway.[15][16][17]
Conclusion
The compiled in silico docking data provides compelling evidence for the potential of serpentine and ajmaline as versatile bioactive compounds. Their ability to interact with a diverse array of protein targets involved in critical disease pathways underscores the importance of further investigation. While ajmaline often demonstrates slightly more favorable binding energies in the compared studies, both alkaloids exhibit significant potential. These computational findings serve as a valuable foundation for future in vitro and in vivo studies to validate their therapeutic efficacy and to guide the development of novel drugs based on these natural scaffolds.
References
- 1. journals.stmjournals.com [journals.stmjournals.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. In silico investigation on alkaloids of Rauwolfia serpentina as potential inhibitors of 3-hydroxy-3-methyl-glutaryl-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Elucidating Antiangiogenic Potential of Rauwolfia serpentina: VEGFR-2 Targeting-Based Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In-silico & In-vitro Identification of Structure-Activity Relationship Pattern of Serpentine & Gallic Acid Targeting PI3Kγ as Potential Anticancer Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Active site-specific quantum tunneling of hACE2 receptor to assess its complexing poses with selective bioactive compounds in co-suppressing SARS-CoV-2 influx and subsequent cardiac injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciensage.info [sciensage.info]
- 13. Docking Studies of Rauwolfia Serpentina Alkaloids as Insulin Receptor Activators [ijcaonline.org]
- 14. researchgate.net [researchgate.net]
- 15. Functional Promiscuity of Gene Regulation by Serpentine Receptors in Dictyostelium discoideum - PMC [pmc.ncbi.nlm.nih.gov]
- 16. genes.atspace.org [genes.atspace.org]
- 17. G Protein Receptors [life.nthu.edu.tw]
Safety Operating Guide
Navigating the Safe Disposal of Serpentine Alkaloid: A Procedural Guide
For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds like serpentine (B99607) alkaloid are fundamental to ensuring laboratory safety and environmental stewardship. Due to conflicting safety classifications in available literature, with some sources labeling it as hazardous, a cautious approach is mandated.[1][2] This guide provides a comprehensive, step-by-step protocol for the proper disposal of serpentine alkaloid, treating it as a hazardous chemical waste to ensure the highest safety standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE) and to be aware of first-aid measures in case of accidental exposure.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]
-
Skin Protection: Use nitrile or other chemical-resistant gloves and wear a lab coat. For larger quantities or potential for splashing, impervious and fire/flame-resistant clothing is recommended.[3][4]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3]
First-Aid Measures:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1][5]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[5]
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][5]
| Precaution Category | Specific Action | Source Citation |
| Eye Protection | Wear tightly fitting safety goggles with side-shields. | [3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile), lab coat. | [4] |
| Inhalation | Move to fresh air. | [1][5] |
| Skin Contact | Remove contaminated clothing, flush with water. | [1][5] |
| Eye Contact | Flush with water for at least 15 minutes. | [5] |
| Ingestion | Rinse mouth, do not induce vomiting, seek medical help. | [1][5] |
Step-by-Step Disposal Protocol
The core principle for the disposal of serpentine alkaloid is to manage it as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4][6]
1. Waste Segregation and Collection:
-
Solid Waste: Place pure serpentine alkaloid, contaminated weighing papers, gloves, and other solid materials into a dedicated, clearly labeled hazardous waste container. The container must be chemically compatible and have a secure, tight-fitting lid.[4][6]
-
Liquid Waste: If serpentine alkaloid is in a solution, collect it in a designated, leak-proof hazardous waste container intended for organic or alkaloid waste.[4]
-
Sharps: Any needles, syringes, or other sharps contaminated with serpentine alkaloid must be disposed of in a designated sharps container.[4]
2. Labeling of Hazardous Waste Containers:
Proper labeling is critical for safety and compliance. The hazardous waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"Serpentine Alkaloid"
-
The approximate quantity of the waste
-
The date of accumulation
-
The name and contact information of the principal investigator or laboratory
3. Storage of Hazardous Waste:
-
Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials. Ensure the container is closed tightly to prevent any leakage of vapors or liquid.[6][7]
4. Final Disposal:
-
Incineration: The recommended disposal method for alkaloids and other pharmaceutical process wastes is incineration.[8]
-
Engage a Licensed Waste Management Company: The entire process of packaging, transport, treatment, and final disposal should be handled by a licensed and reputable chemical waste management company.[9] This ensures compliance with all local, state, and federal regulations.
Note on Chemical Inactivation: Currently, there are no widely established and validated protocols for the chemical inactivation of serpentine alkaloid in a standard laboratory setting. Therefore, the focus remains on secure containment and professional disposal.
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision-making process for the proper disposal of serpentine alkaloid.
Caption: Workflow for the safe disposal of serpentine alkaloid waste.
References
- 1. abmole.com [abmole.com]
- 2. agricentre.basf.co.uk [agricentre.basf.co.uk]
- 3. echemi.com [echemi.com]
- 4. benchchem.com [benchchem.com]
- 5. chemfaces.com [chemfaces.com]
- 6. web.mit.edu [web.mit.edu]
- 7. ethz.ch [ethz.ch]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Personal protective equipment for handling Serpentine (alkaloid)
Essential Safety and Handling Guide for Serpentine (Alkaloid)
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling the alkaloid Serpentine. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Personal Protective Equipment (PPE)
When handling Serpentine, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| PPE Component | Standard/Specification | Purpose |
| Eye/Face Protection | EN 166 (EU) or NIOSH (US) approved | Wear tightly fitting safety goggles with side-shields to protect against splashes and airborne particles.[1] |
| Skin Protection | Chemical-resistant | Wear impervious and flame-resistant clothing. Handle with chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.[1][2] |
| Respiratory Protection | NIOSH (US) or CEN (EU) approved | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges (e.g., type ABEK as a backup to engineering controls).[2] In case of dust formation, a dust respirator is recommended.[3] |
| Hand Hygiene | Not Applicable | Wash hands thoroughly after handling and before leaving the laboratory.[1][2] |
Handling and Storage
Precautions for Safe Handling:
-
Avoid contact with skin and eyes.[2]
-
Use in a well-ventilated area, preferably in a laboratory fume hood.[3]
-
Do not eat, drink, or smoke when using this product.[2]
-
Wash hands and any exposed skin thoroughly after handling.[2]
Conditions for Safe Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[2]
-
Store in a well-closed container, protected from air and light.[3]
-
Refrigerate or freeze at 2-8°C for long-term storage.[3]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Use personal protective equipment as indicated in the PPE section.[3]
-
Avoid dust formation.[3]
-
Clean up spills immediately.[3]
-
For solids, sweep up and place into a suitable container for disposal.[3]
-
For liquids, contain the spillage and collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite) and place in a container for disposal according to local regulations.
-
Decontaminate the spill site with a 10% caustic solution and ventilate the area.[3]
First-Aid Measures
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[2] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[4] |
Operational Plan: Donning and Doffing of PPE
A meticulous sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.
Donning Procedure
Doffing Procedure
Disposal Plan
Proper disposal of Serpentine and contaminated materials is essential to prevent environmental contamination and exposure to others.
Waste Segregation and Collection
-
Solid Waste: Place pure Serpentine, contaminated weighing papers, and other solid materials into a dedicated, clearly labeled hazardous waste container with a secure lid.
-
Liquid Waste: Collect Serpentine solutions in a designated, leak-proof hazardous waste container for organic or alkaloid waste.
-
Sharps: Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container.[5]
-
Contaminated PPE: Place used gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.
Labeling and Storage
-
Clearly label all hazardous waste containers with "Hazardous Waste," "Serpentine," the approximate quantity, the accumulation date, and the laboratory contact information.[5]
-
Store sealed and labeled waste containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic and incompatible materials.[5]
Disposal Procedure
All waste contaminated with Serpentine must be treated as hazardous chemical waste.[5]
-
Do not dispose of Serpentine down the drain or in regular trash.[5]
-
Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
The procedural flowchart for the entire handling process is illustrated below.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
